2,12-Dichlorocyclododecanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,12-dichlorocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHFXKFLCAZPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858830-26-9 | |
| Record name | 2,12-Dichlorocyclododecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,12-Dichlorocyclododecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,12-Dichlorocyclododecanone is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and two chlorinated carbon centers, makes it a versatile building block for the synthesis of more complex molecular architectures. The twelve-membered carbocyclic ring provides a unique scaffold that can be manipulated to introduce specific conformational constraints or to serve as a precursor for macrocyclic compounds. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science where precise molecular design is critical.
This guide provides a comprehensive overview of the known physical properties of this compound, supported by available data from chemical suppliers and public databases. It is intended to serve as a foundational resource for scientists, enabling informed decisions in experimental design, reaction optimization, and safety protocols.
Core Molecular and Physical Properties
The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, these properties are influenced by its relatively large carbocyclic ring, the presence of two chlorine atoms, and a central carbonyl group.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |
| Molecular Formula | C₁₂H₂₀Cl₂O | [1][2] |
| Molecular Weight | 251.19 g/mol | [2] |
| CAS Number | 858830-26-9 | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Physical State (at 20°C) | Solid |
The molecular structure of this compound is depicted below. The presence of two stereocenters at the chlorinated carbons implies the potential for multiple diastereomers, a factor that researchers should consider in their synthetic and analytical strategies.
Caption: Molecular Structure of this compound.
Thermal and Spectroscopic Properties
The thermal stability and spectroscopic fingerprint of a compound are critical for its characterization and for monitoring reaction progress.
| Property | Value | Source(s) |
| Melting Point | 118.0 to 122.0 °C | [2] |
| Purity (by GC) | >98.0% | [2] |
| NMR | Conforms to structure | [2] |
Experimental Protocols: A Methodological Perspective
The successful application of this compound in a research setting hinges on the ability to accurately assess its purity and handle it appropriately.
Purity Assessment by Gas Chromatography (GC)
Rationale: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile organic compounds like this compound.[2] The choice of a flame ionization detector (FID) is common for carbon-containing compounds, offering high sensitivity and a wide linear range. The column selection is critical; a mid-polarity column is often a good starting point for halogenated ketones to achieve adequate separation from potential impurities or starting materials.
Illustrative GC Workflow:
Caption: A generalized workflow for purity analysis of this compound by GC-FID.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate. Ensure complete dissolution.
-
Instrumentation Setup:
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Oven Program: An initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on initial scouting runs.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the areas of all observed peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Handling, Storage, and Safety
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety and proper handling to ensure both the integrity of the compound and the well-being of the researcher.
Safety and Hazard Information
This compound is classified as a hazardous substance.[1] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Personal Protective Equipment (PPE) Workflow:
Sources
2,12-Dichlorocyclododecanone chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,12-Dichlorocyclododecanone
This guide provides a comprehensive examination of this compound, a halogenated macrocyclic ketone of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural features, bonding characteristics, conformational landscape, and key synthetic and analytical considerations. Our approach synthesizes fundamental chemical principles with practical, field-proven insights to offer a holistic understanding of this compound.
Cyclododecanone, a 12-membered cyclic ketone, is a vital industrial chemical and a versatile synthetic intermediate.[1] It serves as a precursor for the production of specialized polymers like Nylon-12 (via laurolactam) and various fragrances.[1] The introduction of substituents onto the cyclododecanone scaffold, such as the dichlorination at the α-positions to yield this compound, dramatically alters its electronic properties and reactivity, opening new avenues for synthetic transformations.
Understanding the three-dimensional structure and bonding of this derivative is paramount. The large, flexible 12-membered ring is not planar; its conformation is governed by a delicate balance of torsional strain, angle strain, and transannular interactions—non-bonded interactions between atoms across the ring.[2][3] The addition of a carbonyl group and two electronegative chlorine atoms introduces further complexity, influencing both the ring's preferred shape and the molecule's chemical behavior. This guide will dissect these features to provide a foundational understanding for its application in complex molecular design and synthesis.
Molecular Architecture and Conformational Analysis
The fundamental identity of this compound is captured by its basic chemical descriptors.
| Property | Value | Source |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [4] |
| CAS Number | 858830-26-9 | [4] |
| Molecular Formula | C₁₂H₂₀Cl₂O | [5] |
| Molecular Weight | 251.19 g/mol | [4][5] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 118.0 to 122.0 °C | [6] |
The Cyclododecanone Skeleton
The parent cyclododecane ring is known to favor a "square" configuration, with three C-C bonds forming each of the four sides, as this arrangement minimizes steric and transannular strain.[2] Studies on cyclododecanone itself have revealed a rich conformational landscape, with microwave spectroscopy identifying seven distinct conformations in the gas phase.[2] However, it is strongly biased towards a square-like framework, which is also maintained in condensed phases.[2] The introduction of the sp²-hybridized carbonyl carbon slightly distorts this symmetry, with the C=O group oriented nearly perpendicular to the ring plane.[7] This preferred "[8]-2-one" conformation is a critical starting point for understanding its derivatives.[7][9]
Influence of Dichlorination
The placement of chlorine atoms at the C2 and C12 positions—the carbons directly adjacent (alpha, α) to the carbonyl group—imposes significant steric and electronic constraints. These bulky, electronegative atoms influence the local geometry and can restrict the conformational flexibility of the ring. The precise stereochemistry of the C-Cl bonds (i.e., cis or trans isomers relative to each other or the carbonyl oxygen) would lead to distinct diastereomers with unique energetic profiles and reactivity, a concept explored in other α-monosubstituted cyclododecanones.[7]
Caption: 2D and 3D representations of this compound.[4]
Chemical Bonding and Electronic Landscape
The reactivity and stability of this compound are direct consequences of its bonding arrangement and the resulting electronic distribution.
-
Carbonyl Group (C=O): This is the molecule's primary functional group. It consists of a strong sigma (σ) bond and a weaker pi (π) bond. The high electronegativity of oxygen polarizes the bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This makes the carbon an electrophilic site, susceptible to attack by nucleophiles, and the oxygen a nucleophilic/basic site.
-
Alpha-Halogenation (C-Cl): The two C-Cl bonds are polar covalent bonds. The high electronegativity of chlorine exerts a powerful inductive effect (-I effect) , withdrawing electron density from the adjacent α-carbons. This has two major consequences:
-
Increased Electrophilicity: The electron withdrawal by the chlorines further enhances the partial positive charge on the carbonyl carbon, making it even more reactive towards nucleophiles compared to the parent cyclododecanone.
-
Modified Acidity: In a typical ketone, the α-hydrogens are weakly acidic. The inductive withdrawal from the chlorine atoms in a mono-α-halogenated ketone would increase the acidity of the remaining α-hydrogen.[10] In this di-substituted case, this effect stabilizes any potential enolate-like transition states.
-
Caption: Key electronic interactions within the molecule.
Synthesis and Spectroscopic Characterization
The preparation and verification of this compound rely on established principles of organic chemistry.
Synthetic Approach: Alpha-Halogenation of a Ketone
The synthesis of α-halo ketones is a classic transformation.[10][11] The reaction proceeds through an enol or enolate intermediate, which then acts as the nucleophile to attack an electrophilic halogen source. For dichlorination at both α-positions, reaction conditions must be controlled to promote exhaustive substitution. While a specific, peer-reviewed synthesis for the 2,12-dichloro derivative was not found in the initial search, a general, scientifically sound protocol can be designed based on known methodologies for α-chlorination.[12][13]
Caption: General workflow for the synthesis of this compound.
Exemplary Synthetic Protocol:
-
Causality: This protocol utilizes sulfuryl chloride (SO₂Cl₂) as a convenient and effective source of electrophilic chlorine. The reaction is typically catalyzed by acid, which promotes the formation of the enol intermediate—the active nucleophile in the reaction.[14] Dichloromethane serves as an inert solvent.
-
Step 1: Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve cyclododecanone (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Step 2: Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Step 3: Chlorination: While stirring, add a solution of sulfuryl chloride (2.1 eq) in dichloromethane dropwise to the flask at room temperature. The stoichiometry is set to favor dichlorination. An exotherm may be observed.
-
Step 4: Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction may require gentle heating (reflux) to proceed to completion.
-
Step 5: Workup and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the acid and quench any unreacted SO₂Cl₂.
-
Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Step 7: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Spectroscopic Fingerprints for Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will be complex due to the large number of methylene (-CH₂-) protons in the ring. However, the key diagnostic signal will be the proton at the α-carbon (the -CHCl- group), which will be significantly deshielded (shifted downfield) due to the proximity of both the carbonyl and the chlorine atom.
-
¹³C NMR: The carbonyl carbon will appear as a characteristic signal around 200-210 ppm. The two α-carbons (-CHCl-) will be shifted downfield compared to the other ring carbons due to the electronegativity of the attached chlorine.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1710-1730 cm⁻¹. The exact position is influenced by the electron-withdrawing chlorine atoms. C-Cl stretching vibrations typically appear in the fingerprint region (600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will provide definitive evidence of the molecular formula. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a characteristic cluster:
-
M+ peak: (containing two ³⁵Cl atoms)
-
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl)
-
M+4 peak: (containing two ³⁷Cl atoms) The relative intensities of these peaks (approximately 9:6:1) are a clear indicator of a dichloro-substituted compound.
-
Computational Modeling in Structural Elucidation
For a molecule with the conformational complexity of this compound, computational chemistry serves as an invaluable tool.[15][16] Methods like Density Functional Theory (DFT) can be employed to:
-
Predict Stable Conformations: Calculate the relative energies of different possible conformers and diastereomers (e.g., cis/trans isomers) to identify the most stable, ground-state structure.[17]
-
Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, corroborating the chemical principles of reactivity.
-
Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
These in silico approaches are critical in modern drug discovery and materials science, allowing for a deeper understanding of structure-activity relationships before committing to resource-intensive synthesis.
Conclusion
This compound is more than a simple derivative; it is a molecule defined by the interplay of macrocyclic strain, conformational preference, and potent electronic effects. Its structure is dominated by a flexible 12-membered ring that preferentially adopts a square-like conformation, which is further modulated by a ketone functionality and two α-chloro substituents. The bonding is characterized by the highly electrophilic carbonyl carbon, a result of both resonance and the strong inductive electron withdrawal from the adjacent chlorine atoms. This detailed structural and electronic understanding, validated through spectroscopic analysis and supported by computational modeling, is essential for any scientist seeking to exploit this versatile chemical intermediate in advanced organic synthesis.
References
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PubChem. This compound | C12H20Cl2O. National Center for Biotechnology Information. [Link]
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Zhang, N., et al. (2018). The Electron Effect of Aromatic Group: Control Conformation of 2-Aromatic Cyclododecanone Derivatives. ResearchGate. [Link]
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Burevschi, E., & Sanz, M. E. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 26(17), 5162. [Link]
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Squillacote, M. E., & Mlinaric-Majerski, K. (2002). Conformations of Cycloundecane. ResearchGate. [Link]
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Burevschi, E., & Sanz, M. E. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6095–6103. [Link]
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1PlusChem. This compound | 858830-26-9. [Link]
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YouTube. (2021). Introduction, Set-Up, and Reaction of the Oxidation of Cyclododecanol to Cylcododecanone Lab. [Link]
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Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
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Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
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Wikipedia. Cyclododecanone. [Link]
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RSC Publishing. A computational study of the mechanism of chloroalkane dechlorination with Rh(i) complexes. Physical Chemistry Chemical Physics. [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Modarai, B., & Khoshdel, E. (1976). .alpha.-Halogenation of certain ketones. The Journal of Organic Chemistry, 41(1), 154-156. [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
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An In-depth Technical Guide to 2,12-Dichlorocyclododecanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Inferred in Chemical Exploration
The landscape of chemical research is one of vast exploration, with countless compounds synthesized and cataloged, each holding potential yet to be fully unlocked. 2,12-Dichlorocyclododecanone, identified by its CAS number 858830-26-9, is one such molecule. While commercially available and possessing a defined structure, it exists in a space of limited-to-no published research regarding its specific synthesis, reactivity, and applications. This guide, therefore, embarks on a deductive exploration. By grounding our analysis in the well-established principles of organic chemistry, particularly the behavior of cyclic ketones and α-halocarbonyls, we aim to provide a robust and scientifically-sound framework for understanding and working with this compound. This document is structured not as a mere recitation of facts, but as a logical progression from fundamental properties to potential applications, empowering the research community to harness the latent possibilities of this compound.
Part 1: Physicochemical and Structural Characterization
This compound is a halogenated macrocyclic ketone. Its core structure is a twelve-membered carbon ring, functionalized with a ketone group and two chlorine atoms at the α and α' positions relative to the carbonyl.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 858830-26-9 | [1][2] |
| Molecular Formula | C₁₂H₂₀Cl₂O | [1][2] |
| Molecular Weight | 251.19 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 118.0 - 122.0 °C | |
| Purity | >98.0% (by GC) | |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |
Structural Diagram
Caption: Proposed synthesis of this compound.
Experimental Protocol (Inferred)
This protocol is a generalized procedure based on the α-halogenation of ketones and should be optimized for safety and yield. [3][4] Materials:
-
Cyclododecanone
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Acid catalyst (e.g., HCl) or Base catalyst (e.g., pyridine) - choice depends on the desired mechanism and selectivity.
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap, dissolve cyclododecanone in the anhydrous solvent under an inert atmosphere.
-
Reaction:
-
Acid-catalyzed: Add a catalytic amount of acid to the solution. Slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction proceeds through an enol intermediate. [4] * Base-catalyzed: Add a stoichiometric amount of base. The reaction proceeds through an enolate intermediate. [3]3. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a mild reducing agent to consume excess halogen). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is classified as harmful and an irritant. [1]Commercial suppliers also note that it is air and heat sensitive. Hazard Statements:
-
H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H332: Harmful if inhaled. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1] Precautionary Measures:
-
P261: Avoid breathing dust. * P280: Wear protective gloves, protective clothing, eye protection, and face protection. * P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. * P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Given its air and heat sensitivity, it is recommended to handle this compound under an inert atmosphere and store it under refrigerated conditions. Standard procedures for handling air-sensitive solids, such as using a glove box or Schlenk line techniques, should be considered for reactions requiring stringent anhydrous and anaerobic conditions.
Part 3: Chemical Reactivity and Potential Applications
The reactivity of this compound is predicted to be dominated by the presence of the two α-chloro substituents, which activate the adjacent carbon atoms for nucleophilic substitution. [5]
Predicted Reactivity Profile
The two chlorine atoms are excellent leaving groups, making the α and α' carbons electrophilic. This opens up possibilities for a range of nucleophilic substitution reactions.
Caption: Predicted reactivity of this compound.
Potential Nucleophilic Substitution Reactions:
-
With Amines: Reaction with primary or secondary amines could lead to the formation of α-amino ketones, which are valuable scaffolds in medicinal chemistry.
-
With Alcohols/Phenols: Alkoxides or phenoxides could be used to introduce ether linkages.
-
With Thiols: Thiolates can be employed to form α-thio ketones.
-
With Azides: Introduction of an azide group, followed by reduction, provides another route to α-amino ketones.
Potential Applications in Drug Development
While there are no specific documented applications for this compound in drug development, its structure as a halogenated macrocyclic ketone suggests several promising avenues for exploration. Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging protein targets. [6][7]The presence of chlorine atoms can also enhance the pharmacological properties of a molecule. [8][9][10] Potential Roles:
-
Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of disubstituted cyclododecanone derivatives. This library could be screened for various biological activities.
-
Precursor to Novel Heterocycles: The α,α'-dichloro ketone functionality can be a precursor to various fused heterocyclic systems through reactions with dinucleophiles.
-
Probe for Target Identification: The reactivity of the C-Cl bonds could be exploited for the development of chemical probes to identify and study the binding sites of proteins.
Part 4: Conclusion and Future Outlook
This compound represents a chemical entity with untapped potential. This guide has aimed to bridge the gap in the existing literature by providing a scientifically reasoned framework for its synthesis, handling, and potential reactivity. The true value of this compound will be realized through experimental investigation. Future research should focus on:
-
Optimization of the dichlorination of cyclododecanone to develop a high-yielding and scalable synthesis of this compound.
-
Exploration of its reactivity with a diverse range of nucleophiles to synthesize novel macrocyclic compounds.
-
Screening of the resulting derivatives for biological activity to identify potential lead compounds for drug discovery.
By building upon the foundational principles outlined in this guide, researchers can begin to explore the chemical space around this compound and potentially uncover new and valuable applications in science and medicine.
References
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Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Alpha Halogenation of Ketones. (2018, May 5). YouTube. Retrieved January 19, 2026, from [Link]
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22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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This compound | C12H20Cl2O | CID 44630272. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Mechanism of synthesis involving cyclododecanone. (n.d.). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. (n.d.). SciRP.org. Retrieved January 19, 2026, from [Link]
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Top 4 Applications for Tumor Organoids in Oncology Drug Development. (2020, May 7). Crown Bioscience. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 2,12-Dichlorocyclododecan-1-one: Synthesis, Characterization, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,12-dichlorocyclododecan-1-one, a halogenated macrocyclic ketone of significant interest in synthetic organic chemistry. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. A key focus is placed on its reactivity, particularly its utility as a precursor in ring-contraction reactions such as the Favorskii rearrangement, a powerful tool for accessing functionalized smaller ring systems. This guide serves as a critical resource for researchers exploring the application of this versatile building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development.
Introduction: The Significance of α,α'-Dihalogenated Macrocyclic Ketones
Macrocyclic compounds are of immense importance in medicinal chemistry and materials science due to their unique conformational properties and ability to interact with biological targets. The introduction of halogen atoms at the α and α' positions to a carbonyl group within a macrocyclic framework, as seen in 2,12-dichlorocyclododecan-1-one, bestows a unique reactivity profile upon the molecule. These α,α'-dihaloketones are valuable synthetic intermediates, primarily due to their propensity to undergo rearrangements and serve as precursors for a variety of functionalized carbocycles and heterocycles. Their utility in complex molecular architecture makes them a subject of considerable interest for drug development professionals seeking novel scaffolds.
Physicochemical Properties of 2,12-Dichlorocyclododecan-1-one
2,12-Dichlorocyclododecan-1-one is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |
| CAS Number | 858830-26-9 | [1] |
| Molecular Formula | C₁₂H₂₀Cl₂O | [1] |
| Molecular Weight | 251.19 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 118.0 to 122.0 °C | |
| Canonical SMILES | C1CCC(C(=O)C(CCCC1)Cl)Cl | [1] |
| InChI Key | MEHFXKFLCAZPSE-UHFFFAOYSA-N | [1] |
Synthesis of 2,12-Dichlorocyclododecan-1-one: A Methodological Approach
The synthesis of 2,12-dichlorocyclododecan-1-one is most commonly achieved through the direct dichlorination of the parent macrocycle, cyclododecanone. Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation, offering a straightforward and relatively clean method for the introduction of two chlorine atoms at the α-positions to the carbonyl group.
Underlying Principles of α-Dichlorination
The reaction proceeds via a stepwise mechanism involving the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The presence of the carbonyl group acidifies the α-protons, facilitating their removal and subsequent reaction. The use of a slight excess of the chlorinating agent ensures the dichlorination occurs. The choice of solvent is critical to control the reaction rate and minimize side products.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2,12-dichlorocyclododecan-1-one from cyclododecanone using sulfuryl chloride.
Materials:
-
Cyclododecanone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (2.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclododecanone in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,12-dichlorocyclododecan-1-one as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2,12-dichlorocyclododecan-1-one.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A complex multiplet pattern in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the methylene protons of the cyclododecane ring. A downfield multiplet (δ ~4.0-4.5 ppm) for the two methine protons at the C2 and C12 positions, which are deshielded by the adjacent chlorine atoms and the carbonyl group. |
| ¹³C NMR | A peak for the carbonyl carbon (δ ~200-210 ppm). Peaks for the two methine carbons bearing the chlorine atoms (δ ~60-70 ppm). A series of peaks in the aliphatic region (δ ~20-40 ppm) for the methylene carbons of the ring. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1710-1730 cm⁻¹. C-H stretching vibrations around 2850-2950 cm⁻¹. C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 251.19 g/mol . The isotopic pattern of the molecular ion and fragment ions containing chlorine will show characteristic (M, M+2, M+4) peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio. |
Chemical Reactivity and Synthetic Applications
The primary synthetic utility of 2,12-dichlorocyclododecan-1-one stems from the presence of the two α-chloro substituents, which makes it an excellent substrate for the Favorskii rearrangement.
The Favorskii Rearrangement: A Gateway to Ring Contraction
The Favorskii rearrangement of cyclic α-haloketones is a powerful method for the synthesis of smaller carbocyclic rings with an exocyclic carboxylic acid or derivative.[2][3][4][5] In the case of 2,12-dichlorocyclododecan-1-one, treatment with a base, such as sodium hydroxide or an alkoxide, induces a ring contraction to yield a cycloundecenecarboxylic acid derivative.
Mechanism of the Favorskii Rearrangement:
The reaction proceeds through a proposed cyclopropanone intermediate. The base abstracts a proton from the α'-carbon, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon, followed by ring-opening of the strained three-membered ring, leads to the formation of the more stable carbanion, which upon protonation yields the ring-contracted product.
Reaction Scheme: From Dichloride to Carboxylic Acid
Caption: Favorskii rearrangement of 2,12-dichlorocyclododecan-1-one.
This ring-contraction strategy provides a valuable route to functionalized eleven-membered rings, which can be challenging to synthesize by other methods. These products can then serve as versatile intermediates in the synthesis of more complex molecular targets.
Potential Applications in Drug Development
While specific biological activity for 2,12-dichlorocyclododecan-1-one is not extensively documented in publicly available literature, its role as a synthetic precursor makes it a compound of interest for drug discovery.[6][7][8][9] The ability to generate novel carbocyclic scaffolds through the Favorskii rearrangement allows for the exploration of new chemical space. Functionalized cycloundecene derivatives can be further elaborated to create libraries of compounds for screening against various biological targets. The incorporation of a carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to enhance pharmacokinetic and pharmacodynamic properties.
Safety and Handling
2,12-Dichlorocyclododecan-1-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2,12-Dichlorocyclododecan-1-one is a valuable and versatile synthetic intermediate with significant potential in organic synthesis. Its straightforward preparation from cyclododecanone and its characteristic reactivity in the Favorskii rearrangement make it a powerful tool for the construction of functionalized eleven-membered carbocycles. For researchers and scientists in drug development, this compound represents a gateway to novel molecular scaffolds, offering opportunities for the design and synthesis of new therapeutic agents. Further exploration of the reactivity and biological activity of this and related α,α'-dihalogenated macrocyclic ketones is warranted and holds promise for future advancements in medicinal chemistry.
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An In-Depth Technical Guide to the Synthesis and Purification of 2,12-Dichlorocyclododecanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and purification of 2,12-dichlorocyclododecanone, a significant macrocyclic ketone with applications in organic synthesis and as a building block for complex molecules. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the procedural choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a halogenated macrocyclic ketone. The presence of two chlorine atoms at the α-positions relative to the carbonyl group makes it a versatile intermediate for further chemical transformations. The large, flexible 12-membered ring structure is a key feature in the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. The controlled synthesis and effective purification of this compound are therefore critical for its use in advanced research and development.
Synthesis of this compound: A Mechanistic Approach
The most direct and industrially scalable method for the synthesis of this compound is the direct dichlorination of cyclododecanone. This process is typically achieved through a free-radical substitution reaction, often initiated by ultraviolet (UV) light in a process known as photochlorination.
The Rationale Behind Photochlorination
Photochlorination is a well-established industrial process for the chlorination of hydrocarbons and their derivatives.[1] The reaction proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.[1]
The subsequent chain reaction involves the abstraction of a hydrogen atom from the cyclododecanone ring by a chlorine radical, forming a cyclododecanone radical and hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to yield the chlorinated product and a new chlorine radical, which continues the chain. The selectivity for the α-positions is due to the activating effect of the adjacent carbonyl group, which can stabilize the resulting radical.
While other chlorinating agents exist, the direct use of chlorine gas offers a cost-effective and atom-economical approach, making it suitable for larger-scale synthesis. A patent for the synthesis of the related compound, α-chlorocyclododecanone, utilizes this method, providing a strong foundation for the synthesis of the dichlorinated analog.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the mono-chlorination of cyclododecanone.[2] The key modification is the adjustment of the stoichiometry of the chlorinating agent to favor dichlorination.
Materials:
-
Cyclododecanone
-
Chlorine gas (Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser with a drying tube, and a thermometer.
-
UV lamp (e.g., medium-pressure mercury lamp).
-
Gas flow meter.
-
Cooling bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask is charged with cyclododecanone and anhydrous tetrahydrofuran (THF). The solution is stirred under a nitrogen atmosphere until the cyclododecanone is completely dissolved.
-
Inert Atmosphere: The system is purged with nitrogen gas to remove any oxygen, which can interfere with the radical chain reaction.
-
Cooling: The reaction flask is cooled to the desired temperature (e.g., 10-15 °C) using a cooling bath. Maintaining a controlled temperature is crucial to minimize side reactions.
-
Photochlorination: With vigorous stirring, chlorine gas is bubbled through the solution at a controlled rate. The UV lamp is positioned to irradiate the reaction mixture, initiating the photochlorination process. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.
-
Stoichiometry: A molar excess of chlorine gas (at least 2.2 equivalents relative to cyclododecanone) is used to promote the formation of the dichlorinated product. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the introduction of chlorine gas is stopped, and the system is purged with nitrogen to remove any residual chlorine and hydrogen chloride.
-
Work-up: The reaction mixture is carefully poured into a saturated sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification of this compound: Achieving High Purity
The crude product obtained from the synthesis will likely contain unreacted starting material, mono-chlorinated byproducts, and potentially over-chlorinated species. Therefore, a robust purification strategy is essential to obtain high-purity this compound. A combination of recrystallization and column chromatography is often employed.
Recrystallization: The Primary Purification Step
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For ketones, common recrystallization solvents include acetone and mixtures such as n-hexane/acetone or ethanol/water.[3] A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can also be effective.[4]
Experimental Protocol: Recrystallization
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of a suitable hot solvent (e.g., acetone or an ethanol/water mixture) is added to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Column Chromatography: For Enhanced Purity
For achieving very high purity or for separating closely related impurities, column chromatography is an invaluable technique.[5] This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (eluent) is passed through the column.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like ketones.
-
Mobile Phase (Eluent): The choice of eluent is determined by the polarity of the compounds to be separated. A solvent system of hexane and ethyl acetate is a common starting point for many organic compounds. The polarity of the eluent is typically adjusted to achieve a good separation, which can be predetermined by TLC analysis. For chlorinated compounds, a non-polar to moderately polar eluent system is generally effective.[6]
Experimental Protocol: Column Chromatography
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude or partially purified this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected sequentially. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed using a rotary evaporator to yield the highly purified product.
Characterization and Data
The identity and purity of the synthesized and purified this compound should be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀Cl₂O | TCI[7][8] |
| Molecular Weight | 251.19 g/mol | TCI[7][8] |
| Appearance | White to off-white crystalline solid | TCI[7][8] |
| Melting Point | 118.0 to 122.0 °C | TCI[7][8] |
| Purity (by GC) | >98.0% | TCI[7][8] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1700-1725 cm⁻¹.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. According to supplier safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and serious eye irritation.[7][8]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
Work should be performed in a well-ventilated fume hood.
Visualizing the Workflow
Synthesis Workflow
Caption: Synthesis of this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Conclusion
The synthesis and purification of this compound can be achieved through a well-defined, albeit multi-step, process. The direct photochlorination of cyclododecanone provides a viable route to the crude product, which can then be effectively purified to a high degree using a combination of recrystallization and column chromatography. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving a high yield of the pure compound. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this compound for their research endeavors.
References
- Process for preparing cyclohexadecenone-5.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. UNL Digital Commons. [Link]
-
Dichlorination Catalyst Eschews Chlorine Gas. ACS Axial - American Chemical Society. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]
-
Recrystallization with two solvents : r/Chempros. Reddit. [Link]
-
Photochlorination. IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [Link]
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Spectroscopic Characterization of 2,12-Dichlorocyclododecanone: A Technical Guide
Molecular Profile of 2,12-Dichlorocyclododecanone
This compound is a derivative of cyclododecanone, featuring two chlorine atoms at the α and α' positions relative to the carbonyl group. This substitution pattern significantly influences the molecule's chemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀Cl₂O | PubChem[1][2] |
| Molecular Weight | 251.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 250.0891206 Da | PubChem[1] |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | PubChem[1] |
| SMILES | C1CCCCC(C(=O)C(CCCC1)Cl)Cl | PubChem[1][2] |
| CAS Number | 858830-26-9 | TCI[3] |
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted NMR spectra for this compound are based on the influence of the electron-withdrawing carbonyl and chloro groups on the chemical shifts of neighboring protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the conformational flexibility of the twelve-membered ring. However, key resonances can be predicted:
-
α-Protons (CH-Cl): The protons on the carbons bearing the chlorine atoms (C2 and C12) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the adjacent chlorine and carbonyl groups. These would likely appear as a multiplet in the range of δ 4.0-4.5 ppm .
-
Methylene Protons: The numerous methylene (-CH₂-) groups in the ring will give rise to a series of overlapping multiplets in the upfield region, likely between δ 1.2-2.5 ppm . The protons closer to the carbonyl and chloro groups will be further downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments:
-
Carbonyl Carbon (C=O): The carbonyl carbon (C1) is expected to have the most downfield chemical shift, characteristic of ketones, in the range of δ 195-205 ppm .
-
α-Carbons (CH-Cl): The carbons bonded to the chlorine atoms (C2 and C12) will be significantly downfield-shifted compared to other methylene carbons, likely in the range of δ 60-70 ppm .
-
Methylene Carbons: The remaining methylene carbons will appear in the aliphatic region, between δ 20-40 ppm .
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which can aid in assigning the carbonyl and quaternary carbons.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl and alkyl moieties.
Predicted IR Absorption Bands
Table 2: Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |
| ~2930 & ~2855 | C-H (sp³) stretch | Strong | Characteristic of methylene groups in the cycloalkane ring. |
| ~1725 | C=O stretch | Strong, Sharp | The presence of electronegative chlorine atoms at the α-positions can slightly increase the carbonyl stretching frequency compared to an unsubstituted cyclododecanone. |
| ~1465 | C-H bend (scissoring) | Medium | Typical for methylene groups. |
| 700-800 | C-Cl stretch | Medium-Strong | The exact position depends on the conformation. |
Experimental Protocol for IR Data Acquisition
A standard and straightforward method for obtaining the IR spectrum is using an Attenuated Total Reflectance (ATR) accessory:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
IR Spectroscopy Workflow Diagram
Caption: Standard workflow for ATR-IR spectroscopy.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum
For this compound, the key features in the mass spectrum, particularly under electron ionization (EI), would be:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
M⁺ peak (m/z 250): Corresponding to the molecule with two ³⁵Cl atoms.
-
(M+2)⁺ peak (m/z 252): Corresponding to one ³⁵Cl and one ³⁷Cl.
-
(M+4)⁺ peak (m/z 254): Corresponding to two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.
-
-
Fragmentation Patterns: Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement. The presence of chlorine atoms will also lead to the loss of HCl or Cl• radicals.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 251.09641 | 156.0 |
| [M+Na]⁺ | 273.07835 | 161.4 |
| [M-H]⁻ | 249.08185 | 155.9 |
Data sourced from PubChem's predicted collision cross section values.[2]
Experimental Protocol for MS Data Acquisition
A common method for analyzing a solid sample like this is Direct Insertion Probe (DIP) with Electron Ionization (EI):
-
Sample Preparation: Place a small amount of the sample into a capillary tube, which is then inserted into the direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an EI source.
-
Data Acquisition:
-
Insert the probe into the high-vacuum source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Mass Spectrometry Workflow Diagram
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,12-Dichlorocyclododecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,12-Dichlorocyclododecanone. As a molecule of interest in various synthetic pathways, understanding its behavior under thermal stress is paramount for safe handling, process optimization, and predicting potential degradation pathways. This document synthesizes fundamental principles of organic chemistry with established analytical methodologies to offer a predictive and practical framework for researchers. We will explore the theoretical underpinnings of its stability, propose likely decomposition mechanisms, and provide detailed protocols for its experimental investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to this compound
This compound is a chlorinated cyclic ketone with the molecular formula C₁₂H₂₀Cl₂O[1]. Its large 12-membered carbon ring and the presence of two chlorine atoms at positions 2 and 12 make it a unique bifunctional molecule. While specific applications are not extensively documented in publicly available literature, its structure suggests potential utility as a building block in the synthesis of macrocyclic compounds, polymers, and other complex organic molecules. The presence of reactive sites—the ketone group and the two carbon-chlorine bonds—dictates both its synthetic utility and its inherent thermal liabilities. An understanding of its thermal stability is crucial for anyone working with this compound, as unexpected decomposition can lead to the release of hazardous substances, such as hydrogen chloride gas, and the formation of a complex mixture of degradation products[2][3].
Physicochemical Properties and Safe Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀Cl₂O | [1] |
| Molecular Weight | 251.19 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [4][5][6] |
| Melting Point | 118.0 - 122.0 °C | [4][5][6] |
| Storage Conditions | Refrigerated (0-10°C), under an inert gas | [4][5] |
| Sensitivities | Air and heat sensitive | [4][5] |
Safe Handling: Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[4][7]. It is crucial to avoid exposure to high temperatures, open flames, and sparks, as it is designated as heat sensitive[4][5][7]. The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation[1][4][5].
Theoretical Framework for Thermal Stability
The thermal stability of an organic molecule is dictated by the strength of its covalent bonds and any inherent structural strain. For this compound, several factors are at play:
-
Carbon-Chlorine Bond Strength: The C-Cl bond is generally weaker than C-C and C-H bonds, making it a likely initiation site for thermal decomposition[8].
-
Ring Strain: While large rings like cyclododecane are generally less strained than smaller rings such as cyclopropane or cyclobutane, they are not entirely strain-free. The flexibility of the 12-membered ring allows it to adopt various conformations to minimize torsional and angle strain[9][10]. However, the presence of a carbonyl group and two chlorine atoms can introduce localized strain, potentially influencing the decomposition pathway.
-
Influence of the Ketone Group: The electron-withdrawing nature of the carbonyl group can influence the stability of adjacent C-C and C-H bonds.
-
Dehydrochlorination Potential: The presence of hydrogen atoms on carbons adjacent to the chlorine-bearing carbons creates the potential for dehydrochlorination, a common decomposition pathway for chlorinated hydrocarbons[3].
Predicted Thermal Decomposition Pathway
Based on the principles of thermal degradation of chlorinated organic compounds, a plausible decomposition pathway for this compound is initiated by the elimination of hydrogen chloride (HCl). This dehydrochlorination reaction is a common thermal decomposition mechanism for many chlorinated compounds[2][3].
The proposed initial step is the elimination of one molecule of HCl to form an unsaturated cyclic ketone. This can be followed by the elimination of a second molecule of HCl to yield a cyclododecadienone. These unsaturated products are likely to be less stable and may undergo further reactions such as polymerization, cyclization, or fragmentation, especially at higher temperatures.
Caption: Predicted dehydrochlorination pathway of this compound.
Experimental Analysis of Thermal Stability
To experimentally determine the thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable techniques[11][12][13].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss[11][14].
Experimental Protocol for TGA:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) is recommended to study the inherent thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Acquisition: Record the mass loss as a function of temperature.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition[13][15].
Experimental Protocol for DSC:
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is important to contain any evolved gases during decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting point and into the decomposition region.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Analysis of Decomposition Products
To identify the volatile products of decomposition, hyphenated techniques are invaluable. TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) allows for the real-time analysis of gases evolved during the TGA experiment. Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) can provide a detailed separation and identification of a wide range of decomposition products. The detection of HCl would be a strong indicator of a dehydrochlorination mechanism[2].
Data Interpretation and Presentation
The data obtained from TGA and DSC should be presented clearly for interpretation.
Table 2: Hypothetical TGA and DSC Data for this compound
| Parameter | Description | Expected Observation |
| TGA Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | A distinct temperature above the melting point. |
| TGA Peak Decomposition Temperature | The temperature of the maximum rate of mass loss (from the derivative of the TGA curve). | One or more peaks indicating stepwise decomposition. |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | A low value if decomposition is complete. |
| DSC Melting Endotherm (T_m) | The temperature at which the substance melts. | A sharp endothermic peak around 118-122 °C. |
| DSC Decomposition Exotherm | The heat released or absorbed during decomposition. | A broad exothermic peak following the melting endotherm. |
Conclusion
References
- Vertex AI Search. (2024).
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). Transformation and kinetics of chlorine-containing products during pyrolysis of plastic wastes.
- ACS Publications. (2021). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics.
- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.). This compound.
- TCI EUROPE N.V. (n.d.). This compound.
- Wikipedia. (n.d.). Thermogravimetric analysis.
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- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).
- PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- ACS Publications. (2010). Chlorinated and Nonchlorinated Compounds from the Pyrolysis and Combustion of Polychloroprene.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Chemistry LibreTexts. (2023). 31.1: Thermogravimetry.
- Nexolve. (n.d.). Differential Scanning Calorimetry Measurements.
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- Chemistry LibreTexts. (2022). 1.3.2: Stability of Cycloalkanes - Ring Strain.
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An In-Depth Technical Guide to 2,12-Dichlorocyclododecanone: Synthesis, History, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,12-Dichlorocyclododecanone is a halogenated derivative of cyclododecanone, a macrocyclic ketone. While not as extensively studied as its parent compound, it holds potential as a versatile intermediate in organic synthesis. The introduction of chlorine atoms at the α and α' positions to the carbonyl group significantly alters the molecule's reactivity, opening avenues for further functionalization and the construction of complex molecular architectures. This guide provides a comprehensive overview of the history of the parent ketone, a detailed exploration of the plausible synthetic routes to this compound, its known properties, and a discussion of the underlying chemical principles.
Historical Context: The Dawn of Large-Ring Chemistry
The story of this compound is intrinsically linked to the pioneering work on macrocyclic compounds. The parent molecule, cyclododecanone, was first synthesized by the Nobel laureate Leopold Ružička in 1926.[1] This achievement was part of his groundbreaking research that challenged the prevailing theory that large-ring compounds were inherently unstable. Ružička's work on macrocyclic ketones, including those derived from natural sources like musk and civet, laid the foundation for a new field of organic chemistry and had a profound impact on the fragrance industry.
Early syntheses of cyclododecanone were low-yielding.[2] A significant advancement came in 1947 when Vladimir Prelog, another Nobel laureate, developed a higher-yield synthesis based on the acyloin condensation.[2] The industrial-scale production of cyclododecanone became feasible with the advent of petrochemical processes that made its precursor, cyclododecatriene, readily available.[2][3] Today, cyclododecanone is an important industrial chemical, primarily used as a precursor for the production of Nylon-12 and in the synthesis of various fragrances.[2][3]
Synthesis of this compound
Proposed Synthetic Pathway: Direct α,α'-Dichlorination
The introduction of chlorine atoms at the positions adjacent to the carbonyl group can be achieved through several methods, with direct chlorination using elemental chlorine or other chlorinating agents being the most straightforward. A patent for the synthesis of the mono-chlorinated analog, α-chloro-cyclododecanone, provides a strong basis for a proposed synthesis of the dichlorinated compound.[4]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is adapted from the reported synthesis of α-chloro-cyclododecanone and is a proposed method for the synthesis of this compound.[4]
Materials:
-
Cyclododecanone
-
Chlorine gas (Cl₂) or Cupric Chloride (CuCl₂)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for chlorine gas), and a reflux condenser, dissolve cyclododecanone in an appropriate solvent (e.g., THF).
-
Chlorination:
-
Method A (Chlorine Gas): While stirring the solution at room temperature, slowly bubble a stoichiometric excess (approximately 2.2 equivalents) of chlorine gas through the solution. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Method B (Cupric Chloride): Alternatively, add a stoichiometric excess (approximately 2.2 equivalents) of cupric chloride to the solution of cyclododecanone in DMF. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent: Both chlorine gas and cupric chloride are effective reagents for the α-chlorination of ketones. Chlorine gas is a direct and potent chlorinating agent, often used in industrial processes. Cupric chloride offers a milder alternative and can provide better control over the reaction.
-
Solvent Selection: THF is a common solvent for chlorination reactions with chlorine gas as it is relatively inert under the reaction conditions. DMF is a suitable solvent for reactions involving cupric chloride, as it helps to solubilize the salt and facilitate the reaction.
-
Stoichiometry: A slight excess of the chlorinating agent is used to ensure the complete dichlorination of the starting material.
-
Temperature Control: The chlorination of ketones can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure the desired product is formed selectively.
-
Workup and Purification: The aqueous workup with sodium bicarbonate is essential to remove acidic byproducts. Standard purification techniques like recrystallization or column chromatography are employed to isolate the product in high purity.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀Cl₂O | [5] |
| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [5] |
| CAS Number | 858830-26-9 | [5] |
| Molecular Weight | 251.19 g/mol | [5] |
| Melting Point | 118.0 to 122.0 °C | [6] |
| Appearance | White to Almost white powder to crystal | [6] |
| Purity (GC) | >98.0% | [6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of methylene protons in the ring. The protons on the carbons bearing the chlorine atoms (C2 and C12) would appear as a multiplet at a downfield chemical shift compared to the other methylene protons, typically in the range of 4.0-4.5 ppm. The remaining methylene protons would appear as a broad multiplet in the upfield region (1.2-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around 200-210 ppm. The carbons attached to the chlorine atoms (C2 and C12) would appear in the range of 60-70 ppm. The remaining methylene carbons would resonate in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1710-1730 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, usually between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 250 for the ³⁵Cl isotopes). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) would be observed in a predictable ratio, which is a definitive feature for compounds containing chlorine.
Conclusion
This compound, a derivative of the historically significant cyclododecanone, is a molecule with untapped potential in synthetic chemistry. While its discovery and detailed synthetic history are not well-documented, a plausible and efficient synthesis can be proposed based on established α-halogenation methodologies. This guide provides a comprehensive overview of its background, a detailed proposed synthesis with justifications for the experimental choices, and its known and predicted properties. For researchers and professionals in drug development and materials science, this compound represents a valuable building block for the creation of novel and complex molecular structures.
References
-
Feng, Q., Yuan, D., Wang, D., Liang, X., Zhang, J., Wu, J., & Chen, F. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
- Process for preparing cyclohexadecenone-5. (1975). U.S.
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Feng, Q., Yuan, D., Wang, D., Liang, X., Zhang, J., Wu, J., & Chen, F. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclodecanone. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
-
Zhang, Y., et al. (2022). Efficient photoelectrocatalytic radical dichlorination of alkenes via synergism with Mn. Catalysis Science & Technology, 12(1), 123-130. [Link]
-
Chemistry Stack Exchange. (n.d.). Mechanism of synthesis involving cyclododecanone. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. (1953). Synthesis and Reactions of Chlorinated 3-Ketosteroids. Journal of the American Chemical Society, 75(13), 3216–3221. [Link]
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ResearchGate. (2020). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity of 2,12-Dichlorocyclododecanone's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,12-Dichlorocyclododecanone, a bifunctional macrocyclic compound, presents a unique scaffold for synthetic exploration, largely governed by the interplay of its ketone and chloroalkane functionalities. The considerable size and conformational flexibility of the cyclododecane ring introduce nuanced reactivity, deviating from simpler acyclic or smaller ring analogues. This technical guide provides a comprehensive analysis of the potential chemical transformations of this compound, focusing on the reactivity of the carbonyl group and the two chloro substituents. We will delve into the mechanistic underpinnings of these reactions, the influence of the macrocyclic structure, and potential intramolecular pathways. This document aims to serve as a foundational resource for researchers seeking to leverage this versatile molecule in the design and synthesis of novel chemical entities.
Structural and Conformational Considerations of the Cyclododecanone Core
The reactivity of this compound is intrinsically linked to the conformational behavior of its twelve-membered ring. Unlike smaller, more rigid cycloalkanes, cyclododecane and its derivatives exhibit significant conformational isomerism. The parent cyclododecanone is known to favor a square[1] conformation, which minimizes transannular strain.[2][3] The introduction of two chlorine atoms at the 2 and 12 positions is expected to influence the conformational equilibrium, potentially favoring geometries that minimize steric interactions and dipole-dipole repulsions between the carbonyl and C-Cl bonds.
This conformational flexibility has profound implications for reactivity. The accessibility of the ketone's carbonyl carbon for nucleophilic attack and the required orbital alignments for substitution and elimination reactions at the chloro-substituted carbons are directly dependent on the predominant conformations in solution. Researchers should consider that the reaction conditions, including solvent and temperature, can influence the conformational landscape and, consequently, the reaction outcomes.
Reactivity of the Ketone Functional Group
The carbonyl group in this compound is a primary site for a variety of chemical transformations. Its reactivity is typical of a ketone, characterized by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond makes the carbonyl carbon susceptible to attack by nucleophiles.[4][5] This fundamental reaction can be used to introduce a wide range of functional groups.
-
Reduction to an Alcohol: The ketone can be readily reduced to the corresponding alcohol, 2,12-dichlorocyclododecanol. Common reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective.[6] The choice of reducing agent can be critical, especially if other reducible functional groups are present in a more complex derivative.
-
Grignard and Organolithium Reactions: Carbon-carbon bond formation can be achieved through the addition of Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles add to the carbonyl carbon to form a tertiary alcohol after acidic workup.
-
Wittig Reaction: The Wittig reaction provides a route to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent).
-
Cyanohydrin Formation: The addition of a cyanide ion (from a source like KCN or NaCN) to the carbonyl group, typically in the presence of a weak acid, yields a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Reactions at the α-Carbon: Enolate Chemistry
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows for the formation of an enolate anion in the presence of a base. The chlorine atom at the 2-position is on an α-carbon, which has important consequences for its reactivity.
-
α-Halogenation: While the molecule is already chlorinated at the 2- and 12-positions, further halogenation at the α-carbons could be possible under specific conditions, though this is less common for an already α-halogenated ketone.
-
Favorskii Rearrangement: A key reaction of α-halo ketones in the presence of a base is the Favorskii rearrangement.[2][7][8] This reaction typically leads to a ring contraction, which in the case of a cyclic α-halo ketone, would result in the formation of a carboxylic acid derivative with a smaller ring. For this compound, treatment with a base like sodium hydroxide or an alkoxide could initiate a Favorskii rearrangement, potentially leading to a cycloundecanecarboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone intermediate.[8] Given the presence of two α-chloro substituents, the reaction could be complex.
Table 1: Summary of Potential Reactions at the Ketone Functional Group
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | Secondary Alcohol |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Favorskii Rearrangement | NaOH or NaOR | Ring-contracted Carboxylic Acid/Ester |
Reactivity of the Chloroalkane Functional Groups
The two chlorine atoms in this compound are located on secondary carbons, one of which is alpha to the carbonyl group. This positioning significantly influences their reactivity in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The replacement of the chlorine atoms by a nucleophile is a key transformation for introducing new functionality. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism.[7][9]
-
Sₙ2 Reactions: The chlorine at the 2-position, being on an α-carbon to the ketone, is expected to be particularly reactive towards Sₙ2 displacement.[10] The electron-withdrawing effect of the carbonyl group polarizes the C-Cl bond, making the carbon more electrophilic. However, the large cyclododecane ring can present steric hindrance that may slow down the reaction compared to acyclic analogues. The Sₙ2 pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.
-
Sₙ1 Reactions: An Sₙ1 pathway, which proceeds through a carbocation intermediate, is generally less favored for secondary haloalkanes unless the carbocation is stabilized. The α-carbonyl group would destabilize an adjacent carbocation, making an Sₙ1 reaction at the 2-position unlikely. The chlorine at the 12-position is a standard secondary chloroalkane. The large, flexible ring may allow for a conformation that can stabilize a carbocation intermediate, but Sₙ2 is still the more probable pathway with strong nucleophiles.
Elimination Reactions
In the presence of a strong, sterically hindered base, elimination reactions to form alkenes can compete with nucleophilic substitution.[5][11][12]
-
E2 Reactions: The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (chlorine). The conformational flexibility of the cyclododecane ring makes achieving this geometry feasible. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the base and the specific stereochemistry of the substrate.[13]
-
E1 Reactions: The E1 mechanism proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. For the same reasons discussed above, this pathway is less likely, especially at the 2-position.
Table 2: Factors Influencing Substitution vs. Elimination
| Factor | Favors Sₙ2 | Favors E2 |
| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Substrate | Less sterically hindered | More sterically hindered |
| Solvent | Polar aprotic (e.g., acetone, DMSO) | Less polar, or polar aprotic |
| Temperature | Lower temperatures | Higher temperatures |
Potential Intramolecular Reactions
The presence of two reactive functional groups on a flexible twelve-membered ring opens up the possibility of intramolecular reactions, leading to the formation of bicyclic structures. The relative positions of the ketone and the two chloro groups (a 1,11-relationship between the carbonyl and the C12-Cl) are suitable for such cyclizations.
-
Intramolecular Nucleophilic Substitution: If the ketone is first converted to an enolate, the resulting nucleophilic carbon could potentially displace one of the chloro groups in an intramolecular Sₙ2 reaction. The feasibility of this would depend on the ability of the cyclododecane ring to adopt a conformation that allows for the enolate to attack the carbon bearing the chlorine from the backside. Formation of a bicyclo[10.1.0]tridecan-13-one derivative is a theoretical possibility.[4][14]
-
Intramolecular Aldol-type Reactions: If one of the chloro groups is replaced by a nucleophile that can then be converted into a carbonyl group or an enolate, an intramolecular aldol or Claisen-type condensation could be envisioned, leading to the formation of a fused ring system.[12][15]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the investigation of the reactivity of this compound. Optimization of reaction conditions is highly recommended.
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the solution is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2,12-dichlorocyclododecanol.
Protocol 2: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in acetone.
-
Addition of Nucleophile: Add sodium iodide (2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a precipitate (NaCl) indicates that the reaction is proceeding.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the sodium chloride precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Diagram 1: Key Reaction Pathways of this compound
Caption: Overview of the principal reactive pathways of this compound.
Diagram 2: Experimental Workflow for a Nucleophilic Substitution Reaction
Caption: A generalized workflow for performing and analyzing a nucleophilic substitution reaction.
Conclusion
This compound is a molecule with a rich and varied reactivity profile. The interplay between the ketone and the two chloroalkane functional groups, influenced by the conformational dynamics of the large cyclododecane ring, offers a multitude of opportunities for synthetic diversification. A thorough understanding of the principles of nucleophilic addition, substitution, elimination, and potential intramolecular reactions is crucial for harnessing the full synthetic potential of this compound. This guide provides a foundational framework for researchers to design and execute novel synthetic strategies based on this versatile macrocyclic building block.
References
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-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Study.com. (n.d.). Oxidation of cyclododecanol. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,2-dibromo-bicyclo[10.1.0]tridecane. Retrieved from [Link]
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Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclododecane. Retrieved from [Link]
-
ACS Publications. (2005). Diastereoselective Manipulations of Bicyclo[m.1.0]alkane Derivatives. 4. Reactions of Nucleophiles with Bicyclo[m.1.0]alk-3-en-2-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
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MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Clackamas Community College. (n.d.). Organic Chemistry Alkyl Halides - Elimination Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). Chapter 8: Elimination Reactions – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 11-and 12-membered rings by a direct cyclization method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
YouTube. (2022). Intramolecular Claisen - The Diekmann Cyclization. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Macrocycles Utilizing 2,12-Dichlorocyclododecanone as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocyclic compounds represent a class of molecules with significant therapeutic potential, often targeting challenging protein-protein interactions that are considered "undruggable" by conventional small molecules.[1][2][3] The unique conformational properties of macrocycles allow them to present a large and adaptable binding surface.[1][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel macrocycles using 2,12-dichlorocyclododecanone as a strategic starting material. By leveraging the inherent reactivity of this precursor, researchers can access a diverse range of macrocyclic scaffolds, including aza-crown and thiacrown ethers, which are of significant interest in medicinal chemistry and materials science. This document outlines the foundational principles, step-by-step experimental procedures, and critical considerations for the successful synthesis and characterization of these complex molecules.
Introduction: The Significance of Macrocycles in Modern Drug Discovery
Macrocycles, cyclic molecules containing twelve or more atoms in the ring, occupy a unique chemical space between small molecules and biologics.[1][2] Their constrained yet flexible structures enable high-affinity and selective binding to complex biological targets.[3] The synthesis of diverse macrocycle libraries is a key objective in many drug discovery programs, aiming to identify novel therapeutic agents for a wide range of diseases, including cancer and infectious diseases.[1][2]
This compound is a particularly attractive starting material for macrocycle synthesis due to its bifunctional nature, possessing both electrophilic carbon centers at the 2 and 12 positions and a ketone functionality that can be further modified. The cyclododecanone backbone provides a pre-organized 12-membered ring, which can serve as a foundational scaffold for building larger, more complex macrocyclic architectures. The reactivity of the chloro-substituents allows for facile nucleophilic substitution reactions with a variety of dinucleophiles, leading to the formation of diverse macrocyclic systems.
Strategic Approach: Leveraging this compound for Macrocycle Synthesis
The primary strategy for synthesizing macrocycles from this compound involves a one-step cyclization reaction with a suitable dinucleophile. This approach is predicated on the principles of high-dilution to favor intramolecular cyclization over intermolecular polymerization.[4] The choice of dinucleophile dictates the type of macrocycle formed. For instance, reaction with diamines will yield aza-crown ethers, while reaction with dithiols will produce thiacrown ethers. Mixed-donor macrocycles can also be synthesized using dinucleophiles containing different heteroatoms.
Causality Behind Experimental Choices:
-
High-Dilution Conditions: To minimize the formation of linear polymers, the reaction must be performed under high-dilution conditions (typically in the range of 0.001 to 0.01 M).[4] This is achieved by the slow, simultaneous addition of the this compound and the dinucleophile to a large volume of solvent. This ensures that the concentration of the reactants remains low at all times, thereby increasing the probability of an intramolecular reaction.
-
Choice of Base: A non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which also act as template agents, pre-organizing the linear precursor into a conformation favorable for cyclization.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is often carried out at elevated temperatures to overcome the activation energy of the C-Cl bond cleavage and to ensure a reasonable reaction rate.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of aza- and thiacrown ethers from this compound.
Synthesis of a 15-membered Diazacrown Ether
This protocol describes the synthesis of a 15-membered diazacrown ether containing the cyclododecanone backbone via reaction with a diamine.
Materials:
-
This compound
-
1,3-Diaminopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Two syringe pumps
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup:
-
To a 2 L three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1 L of anhydrous acetonitrile and 10 g of anhydrous potassium carbonate.
-
Heat the suspension to reflux with vigorous stirring.
-
-
Reactant Addition:
-
Prepare two separate solutions for the syringe pumps:
-
Syringe A: Dissolve 2.51 g (10 mmol) of this compound in 50 mL of anhydrous acetonitrile.
-
Syringe B: Dissolve 0.74 g (10 mmol) of 1,3-diaminopropane in 50 mL of anhydrous acetonitrile.
-
-
Using the syringe pumps, add the solutions from Syringe A and Syringe B simultaneously and dropwise to the refluxing acetonitrile suspension over a period of 8 hours.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent system.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension to remove the potassium carbonate and wash the solid with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane/ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 50% ethyl acetate).
-
Collect the fractions containing the desired product and concentrate to yield the pure 15-membered diazacrown ether.
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Synthesis of a 15-membered Dithiacrown Ether
This protocol details the synthesis of a 15-membered dithiacrown ether using a dithiol.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol:
-
Reaction Setup:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 500 mL of anhydrous DMF and 13.0 g (40 mmol) of anhydrous cesium carbonate.
-
Heat the mixture to 80 °C with stirring.
-
-
Reactant Addition:
-
Prepare a solution of 2.51 g (10 mmol) of this compound and 1.08 g (10 mmol) of 1,3-propanedithiol in 100 mL of anhydrous DMF.
-
Add this solution dropwise to the heated DMF/Cs₂CO₃ suspension over 6 hours.
-
-
Reaction and Work-up:
-
After the addition is complete, stir the reaction mixture at 80 °C for another 18 hours.
-
Cool the mixture to room temperature and pour it into 1 L of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic extracts and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 15-membered dithiacrown ether.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and Expected Outcomes
The following table summarizes the expected yields and key characterization data for the synthesized macrocycles.
| Macrocycle Type | Dinucleophile | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| 15-membered Diazacrown Ether | 1,3-Diaminopropane | 30-40 | 2.5-3.0 (m, -CH₂-N-), 1.2-1.8 (m, cyclododecanone ring protons) |
| 15-membered Dithiacrown Ether | 1,3-Propanedithiol | 40-50 | 2.7-3.2 (m, -CH₂-S-), 1.2-1.8 (m, cyclododecanone ring protons) |
Note: Yields are highly dependent on the strict adherence to high-dilution conditions and the purity of the starting materials.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the macrocyclization of this compound.
Caption: General workflow for macrocycle synthesis.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of macrocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel aza- and thiacrown ethers. By understanding the key principles of macrocyclization, particularly the importance of high-dilution conditions, scientists can successfully access these complex and medicinally relevant molecules. Further exploration of different dinucleophiles and post-cyclization modifications of the ketone functionality will undoubtedly lead to the discovery of new macrocycles with unique properties and potential applications in drug development and beyond.
References
-
Dömling, A., et al. (2018). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 29, 11–17. Available at: [Link]
-
Bradshaw, J. S., et al. (1989). Synthesis of aza-crown ethers. Chemical Reviews, 89(4), 929–972. Available at: [Link]
-
Marsault, E., & Peterson, M. L. (2011). Macrocycles Are Great Cycles: Applications, Opportunities, and Challenges of Synthetic Macrocycles in Drug Discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. Available at: [Link]
-
Zoorob, H. H., et al. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. Available at: [Link]
-
Driggers, C. M., et al. (2008). The Exploration of Macrocycles for Drug Discovery—An Underexploited Structural Class. Nature Reviews Drug Discovery, 7(7), 608–624. Available at: [Link]
-
Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. Available at: [Link]
-
Sharghi, H., & Eshghi, H. (1995). Efficient synthesis of macrocyclic diamides. Tetrahedron, 51(3), 913–922. Available at: [Link]
-
Liu, Y., & Yeung, Y.-Y. (2017). Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone. Organic Letters, 19(6), 1422–1425. Available at: [Link]
-
Wikipedia contributors. (2023). High dilution principle. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
American Journal of Organic Chemistry. (2012). Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles. American Journal of Organic Chemistry, 2(3), 63-68. Available at: [Link]
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- 4. High dilution principle - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,12-Dichlorocyclododecanone
Introduction: The Synthetic Potential of a Bifunctional Macrocycle
2,12-Dichlorocyclododecanone is a compelling substrate for synthetic chemists, particularly those in materials science and drug development. This C12 macrocyclic ketone possesses two secondary alkyl chloride functionalities, rendering it a versatile building block for a variety of chemical transformations.[1] Its large, flexible ring structure combined with two reactive electrophilic centers allows for the strategic installation of new functional groups and the construction of complex bicyclic and polycyclic architectures.
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on an electrophilic substrate.[2] In the context of this compound, the two chlorine atoms serve as leaving groups. The secondary nature of the carbon-chlorine bonds suggests that the reaction mechanism can be modulated between SN1 and SN2 pathways by carefully selecting the nucleophile, solvent, and temperature.[3][4] This guide provides an in-depth exploration of these reactions, offering both mechanistic insights and detailed experimental protocols for researchers seeking to leverage this unique molecule's synthetic utility.
Mechanistic Framework: Navigating SN1 vs. SN2 Pathways
The reaction pathway for nucleophilic substitution on this compound is dictated by the stability of potential intermediates and the kinetics of the reaction steps.[3]
-
SN2 Pathway (Bimolecular Substitution): This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry in a single, concerted step.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2][4] Strong, unhindered nucleophiles and polar aprotic solvents (e.g., Acetone, DMF, DMSO) favor the SN2 mechanism.[2] Given the secondary nature of the electrophilic carbons in this compound, this is a highly probable pathway under the right conditions.
-
SN1 Pathway (Unimolecular Substitution): This two-step mechanism begins with the slow departure of the leaving group (chloride) to form a planar carbocation intermediate. The nucleophile then attacks this intermediate in a fast second step.[3] Because the nucleophile can attack from either face of the planar carbocation, this pathway typically leads to racemization.[6] The SN1 mechanism is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate, and by weaker nucleophiles.[3]
The presence of two chloro-substituents opens the door to sequential substitutions. Furthermore, if the incoming nucleophile contains a second reactive site, intramolecular reactions can occur, leading to cyclization.[7][8] These intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially when they lead to the formation of thermodynamically stable five- or six-membered rings.[6][7]
Caption: Reaction pathways for this compound.
Application & Protocols: Reactions with Amine Nucleophiles
Application Focus: Synthesis of mono- and di-amino cyclododecanone derivatives, which are valuable precursors for pharmaceuticals and ligands. The basicity of the incorporated nitrogen atom can be leveraged for further functionalization or to modulate the physicochemical properties of the final molecule.
Causality of Experimental Design: The reaction of alkyl halides with amines produces an acid byproduct (HCl).[9] Amines are basic and will be protonated by this acid, rendering them non-nucleophilic.[10] To ensure the reaction proceeds to completion, at least two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the generated HCl.[11] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used. A polar aprotic solvent like acetonitrile is chosen to facilitate the SN2 reaction without interfering with the nucleophile.
Caption: Experimental workflow for reaction with a primary amine.
Protocol 2.1: Mono-amination with Benzylamine
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 3.98 mmol) in 40 mL of anhydrous acetonitrile.
-
Reaction Initiation: To the stirred solution, add benzylamine (0.94 mL, 8.76 mmol, 2.2 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere (N₂ or Argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A white precipitate (benzylammonium chloride) will form. Filter the solid through a pad of Celite, washing with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the mono-substituted product.
Application & Protocols: Reactions with Alkoxide Nucleophiles
Application Focus: Synthesis of ether-functionalized macrocycles via the Williamson Ether Synthesis.[12] These products can serve as building blocks for crown ether analogues or as intermediates where the ether linkage provides greater chemical stability compared to an ester.
Causality of Experimental Design: Alkoxides are strong nucleophiles and strong bases.[13] To favor substitution (SN2) over elimination (E2), a primary, unhindered alkoxide like sodium ethoxide is preferred.[14][15] The reaction is typically run in the parent alcohol (ethanol) or a polar aprotic solvent like THF. Using the parent alcohol as the solvent ensures a high concentration of the nucleophile and can help solvate the ionic species. The reaction is run at a moderate temperature to provide sufficient energy for the substitution reaction while minimizing the competing elimination pathway.
Caption: Workflow for Williamson Ether Synthesis on the substrate.
Protocol 3.1: Mono-etherification with Sodium Ethoxide
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 3.98 mmol) in 40 mL of anhydrous THF.
-
Reaction Initiation: To the stirred solution, add a 21% solution of sodium ethoxide in ethanol (1.4 mL, 4.38 mmol, 1.1 equivalents) dropwise over 5 minutes at room temperature.
-
Reaction Execution: Gently heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 6-10 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution, 2% to 15% ethyl acetate in hexanes) to isolate the target ether.
Advanced Application: Intramolecular Cyclization for Bicyclic Scaffolds
Application Focus: Construction of complex bicyclic systems through a sequential intermolecular-intramolecular substitution strategy. This approach is highly valuable in natural product synthesis and medicinal chemistry for creating rigid, three-dimensional molecular architectures from simple, flexible precursors.[16][17]
Causality of Experimental Design: This protocol employs a bifunctional nucleophile, ethanolamine. In the first step, the more nucleophilic amine end reacts preferentially with one of the electrophilic centers.[10] The reaction is run with a 1:1 stoichiometry to maximize the formation of the mono-substituted intermediate. In the second step, a strong, non-nucleophilic base (sodium hydride) is used to deprotonate the hydroxyl group, creating a powerful internal alkoxide nucleophile.[13] This alkoxide then readily attacks the remaining carbon-chlorine bond in an intramolecular SN2 reaction, driven by the formation of a stable heterocyclic ring.[6][18]
Caption: Two-step strategy for intramolecular cyclization.
Protocol 4.1: Synthesis of a Fused Bicyclic Ether
Step 1: Intermolecular Reaction with Ethanolamine
-
Follow the general procedure in Protocol 2.1 , but use ethanolamine (0.24 mL, 3.98 mmol, 1.0 equivalent) as the nucleophile and triethylamine (0.61 mL, 4.38 mmol, 1.1 equivalents) as the base instead of excess amine.
-
Run the reaction at 50°C in THF.
-
After work-up and purification, obtain the 2-((2-hydroxyethyl)amino)-12-chlorocyclododecanone intermediate.
Step 2: Intramolecular Cyclization
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the intermediate from Step 1 (e.g., 1.0 g, 3.25 mmol) in 30 mL of anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 156 mg, 3.90 mmol, 1.2 equivalents) portion-wise.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to 50°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to 0°C and quench by the slow, dropwise addition of water. Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify by column chromatography to yield the final bicyclic product.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Primary Mechanism | Expected Outcome |
| Amines | R-NH₂ | Excess R-NH₂ | Acetonitrile, THF | 50 - 82 | SN2 | Mono- or Di-substitution |
| Alkoxides | RO⁻Na⁺ | N/A (reagent is a base) | THF, Parent Alcohol | 25 - 50 | SN2 (competes with E2) | Mono- or Di-substitution |
| Bifunctional | H₂N-(CH₂)n-OH | Et₃N (Step 1), NaH (Step 2) | THF | 50 | SN2 (Inter- then Intramolecular) | Intramolecular Cyclization |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[19][20] It may also cause skin and eye irritation.[19] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information before use. Reagents such as sodium hydride are highly flammable and react violently with water; they must be handled with extreme care under an inert atmosphere.
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Jakub K. (2018). 19.02 Intramolecular Nucleophilic Substitutions. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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BCPMAD. (2024). Intramolecular Nucleophilic Substitution and Ring Closures. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Retrieved from [Link]
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Al-Zoubi, R. M. (2020). An Overview of Catalytic Carbonylative Double Cyclization Reactions. Molecules, 25(18), 4148. Retrieved from [Link]
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Lucky Sir. (2024). SNi reaction Intramolecular Nucleophilic substitution. YouTube. Retrieved from [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Minnesota State University Moorhead. Retrieved from [Link]
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Organic Chemistry Portal. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides. Retrieved from [Link]
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Shablikin, O. V., et al. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607-1612. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]
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Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(245). Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Singh, O. V., & Sangeeta. (n.d.). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Kurukshetra University. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Retrieved from [Link]
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Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dichloroalkanes. Retrieved from [Link]
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Fischer, C., et al. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 13(3), 59. Retrieved from [Link]
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Hoye, T. R., & Dvornikovs, V. (2012). The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry. Israel Journal of Chemistry, 52(8-9), 708–720. Retrieved from [Link]
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Sadykova, V. S., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2024(1), M1990. Retrieved from [Link]
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Scientific Inquiry and Review. (2022). Synthesis and applications of 1,2-diketones. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Ring-Opening Polymerization of 2,12-Dichlorocyclododecanone Derivatives
Introduction: Unlocking the Potential of Functional Polyesters
The field of biodegradable polymers is continually expanding, driven by the need for advanced materials in biomedical and pharmaceutical applications. Aliphatic polyesters are at the forefront of this research due to their biocompatibility and tunable degradation profiles. Ring-opening polymerization (ROP) of cyclic esters, or lactones, is a powerful technique for synthesizing these polyesters with controlled molecular weights and narrow polydispersity.[1][2] This guide focuses on a unique and promising monomer: 2,12-Dichlorocyclododecanone. The large, twelve-membered ring structure suggests a favorable thermodynamic driving force for polymerization, while the two chlorine atoms at the α and λ positions to the carbonyl group introduce valuable functionality. These chlorine atoms can serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other functional moieties. This opens up exciting possibilities for creating advanced drug delivery systems, functional biomaterials, and tailored polymer architectures.[3][4][5][6]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ring-opening polymerization of this compound. We will delve into the mechanistic aspects of the polymerization, propose detailed experimental protocols for both organocatalyzed and metal-catalyzed ROP, and provide comprehensive procedures for the characterization of the resulting chlorinated polyester. Furthermore, we will explore the potential for post-polymerization modification, transforming the chlorinated polymer into a versatile platform for a wide range of applications.
Monomer: this compound
Chemical Structure and Properties
-
IUPAC Name: 2,12-dichlorocyclododecan-1-one[7]
-
CAS Number: 858830-26-9[7]
-
Molecular Formula: C₁₂H₂₀Cl₂O[7]
-
Molecular Weight: 251.19 g/mol [7]
-
Appearance: White to almost white powder or crystals.
| Property | Value | Source |
| Molecular Weight | 251.19 g/mol | [7] |
| Appearance | White to almost white powder/crystal | TCI Europe N.V. |
| Purity | >98.0% (GC) | TCI Europe N.V. |
| Melting Point | 118.0 to 122.0 °C | TCI Europe N.V. |
The presence of two electron-withdrawing chlorine atoms is expected to influence the reactivity of both the carbonyl group and the adjacent C-H bonds. This functionality must be carefully considered when selecting a suitable catalytic system for ring-opening polymerization.
Mechanisms of Ring-Opening Polymerization
The ring-opening polymerization of cyclic esters can proceed through several mechanisms, primarily cationic, anionic, and coordination-insertion pathways.[1] The choice of mechanism and catalyst is critical for achieving controlled polymerization and obtaining well-defined polymers.
Cationic Ring-Opening Polymerization
In this mechanism, a cationic initiator activates the monomer, making it susceptible to nucleophilic attack by another monomer or the growing polymer chain. While effective for some lactones, the presence of chlorine atoms in this compound may lead to side reactions with certain cationic initiators.
Anionic Ring-Opening Polymerization
Anionic ROP is initiated by a nucleophile, such as an alkoxide, which attacks the carbonyl carbon of the cyclic ester.[8] This method can be very fast; however, the basicity of the initiator and propagating chain end can be a concern with halogenated monomers, potentially leading to elimination reactions.
Coordination-Insertion Ring-Opening Polymerization
This is often the preferred method for the controlled polymerization of functionalized cyclic esters.[9] A metal-based catalyst with an initiating group (e.g., an alkoxide) coordinates to the monomer, activating the carbonyl group. The initiating group then attacks the carbonyl carbon in an intramolecular fashion, leading to the insertion of the monomer into the metal-initiator bond. This mechanism often provides excellent control over molecular weight and dispersity and is generally more tolerant of functional groups than ionic methods.
Proposed Experimental Protocols
Given the novelty of polymerizing this compound, the following protocols are proposed as robust starting points for optimization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen, which can interfere with the polymerization.
Protocol 1: Organocatalyzed Ring-Opening Polymerization
Organocatalysis offers a metal-free alternative for ROP and has shown great promise for the polymerization of various cyclic esters.[10][11][12][13] For a functionalized monomer like this compound, a dual activation mechanism employing a Brønsted acid or a hydrogen-bond donor in combination with a base is a promising approach. Here, we propose the use of diphenyl phosphate (DPP) as a Brønsted acid catalyst.
Materials:
-
This compound (monomer)
-
Diphenyl phosphate (DPP, catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (cold)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.0 g, 3.98 mmol) and diphenyl phosphate (e.g., 49.8 mg, 0.199 mmol, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add anhydrous toluene (e.g., 4 mL) to dissolve the monomer and catalyst. Add benzyl alcohol (e.g., 20.6 µL, 0.199 mmol, 1 equivalent relative to catalyst) as the initiator via syringe.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 100 °C and stir for 24-48 hours. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to determine monomer conversion.
-
Quenching and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with a small amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Repeat the precipitation in cold methanol two more times to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Diphenyl Phosphate (DPP): Chosen for its demonstrated efficacy in the ROP of functionalized lactones.[12] Its moderate acidity is less likely to cause side reactions with the chlorinated monomer compared to stronger acids.
-
Benzyl Alcohol: A common and effective initiator for ROP, allowing for the formation of a well-defined polymer chain end.
-
Toluene and High Temperature: The polymerization of large-ring lactones is often performed at elevated temperatures to ensure sufficient reaction rates. Toluene is a suitable solvent for these conditions.
-
Precipitation in Methanol: This is a standard method for purifying polyesters, as the polymer is typically insoluble in methanol while the monomer and catalyst are soluble.
Protocol 2: Metal-Catalyzed Coordination-Insertion ROP
Metal-based catalysts, particularly those of tin, zinc, and aluminum, are widely used for the ROP of cyclic esters due to their high activity and control.[9][14][15] Tin(II) octoate (Sn(Oct)₂) is a commercially available and commonly used catalyst for the ROP of lactones.
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (cold)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Monomer and Initiator Preparation: In a glovebox, add this compound (e.g., 1.0 g, 3.98 mmol) and anhydrous toluene (e.g., 4 mL) to a dry Schlenk flask. Add benzyl alcohol (e.g., 8.2 µL, 0.0796 mmol, for a target degree of polymerization of 50).
-
Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene (e.g., to achieve a monomer-to-catalyst ratio of 5000:1).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor monomer conversion via ¹H NMR.
-
Quenching and Purification: Follow the same quenching, precipitation, and drying procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
Tin(II) Octoate (Sn(Oct)₂): A widely used and effective catalyst for the ROP of large-ring lactones. It is generally tolerant of a range of functional groups.
-
High Temperature: Necessary to achieve a reasonable polymerization rate with Sn(Oct)₂.
-
Monomer/Catalyst/Initiator Ratios: These ratios can be adjusted to target different molecular weights of the final polymer.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the chemical structure of the polymer and for calculating monomer conversion.[10][11][12]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The disappearance of the monomer peaks and the appearance of new signals corresponding to the polymer backbone will confirm polymerization. The monomer conversion can be calculated by comparing the integration of a characteristic monomer peak with a polymer peak.
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to further confirm the polymer structure. The carbonyl region (around 170 ppm) and the carbons bearing chlorine atoms will be of particular interest.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[15][16]
Protocol:
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Calibrate the system using polystyrene standards.
-
Sample Preparation: Prepare a dilute solution of the polymer in THF (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉), melting temperature (Tₘ), and decomposition temperature (Tₐ).[5][6][17][18]
DSC Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer in an aluminum DSC pan.
-
Analysis: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. Cool the sample back to room temperature at the same rate and then perform a second heating scan. The T₉ and Tₘ are typically determined from the second heating scan.
TGA Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere. The onset of weight loss corresponds to the decomposition temperature.
Post-Polymerization Modification: A Gateway to Advanced Functional Materials
The chlorine atoms on the poly(this compound) backbone are valuable sites for introducing a wide range of functionalities.[3][5][19] A common and useful modification is the substitution of chlorine with an azide group, which can then be used in "click" chemistry reactions.
Protocol: Azidation of Chlorinated Polyester
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chlorinated polyester (e.g., 500 mg) in anhydrous DMF (e.g., 10 mL).
-
Reagent Addition: Add an excess of sodium azide (e.g., 5-10 equivalents per chlorine atom).
-
Reaction: Heat the mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of deionized water to precipitate the polymer.
-
Purification: Filter the polymer and wash it thoroughly with deionized water. Redissolve the polymer in DCM and wash the organic phase with water in a separatory funnel. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Characterization: Confirm the successful substitution by FT-IR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and NMR spectroscopy.
Visualizations
Caption: Proposed mechanisms for the ring-opening polymerization of this compound.
Caption: General experimental workflow for the synthesis and modification of poly(this compound).
References
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Bhatia, S., et al. (2019). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]
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Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry. [Link]
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Dove, A. P. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters. [Link]
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Cui, J., et al. (2019). Traceless switch organocatalysis enables multiblock ring-opening copolymerizations of lactones, carbonates, and lactides: by a one plus one approach in one pot. Polymer Chemistry. [Link]
-
Zhao, W., et al. (2011). Direct Organocatalytic Ring-Opening Polymerizations of Lactones. Macromolecules. [Link]
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Chen, H-Y., et al. (2019). Editorial: Advanced Catalysts in Ring-Opening Polymerization of Cyclic Esters. Frontiers in Chemistry. [Link]
-
Tong, R. (Ed.). (2018). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Wiley-VCH. [Link]
-
Gabbasov, R. R., et al. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers. [Link]
-
Rana, S., et al. (2020). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry. [Link]
-
Agilent Technologies. (2016). Characterization of Polyesters by Agilent 1260 Infinity Multi-Detector GPC/SEC System. [Link]
-
Mettler-Toledo. (2007). Thermal Analysis of Polymers: Selected Applications. [Link]
-
Komoroski, R. A., et al. (1982). Carbon-13 NMR microstructural analysis of chlorinated poly(vinyl chloride) in terms of three-carbon sequences. Macromolecules. [Link]
-
Gubbels, E., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. Additive Manufacturing. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44630272, this compound. Retrieved January 19, 2026 from [Link].
-
LibreTexts. (2021). 2.8: Ring-Opening Polymerization. [Link]
-
C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link]
-
LibreTexts. (2021). 2.8: Ring-Opening Polymerization. [Link]
-
Kim, H., et al. (2001). Chemical modification of chlorinated microbial polyesters. Biomacromolecules. [Link]
-
ResearchGate. (2016). 13C NMR studies of the chlorination of PVC. [Link]
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ResearchGate. (2015). The H NMR spectra of CPE sample containing 28% chlorine. [Link]
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Gubbels, E., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. Additive Manufacturing. [Link]
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Ellis, L. D., et al. (2018). Controlling the crystallinity and solubility of functional PCL with efficient post-polymerisation modification. Polymer Chemistry. [Link]
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The Strategic Utility of 2,12-Dichlorocyclododecanone in Advanced Macrocyclic Synthesis: Application Notes and Protocols for Crown Ether and Aza-Crown Ether Precursors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Novel Building Block for Macrocyclic Chemistry
The synthesis of crown ethers and their heteroatom-containing analogues, such as aza-crown ethers, remains a cornerstone of supramolecular chemistry and materials science. These macrocycles possess unique ion-binding capabilities, making them invaluable as phase-transfer catalysts, ion sensors, and components of molecular machines. Traditionally, the synthesis of these molecules has relied on the cyclization of linear precursors. This guide introduces 2,12-dichlorocyclododecanone as a strategic precursor that offers a unique topological advantage: a pre-formed 12-membered carbon framework. This feature can streamline the synthesis of certain large-ring macrocycles and introduce a degree of conformational rigidity.
This document provides detailed application notes and illustrative protocols for the synthesis of a novel crown ether and an aza-crown ether using this compound as the starting material. The methodologies are grounded in the well-established Williamson ether synthesis and analogous amination reactions, providing a robust framework for researchers to adapt and explore.
Core Concept: Leveraging a Pre-formed Macrocyclic Precursor
The use of this compound as a precursor for crown ethers and aza-crown ethers is predicated on the principles of nucleophilic substitution. The two chlorine atoms, positioned at the 2 and 12 positions of the cyclododecanone ring, are susceptible to displacement by nucleophiles such as alkoxides (from diols) or amines (from diamines). This intramolecular cyclization reaction leads to the formation of a new, larger macrocyclic ring fused to the original cyclododecane framework.
The Enigmatic Monomer: Exploring the Potential of 2,12-Dichlorocyclododecanone in Polymer Chemistry
Abstract
This technical guide delves into the current understanding and prospective applications of 2,12-Dichlorocyclododecanone in the field of polymer chemistry. While publicly available research on the specific polymerization of this monomer is notably scarce, its unique chemical structure as a dichlorinated cyclic ketone presents intriguing possibilities for the synthesis of novel polymers. This document provides a comprehensive overview of the known properties of this compound, outlines its safety and handling protocols, and puts forth well-grounded hypotheses for its potential application in polymer synthesis, including as a precursor for polyketones and in ring-opening polymerization reactions. The included theoretical protocols and workflow diagrams are intended to serve as a foundational resource for researchers and scientists poised to explore the untapped potential of this captivating monomer.
Introduction: An Unexplored Building Block
This compound is a chlorinated derivative of cyclododecanone, a twelve-membered cyclic ketone. While cyclododecanone and its derivatives have found utility in various chemical syntheses, the specific applications of the 2,12-dichloro- substituted variant in polymer chemistry remain largely undocumented in peer-reviewed literature. The presence of two chlorine atoms and a ketone functional group within a large ring structure suggests its potential as a monomer for creating polymers with unique properties, such as enhanced thermal stability, flame retardancy, or specific chemical resistance. This guide aims to bridge the existing knowledge gap by providing a detailed profile of the monomer and proposing potential avenues for its use in polymer synthesis.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is paramount for its successful application and for ensuring laboratory safety.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 858830-26-9 | [1][2] |
| Molecular Formula | C₁₂H₂₀Cl₂O | [1][2] |
| Molecular Weight | 251.19 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | |
| Purity | >98.0% (GC) | [2] |
| Melting Point | 118.0 to 122.0 °C | |
| Solubility | Data not widely available, likely soluble in organic solvents. | |
| Storage | Refrigerated (0-10°C) under an inert gas. | |
| Sensitivity | Air and heat sensitive. | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Hypothetical Applications in Polymer Chemistry
Based on its chemical structure, this compound could potentially be utilized in several polymerization strategies. The following sections outline these theoretical applications, providing a launching point for future research.
Synthesis of Aliphatic Polyketones
Aliphatic polyketones are a class of thermoplastics with a desirable combination of mechanical strength, chemical resistance, and barrier properties.[3] They are typically synthesized from the copolymerization of carbon monoxide and olefins. The structure of this compound, containing a ketone within a large aliphatic ring, suggests its potential as a monomer for the synthesis of a novel polyketone through a ring-opening polymerization mechanism.
Caption: General workflow for investigating the ROP of this compound.
Protocols for Hypothetical Polymerization
The following protocols are intended as starting points for research and will require significant optimization.
Protocol 1: Exploratory Anionic Ring-Opening Polymerization
Objective: To investigate the feasibility of anionic ROP of this compound.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Anhydrous tetrahydrofuran (THF)
-
Anionic initiator (e.g., n-butyllithium in hexanes, sodium naphthalenide in THF)
-
Methanol (for termination)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve a known amount of this compound in anhydrous THF in the Schlenk flask.
-
Cool the solution to a suitable temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the anionic initiator dropwise to the stirred solution.
-
Monitor the reaction for any changes in viscosity or color.
-
After a predetermined time, terminate the polymerization by adding a small amount of degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol or water).
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the product using Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Protocol 2: Exploratory Polycondensation via Dehalogenation
Objective: To investigate the potential for forming carbon-carbon bonds between monomer units via a dehalogenation reaction.
Materials:
-
This compound
-
A reducing agent or coupling catalyst capable of C-C bond formation from alkyl halides (e.g., a zero-valent metal like zinc or a palladium catalyst with a suitable ligand and a reducing agent).
-
Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Nitrogen or Argon gas.
Procedure:
-
In a multi-necked, oven-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the chosen reducing agent or catalyst system to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction over several hours.
-
After cooling to room temperature, quench the reaction appropriately (e.g., by adding a dilute acid solution if a metal reducing agent was used).
-
Isolate the product by precipitation in a non-solvent, followed by filtration and washing.
-
Dry the polymer under vacuum.
-
Analyze the product by NMR to determine the structure and by GPC to assess the molecular weight.
Conclusion and Future Outlook
This compound represents a monomer of significant but as yet unrealized potential in polymer chemistry. Its bifunctional nature, with two reactive chlorine atoms and a ketone group within a large aliphatic ring, opens the door to the synthesis of novel polymers with potentially valuable properties. The hypothetical pathways and protocols outlined in this guide are intended to stimulate and facilitate research into this promising area. Future work should focus on systematically screening various catalysts and reaction conditions for both ring-opening polymerization and polycondensation reactions. A detailed characterization of any resulting polymers will be crucial to understanding the structure-property relationships and identifying potential applications for these new materials.
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-
ResearchGate. Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. [Link]
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Experimental Protocols for the Strategic Functionalization of 2,12-Dichlorocyclododecanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclododecanone and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and fragrance synthesis.[1][2][3] As a commercially available and versatile starting material, 2,12-dichlorocyclododecanone offers a strategic entry point for creating a diverse library of functionalized twelve-membered macrocycles and their ring-contracted counterparts. The presence of two α-chloro substituents flanking the carbonyl group imparts unique reactivity, enabling a range of chemical transformations.[4][5] This application note provides a detailed guide to three primary functionalization pathways: nucleophilic substitution, base-induced elimination, and the Favorskii rearrangement. For each pathway, we elucidate the underlying mechanism, provide a comprehensive, step-by-step experimental protocol, and discuss the critical parameters that govern reaction outcomes.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound. The compound is a hazardous substance and requires strict adherence to safety protocols.
1.1 Hazard Profile
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also known to cause significant skin and eye irritation. The solid material is a powder, which increases the risk of inhalation.
1.2 Handling and Personal Protective Equipment (PPE)
All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[7] Standard laboratory PPE is mandatory and must include:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
Avoid breathing dust.[6] After handling, wash hands and any exposed skin thoroughly.
1.3 Storage and Stability
The compound is sensitive to air and heat.[6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept refrigerated (0-10°C).[6]
| Safety Parameter | Guideline | Reference |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Handling | Use only in a well-ventilated chemical fume hood. | [7] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |
| Storage | Refrigerate (0-10°C) under an inert gas atmosphere. | [6] |
| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. Seek medical attention if unwell. | [7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. If irritation persists, get medical advice. |
Reaction Pathway I: Nucleophilic Substitution (SN2)
The primary route for introducing diverse functional groups onto the cyclododecanone scaffold is through nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[5] These reactions typically proceed via a concerted SN2 mechanism.[8]
2.1 Mechanistic Rationale
In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[9][10] This single-step process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-chlorine bond.[10] The choice of nucleophile is critical; while strong bases can act as nucleophiles, they may also promote competing elimination or Favorskii rearrangement pathways.[8] Therefore, weakly basic, "soft" nucleophiles such as amines, thiols, or azide salts are often preferred for clean substitution.
2.2 Experimental Protocol: Synthesis of 2,12-Bis(benzylamino)cyclododecanone
This protocol details the di-substitution of the chlorine atoms with benzylamine, a common precursor for further synthetic manipulations.
Materials:
-
This compound (1.0 g, 3.98 mmol)
-
Benzylamine (1.07 g, 1.1 mL, 9.95 mmol, 2.5 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.37 g, 9.95 mmol, 2.5 equivalents)
-
Acetonitrile (CH₃CN, anhydrous, 40 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g) and anhydrous acetonitrile (40 mL).
-
Flush the flask with argon or nitrogen for 5 minutes.
-
Add anhydrous potassium carbonate (1.37 g) to the suspension. K₂CO₃ acts as a mild base to neutralize the HCl generated during the reaction.
-
Add benzylamine (1.1 mL) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,12-bis(benzylamino)cyclododecanone.
2.3 Visualization of SN2 Workflow
Caption: Workflow for SN2 functionalization.
| Parameter | Condition / Reagent | Rationale |
| Nucleophile | Benzylamine | Introduces a versatile functional group. Weakly basic to minimize side reactions. |
| Base | Potassium Carbonate (K₂CO₃) | Mild, non-nucleophilic base to scavenge generated HCl without promoting elimination. |
| Solvent | Acetonitrile (CH₃CN) | Polar aprotic solvent, ideal for SN2 reactions. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential side reactions with atmospheric moisture or oxygen. |
Reaction Pathway II: Base-Induced Elimination (E2)
To create unsaturated macrocycles, an elimination reaction can be employed. The E2 (bimolecular elimination) pathway is favored by the use of a strong, sterically hindered base. This approach selectively removes a proton and a chlorine atom to form a carbon-carbon double bond.
3.1 Mechanistic Rationale
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group.[11] Simultaneously, the C-Cl bond breaks, and a π-bond is formed.[12] The use of a bulky base, such as potassium tert-butoxide (KOtBu), is crucial. Its steric hindrance makes it a poor nucleophile, thus suppressing the competing SN2 reaction and favoring its role as a base.[11] According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and thus more stable) alkene as the major product.[13]
3.2 Experimental Protocol: Synthesis of 2-Chloro-cyclododec-2-en-1-one
This protocol describes the mono-elimination to form an α,β-unsaturated ketone, a valuable building block in its own right.
Materials:
-
This compound (1.0 g, 3.98 mmol)
-
Potassium tert-butoxide (KOtBu, 0.49 g, 4.38 mmol, 1.1 equivalents)
-
Tetrahydrofuran (THF, anhydrous, 40 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.0 g) in anhydrous THF (40 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution or slurry of potassium tert-butoxide (0.49 g) in a small amount of anhydrous THF.
-
Add the KOtBu solution dropwise to the cooled solution of the starting material over 15 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography (hexane/ethyl acetate) to isolate 2-chloro-cyclododec-2-en-1-one.
3.3 Visualization of E2 Pathway
Caption: Key steps in the E2 elimination protocol.
| Parameter | Condition / Reagent | Rationale |
| Base | Potassium tert-butoxide (KOtBu) | Strong, sterically hindered base that favors elimination over substitution. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent compatible with the strong base. |
| Temperature | 0°C to Room Temperature | Low initial temperature controls the exothermic reaction and improves selectivity. |
| Stoichiometry | ~1.1 equivalents of base | Using a slight excess of base ensures complete mono-elimination. |
Reaction Pathway III: The Favorskii Rearrangement
The Favorskii rearrangement is a powerful and elegant transformation of α-halo ketones that results in a ring contraction, yielding carboxylic acid derivatives.[14] This provides a unique synthetic route to functionalized eleven-membered rings from the twelve-membered starting material.
4.1 Mechanistic Rationale
The reaction is initiated by a base, typically an alkoxide like sodium methoxide (NaOMe), which abstracts an acidic α-proton to form an enolate.[15] This enolate then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride to form a highly strained bicyclic cyclopropanone intermediate.[14][16] The nucleophilic alkoxide then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of one of the bonds of the three-membered ring to form the most stable carbanion, which is then protonated by the solvent (methanol) to yield the final ring-contracted ester product.[14][15]
4.2 Experimental Protocol: Synthesis of Methyl Cycloundec-1-ene-1-carboxylate
This protocol details the rearrangement and subsequent elimination that occurs with α,α'-dihaloketones to yield an α,β-unsaturated ester.[14]
Materials:
-
This compound (1.0 g, 3.98 mmol)
-
Sodium Methoxide (NaOMe, 0.54 g, 9.95 mmol, 2.5 equivalents)
-
Methanol (MeOH, anhydrous, 50 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol or use commercially available NaOMe solution. For this scale, add sodium methoxide powder (0.54 g) to a 100 mL flame-dried, round-bottom flask under argon.
-
Add anhydrous methanol (50 mL) and stir until the base is fully dissolved.
-
Add this compound (1.0 g) to the methanolic base solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize the excess base by adding 1 M hydrochloric acid (HCl) until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Add deionized water (30 mL) to the residue and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the resulting crude ester by column chromatography or distillation under reduced pressure.
4.3 Visualization of Favorskii Rearrangement Mechanism
Caption: Key mechanistic steps of the Favorskii rearrangement.
| Parameter | Condition / Reagent | Rationale |
| Base/Nucleophile | Sodium Methoxide (NaOMe) | Acts as both a base to form the enolate and a nucleophile to open the cyclopropanone. |
| Solvent | Methanol (MeOH) | Serves as the solvent and the proton source for the final step. |
| Temperature | Reflux (~65°C) | Provides energy for the rearrangement and subsequent elimination steps. |
| Work-up | Neutralization with HCl | Quenches the reaction and removes excess base before extraction. |
Conclusion
This compound stands out as a highly adaptable substrate for advanced organic synthesis. The protocols detailed herein—nucleophilic substitution, E2 elimination, and the Favorskii rearrangement—provide reliable and mechanistically distinct pathways to a wide array of functionalized macrocycles. By carefully selecting reagents and reaction conditions, researchers can strategically direct the transformation of this key intermediate to generate novel molecular architectures for applications in drug discovery, chemical biology, and materials science.
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Organic Chemistry Portal. Favorskii Reaction. [Link]
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Feng, Q., Yuan, D., Wang, D., Liang, X., Zhang, J., Wu, J., & Chen, F. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]
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Thakur, G. A., Tichkule, R. B., & Nikas, S. P. (2015). Synthesis of Functionalized Cannabilactones. Molecules, 20(9), 16864-16885. [Link]
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The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
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Soderberg, T. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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- 12. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Favorskii Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 2,12-Dichlorocyclododecanone in the Synthesis of Advanced Organometallic Catalysts
Introduction: Unlocking the Potential of a Versatile Precursor
In the dynamic field of organometallic catalysis, the design and synthesis of novel ligands and catalyst frameworks are paramount to achieving enhanced reactivity, selectivity, and stability. While not a catalyst in its own right, 2,12-dichlorocyclododecanone emerges as a highly valuable and versatile precursor for crafting sophisticated molecular architectures tailored for catalytic applications. Its 12-membered carbocyclic frame provides a robust and conformationally flexible scaffold, while the two chlorine atoms at the 2 and 12 positions, flanking the carbonyl group, serve as reactive handles for a variety of synthetic transformations.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of this compound in the synthesis of macrocyclic ligands and catalyst precursors. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key transformations.
Part 1: Synthesis of Macrocyclic Pincer Ligands from this compound
The geometric arrangement of the functional groups in this compound makes it an ideal starting material for the synthesis of macrocyclic pincer-type ligands. These ligands are known for their ability to form highly stable complexes with transition metals, leading to robust and efficient catalysts.
Conceptual Framework: A Stepwise Approach to Pincer Ligand Synthesis
The conversion of this compound to a macrocyclic pincer ligand involves a series of strategic chemical modifications. The general workflow is outlined below:
Caption: Synthetic workflow for pincer ligand synthesis.
Protocol 1: Synthesis of a Diphosphine-Amine Macrocyclic Ligand Precursor
This protocol details the synthesis of a macrocyclic ligand precursor featuring two phosphine donor groups and a central amine functionality derived from the original carbonyl group.
Step 1: Reductive Amination of this compound
-
Rationale: The carbonyl group is converted to an amine, which will serve as a key coordination site in the final pincer ligand. Reductive amination is a reliable method for this transformation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 2,12-dichloro-1-aminocyclododecane by column chromatography.
-
Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide
-
Rationale: The two chloro-substituents are replaced by diphenylphosphine groups, which are excellent donor ligands for a wide range of transition metals.[1] Organolithium reagents are potent nucleophiles suitable for this substitution.[2]
-
Procedure:
-
In a separate flask, prepare lithium diphenylphosphide by adding n-butyllithium (2.0 eq) to a solution of diphenylphosphine (2.0 eq) in anhydrous THF at -78 °C.
-
Slowly add the solution of 2,12-dichloro-1-aminocyclododecane (1.0 eq) in THF to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the desired diphosphine-amine ligand by recrystallization or column chromatography under inert conditions.
-
Part 2: Application in Homogeneous Catalysis
The synthesized macrocyclic ligands can be complexed with various transition metals to generate active catalysts for a range of organic transformations.
Protocol 2: Synthesis of a Palladium(II) Pincer Complex and its Application in Suzuki-Miyaura Cross-Coupling
-
Rationale: Palladium complexes are widely used as catalysts for cross-coupling reactions.[1] The pincer ligand synthesized in Protocol 1 is expected to form a stable and active palladium catalyst.
-
Procedure: Catalyst Formation
-
Dissolve the diphosphine-amine ligand (1.0 eq) in anhydrous toluene.
-
Add bis(acetonitrile)palladium(II) chloride (1.0 eq).
-
Reflux the mixture for 4 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the palladium(II) pincer complex.
-
-
Procedure: Catalytic Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the palladium(II) pincer complex (0.01 mol%), an aryl halide (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (10:1) as the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100 °C for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Expected Performance and Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using the synthesized palladium pincer complex is expected to follow the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.
Part 3: Potential Application in Ring-Opening Polymerization
The inherent ring structure of this compound also suggests its potential, after modification, as a monomer in ring-opening polymerization (ROP) to produce functionalized polyesters.[3][4]
Conceptual Framework: From Dichloroketone to Functionalized Lactone
A plausible synthetic route involves the Baeyer-Villiger oxidation of this compound to the corresponding lactone. This dichlorinated lactone could then be a monomer for ROP, leading to a polyester with pendant chloro groups that can be further functionalized.
Protocol 3: Synthesis of 2,13-Dichloro-oxacyclotridecan-2-one and its Polymerization
Step 1: Baeyer-Villiger Oxidation
-
Rationale: This reaction reliably converts cyclic ketones to lactones.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 48 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate and concentrate to give the crude lactone.
-
Purify by column chromatography.
-
Step 2: Ring-Opening Polymerization
-
Rationale: Organometallic catalysts, such as tin(II) octoate, are effective for the ROP of lactones.[4]
-
Procedure:
-
In a flame-dried Schlenk tube, add the purified dichlorolactone monomer and a catalytic amount of tin(II) octoate (e.g., 1:1000 catalyst to monomer ratio).
-
Heat the mixture under vacuum at 120 °C for 24 hours.
-
Cool the reaction to room temperature to obtain the solid polymer.
-
The polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
-
Data Summary
The following table summarizes the key transformations and expected outcomes.
| Starting Material | Reagents | Product | Application |
| This compound | 1. NH₄OAc, NaBH₃CN2. LiPPh₂ | Diphosphine-amine macrocycle | Pincer ligand for catalysis |
| Diphosphine-amine macrocycle | Pd(MeCN)₂Cl₂ | Palladium(II) pincer complex | Catalyst for cross-coupling |
| This compound | m-CPBA | 2,13-Dichloro-oxacyclotridecan-2-one | Monomer for ROP |
| Dichlorolactone | Sn(Oct)₂ | Polydichlorolactone | Functionalizable polymer |
Conclusion and Future Outlook
This compound represents a promising, yet under-explored, platform for the development of advanced materials for organometallic catalysis. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the synthesis of novel macrocyclic ligands and functionalized polymers. The strategic positioning of the chloro- and carbonyl functionalities allows for a multitude of synthetic manipulations, paving the way for the creation of next-generation catalysts with tailored properties for applications in organic synthesis and materials science.
References
-
Li, A., & Hou, G. (2014). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 19(8), 11339-11367. [Link]
-
Neves, A. R., et al. (2018). Concise Synthesis of Macrocycles by Multicomponent Reactions. Organic Letters, 20(2), 342-345. [Link]
-
Abdelraheem, E. M. M., et al. (2018). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 29, 11-17. [Link]
-
Shaabani, S., et al. (2016). Artificial Macrocycles. Chemical Reviews, 116(18), 11374-11442. [Link]
-
Fiveable. (n.d.). Organometallics in Organic Synthesis. Organic Chemistry II Class Notes. [Link]
-
Abdelraheem, E. M. M., et al. (2018). Macrocycles: MCR synthesis and applications in drug discovery. PubMed. [Link]
-
Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]
-
LibreTexts Chemistry. (2022, July 22). 12.1: Organometallic reactions. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]
-
U.S. National Library of Medicine. (n.d.). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. [Link]
-
ResearchGate. (n.d.). (PDF) Ring-Opening Polymerization—An Introductory Review. [Link]
-
MDPI. (n.d.). Recent Advances in Organometallic Chemistry and Catalysis. [Link]
-
The Holland Group. (n.d.). Organometallic Catalysis. [Link]
-
YouTube. (2023, April 25). "Organometallic Compounds in Catalysis: Mechanistic Studies and Catalyst Development". [Link]
-
Gelest, Inc. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. [Link]
-
DSpace at Prabhat Kumar College. (n.d.). ORGANOMETALLIC AND CATALYSIS. [Link]
-
ResearchGate. (n.d.). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. [Link]
-
LibreTexts Chemistry. (2021, September 12). 2.8: Ring-Opening Polymerization. [Link]
-
LibreTexts Chemistry. (2023, May 3). 12.2: Organometallic Catalysts. [Link]
Sources
I. Strategic Overview: The Synthetic Potential of 2,12-Dichlorocyclododecanone
An internal review of existing literature indicates a notable scarcity of dedicated research on the direct synthesis of novel ligands from 2,12-dichlorocyclododecanone. While this specific starting material is not extensively documented for this purpose, its inherent functionalities—a ketone and two secondary alkyl chloride groups—present a versatile scaffold for chemical elaboration. This application note, therefore, serves as a forward-looking guide, proposing scientifically grounded, albeit theoretical, synthetic pathways. By leveraging established principles of organic chemistry, we will explore potential routes to transform this readily accessible building block into innovative ligand structures suitable for a range of applications, from catalysis to materials science. The protocols outlined herein are projected based on analogous reactions and are intended to serve as a foundational blueprint for pioneering research in this area.
The this compound molecule offers three primary reaction sites: the electrophilic carbonyl carbon, the two electrophilic carbons bearing the chloro-substituents, and the α-protons to the ketone. This trifecta of reactivity allows for a modular approach to ligand design. Our exploration will focus on two principal synthetic strategies:
-
Nucleophilic Substitution at C2 and C12: This is the most direct approach to installing ligating heteroatoms. A wide variety of nucleophiles can be employed to displace the chloride ions, leading to diverse structural motifs.
-
Ring Contraction via Favorskii Rearrangement: This elegant transformation can be used to access smaller, more constrained ring systems, which can be valuable core structures for certain types of ligands.
The following diagram illustrates the potential synthetic pathways from this compound.
Caption: Proposed synthetic strategies from this compound.
II. Projected Protocol 1: Synthesis of a Novel Diamine Ligand via Nucleophilic Substitution
This protocol details the projected synthesis of a C2-symmetric diamine ligand, a common motif in asymmetric catalysis. The proposed reaction involves the direct displacement of the two chloride atoms by a primary amine.
A. Reaction Scheme
Caption: Proposed synthesis of a diamine ligand.
B. Mechanistic Considerations
The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The use of a polar aprotic solvent like DMF is expected to enhance the nucleophilicity of the amine. A non-nucleophilic base, such as potassium carbonate, is included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The stereochemical outcome at the C2 and C12 positions will depend on the starting stereochemistry of the dichlorinated precursor and the reaction conditions.
C. Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 10 mL per mmol of starting material).
-
Addition of Nucleophile: Add the primary amine (e.g., benzylamine, 2.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
D. Data Summary Table (Projected)
| Parameter | Projected Value/Condition | Rationale |
| Stoichiometry | 1.0 eq Dichloride, 2.2 eq Amine, 2.5 eq Base | Excess amine and base to drive the reaction to completion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors SN2 reactions. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 12-24 hours | Estimated time for completion based on similar substitutions. |
| Purification Method | Silica Gel Column Chromatography | Standard method for purifying moderately polar organic compounds. |
III. Projected Protocol 2: Synthesis of a Ring-Contracted Ligand Scaffold via Favorskii Rearrangement
The Favorskii rearrangement of α-haloketones is a powerful method for ring contraction. In the case of this compound, a base-mediated rearrangement could potentially yield a cycloundecane carboxylic acid derivative, a novel and interesting ligand scaffold.
A. Reaction Scheme
Caption: Proposed Favorskii rearrangement.
B. Mechanistic Considerations
The proposed mechanism involves the formation of an enolate by deprotonation at a carbon alpha to the ketone. This is followed by an intramolecular SN2 reaction to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to the collapse of the bicyclic system and ring contraction, ultimately yielding the carboxylic acid after an elimination step. The exact isomeric form of the final product may vary. For a detailed discussion of the Favorskii rearrangement mechanism, see the work by Paquette and co-workers.
C. Step-by-Step Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (3.0 eq) in water dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2 with concentrated HCl.
-
Extraction: Extract the acidified solution three times with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent to obtain the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
D. Data Summary Table (Projected)
| Parameter | Projected Value/Condition | Rationale |
| Stoichiometry | 1.0 eq Dichloride, 3.0 eq Base | Excess base is required to drive both the enolate formation and saponification. |
| Solvent | Ethanol/Water mixture | A protic solvent system is suitable for this type of rearrangement. |
| Temperature | Reflux | Higher temperature is often necessary for the rearrangement to proceed. |
| Reaction Time | 6-12 hours | Estimated duration for the completion of the rearrangement. |
| Purification Method | Recrystallization or Column Chromatography | Standard techniques for the purification of carboxylic acids. |
IV. Further Derivatization and Ligand Application
The products from the proposed synthetic routes can be further modified to create a library of novel ligands. For instance, the ketone functionality in the diamine product from Protocol 1 could be reduced to an alcohol or converted to an imine, introducing additional stereocenters and coordination sites. The carboxylic acid from Protocol 2 can be readily converted into amides, esters, or used to anchor the ligand to a solid support. These modifications significantly broaden the potential applications of the resulting ligands in areas such as:
-
Asymmetric Catalysis: Chiral diamine and amino alcohol ligands are widely used in transition metal-catalyzed asymmetric reactions.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality is a key building block for the synthesis of porous MOFs.
-
Bioconjugation: The reactive handles on the ligand scaffold can be used to attach them to biomolecules for applications in diagnostics and therapy.
V. Conclusion
While the direct synthesis of ligands from this compound is an underexplored area, the chemical nature of this starting material presents a wealth of opportunities for the creative synthetic chemist. The projected protocols for nucleophilic substitution and Favorskii rearrangement outlined in this application note provide a solid foundation for initiating research in this direction. Experimental validation of these proposed routes is a necessary next step and holds the promise of unlocking a new class of versatile and valuable ligands.
VI. References
-
Paquette, L. A., & Weingartner, T. F. (1990). The Favorskii Rearrangement. In Organic Reactions (pp. 1-163). John Wiley & Sons, Inc. [Link]
2,12-Dichlorocyclododecanone in the synthesis of pharmaceutical intermediates
An in-depth analysis of the current scientific literature reveals that while 2,12-dichlorocyclododecanone is a known chemical entity, its direct and widespread application in the synthesis of mainstream pharmaceutical intermediates is not extensively documented in publicly accessible, peer-reviewed journals. However, its chemical structure—a large, 12-membered ring ketone with chlorine atoms alpha to the carbonyl group—makes it a highly valuable, albeit specialized, starting material for creating complex molecular scaffolds relevant to modern drug discovery. The principles of organic synthesis allow us to project its utility in creating high-value intermediates, particularly through reactions like the Favorskii rearrangement.
This guide, therefore, focuses on the potential and demonstrated applications of analogous structures, providing a scientifically grounded framework for researchers to utilize this compound in the synthesis of novel pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its transformation into valuable building blocks.
The Strategic Value of the Cyclododecane Scaffold in Medicinal Chemistry
Large carbocyclic rings, such as the C12 scaffold of cyclododecanone, are of increasing interest in drug development. They offer a unique combination of conformational flexibility and pre-organization, which can be exploited to design ligands with high affinity and selectivity for biological targets. The incorporation of a cyclododecane moiety can enhance the lipophilicity of a drug candidate, which can be crucial for crossing cell membranes, while its unique three-dimensional shape can allow for interactions with protein surfaces that are inaccessible to more traditional, smaller, and flatter aromatic scaffolds.
Key Synthetic Transformation: The Favorskii Rearrangement
The most powerful and direct transformation for an α-haloketone like this compound is the Favorskii rearrangement . This reaction involves treating the ketone with a base, leading to a ring contraction and the formation of a carboxylic acid or its ester derivative. In the case of this compound, this would result in the formation of a highly valuable cycloundecene-carboxylic acid derivative.
Mechanistic Insight
The reaction proceeds through a cyclopropanone intermediate. The base first abstracts a proton from the carbon atom on the other side of the carbonyl group, creating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing a chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate. This intermediate is then attacked by the base (e.g., hydroxide or alkoxide), leading to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the ring-contracted carboxylic acid or ester. The presence of a second chlorine atom influences the regioselectivity of the ring opening and subsequent elimination to form the unsaturated product.
Troubleshooting & Optimization
Navigating the Challenges of a Sterically Encumbered Macrocycle: A Technical Support Guide for 2,12-Dichlorocyclododecanone Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on overcoming the unique challenges posed by 2,12-dichlorocyclododecanone in chemical synthesis. The considerable steric hindrance inherent in this large, conformationally complex macrocycle often leads to sluggish reactions, low yields, and unexpected side products. This guide, structured in a question-and-answer format, offers in-depth troubleshooting strategies and frequently asked questions to empower you to navigate these synthetic hurdles effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems encountered during your work with this compound.
Question 1: I am attempting a nucleophilic substitution on this compound, but I am observing very low to no conversion. What are the likely causes and how can I improve my reaction outcome?
Answer:
Low reactivity in nucleophilic substitution reactions with this compound is a common issue stemming directly from its significant steric hindrance. The bulky 12-membered ring can adopt a variety of conformations, with the preferred square[1] conformation effectively shielding the electrophilic carbon atoms at positions 2 and 12 from the approaching nucleophile. This steric impediment significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.
Here’s a breakdown of potential causes and actionable troubleshooting steps:
Underlying Causes:
-
Steric Hindrance: The primary culprit is the sheer size and conformational flexibility of the cyclododecanone ring, which physically blocks the nucleophile's access to the reaction centers.[2][3]
-
Crowded Transition State: For an SN2 reaction to occur, the nucleophile must approach from the backside of the carbon-chlorine bond. The macrocyclic ring makes the formation of the required pentacoordinate transition state energetically unfavorable.
-
Weak Nucleophile: A nucleophile with insufficient reactivity will struggle to overcome the high activation energy barrier imposed by the steric hindrance.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Increase Reaction Temperature | Provides the necessary thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Be aware that higher temperatures might favor elimination side reactions. |
| Prolong Reaction Time | Sterically hindered reactions are often slow. | Extend the reaction time significantly, taking aliquots at regular intervals (e.g., 12, 24, 48 hours) to monitor progress by TLC or GC-MS. |
| Use a More Potent Nucleophile | A stronger nucleophile will have a higher propensity to attack the sterically hindered electrophile. | Consider switching to a more nucleophilic reagent. For example, if using an alcohol, convert it to its corresponding alkoxide with a strong base like sodium hydride. |
| Employ a Less Hindered Base (if applicable) | If a base is used to generate the nucleophile in situ, a bulky base can further contribute to steric congestion. | Switch to a less sterically demanding base. For example, use sodium hydride instead of lithium diisopropylamide (LDA). |
| Change the Solvent | The solvent can influence the reactivity of the nucleophile and the stability of the transition state. | For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. |
Workflow for Optimizing Nucleophilic Substitution:
Caption: Troubleshooting flowchart for nucleophilic substitution reactions.
Question 2: I am trying to perform an intramolecular cyclization to form a bicyclic ketone, but the reaction is yielding a complex mixture of products, including what appears to be a ring-contracted acid or ester. What is happening?
Answer:
The formation of a ring-contracted carboxylic acid or its derivative from this compound in the presence of a base is a classic indication that a Favorskii rearrangement is occurring.[4][5][6][7] This is a common and often competing reaction pathway for α-halo ketones.
The Favorskii Rearrangement Mechanism:
-
Enolate Formation: A base abstracts a proton from the carbon atom on the opposite side of one of the chlorine atoms, forming an enolate.
-
Cyclopropanone Intermediate: The enolate then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride to form a highly strained bicyclo[10.1.0]tridecan-13-one (a cyclopropanone) intermediate.
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropane ring to form a more stable carbanion.
-
Protonation: The carbanion is then protonated by the solvent to yield the final ring-contracted product, a cycloundecane carboxylic acid or ester.
Sources
- 1. jetir.org [jetir.org]
- 2. US4307255A - Cyclic terpenoid amines, their preparation and uses - Google Patents [patents.google.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. This compound | C12H20Cl2O | CID 44630272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield in the synthesis of 2,12-Dichlorocyclododecanone
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2,12-Dichlorocyclododecanone
This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this compound. Recognizing the challenges associated with achieving high yield and purity, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is rooted in explaining the causal relationships behind experimental choices to empower users to diagnose and resolve issues effectively.
Section 1: Core Synthetic Strategy and Mechanism
The synthesis of this compound from cyclododecanone is most commonly approached via a free-radical halogenation. Photochlorination, initiated by UV light, is a standard method for this transformation.[1] The reaction proceeds through a radical chain mechanism, where UV light facilitates the homolytic cleavage of chlorine gas (Cl₂) into two highly reactive chlorine radicals (Cl•).
The mechanism involves three key stages:
-
Initiation: UV radiation provides the energy to break the Cl-Cl bond, generating two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the cyclododecanone backbone, preferentially from the alpha-positions (C2 and C12) due to the activating effect of the adjacent carbonyl group. This forms a carbon-centered radical and hydrogen chloride (HCl). The carbon radical then reacts with another molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain.
-
Termination: The reaction ceases when two radicals combine. This can involve two chlorine radicals, a chlorine radical and a carbon radical, or two carbon radicals.
Caption: Radical chain mechanism for the photochlorination of cyclododecanone.
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows low conversion of the cyclododecanone starting material. What are the likely causes and solutions?
Answer: Low conversion is typically linked to inefficient initiation or the presence of radical inhibitors.
-
Potential Cause 1: Inadequate Initiation. The radical chain reaction will not begin or sustain itself without a sufficient supply of chlorine radicals. This can be due to an old or low-intensity UV lamp, or a lamp emitting at the wrong wavelength.
-
Solution: Verify the specifications of your UV lamp. A mercury-vapor lamp is standard for these reactions. Ensure the lamp is functioning correctly and that the reaction vessel is made of a UV-transparent material like quartz or borosilicate glass.
-
-
Potential Cause 2: Presence of Inhibitors. Molecular oxygen is a potent radical inhibitor that can quench the chain reaction.
-
Solution: Before introducing chlorine gas, thoroughly degas the solvent and the reaction mixture by bubbling an inert gas (like argon or nitrogen) through it for at least 30 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
-
Potential Cause 3: Insufficient Chlorine. An inadequate supply of chlorine will starve the propagation step.
-
Solution: Ensure a steady, controlled flow of chlorine gas into the reaction mixture. Using a gas flow meter and a bubbler can help monitor the delivery rate.
-
Question 2: The primary issue is a complex product mixture containing mono-, di-, and poly-chlorinated species. How can I improve selectivity for the 2,12-dichloro product?
Answer: This is the most critical challenge in this synthesis, stemming from the unselective nature of radical chlorination.[1] The key is to control the reaction kinetics and stoichiometry.
-
Potential Cause 1: Molar Ratio Imbalance. Adding too much chlorine relative to the cyclododecanone will inevitably lead to over-chlorination, producing tri-, tetra-, and other poly-chlorinated byproducts.
-
Solution: The stoichiometry is paramount. Begin by using a slight excess of chlorine (e.g., 2.1 to 2.2 equivalents) for the dichlorination. The most effective strategy is to add the chlorine gas slowly and steadily over the course of the reaction rather than all at once. This keeps the instantaneous concentration of chlorine low, favoring the reaction of a chlorine radical with a starting material molecule over a mono-chlorinated product.
-
-
Potential Cause 2: Reaction Time. Allowing the reaction to proceed for too long, even with the correct initial stoichiometry, can promote further chlorination.
-
Solution: Monitor the reaction progress closely. Take aliquots from the reaction mixture at regular intervals (e.g., every 20-30 minutes) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to observe the disappearance of the starting material and the appearance of the mono- and di-chlorinated products. Stop the reaction when the optimal ratio of di-chloro product to other species is achieved.
-
-
Potential Cause 3: Temperature. Higher temperatures can increase reaction rates but often decrease selectivity.
-
Solution: Maintain a consistent and relatively low temperature. Running the reaction at 0-25°C is a good starting point.[2] Use a cooling bath to dissipate the exothermic heat generated by the reaction.
-
Question 3: My final product is difficult to purify. What techniques are recommended?
Answer: The structural similarity and close boiling points of the various chlorinated cyclododecanones make purification challenging.
-
Potential Cause: Inseparable Byproducts. Mono- and tri-chlorinated byproducts are the most common impurities.
-
Solution 1: Fractional Crystallization. This is often the most effective method for purification on a larger scale. The different chlorinated species will have different solubilities and melting points. A carefully chosen solvent system (e.g., hexanes, ethanol/water) can allow for the selective crystallization of the desired 2,12-dichloro product.
-
Solution 2: Column Chromatography. For smaller scales or for achieving very high purity, silica gel chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will be necessary to separate the components based on their slight differences in polarity.
-
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inhibitors (e.g., O₂) | Degas solvent and reaction mixture with N₂ or Ar. |
| Inefficient UV source | Check lamp intensity and wavelength; use quartz vessel. | |
| Poor Selectivity | Incorrect Cl₂ stoichiometry | Use 2.1-2.2 eq. of Cl₂; add slowly over time. |
| Excessive reaction time | Monitor reaction progress by GC-MS and stop at optimal point. | |
| Purification Difficulty | Similar physical properties of byproducts | Employ fractional crystallization or column chromatography. |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction? A: An inert solvent that is stable to radical chlorination is essential. Carbon tetrachloride (CCl₄) has been traditionally used but is now heavily restricted. Safer alternatives include dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The solvent helps to control the concentration of the substrate and dissipate heat.
Q: Are there alternatives to using chlorine gas? A: While direct photochlorination with Cl₂ is common, other reagents can be used for alpha-chlorination of ketones. N-Chlorosuccinimide (NCS) under radical initiation conditions can be an alternative, offering easier handling than chlorine gas. Another method involves using cupric chloride (CuCl₂) in a solvent like dimethylformamide, though this may favor mono-chlorination.[2]
Q: What are the key safety precautions? A: This reaction involves significant hazards.
-
Chlorine Gas: Highly toxic and corrosive. The reaction must be conducted in a well-ventilated fume hood. A neutralization trap (e.g., a bubbler with a sodium hydroxide solution) should be used to scrub excess chlorine from the effluent gas stream.
-
UV Radiation: Protect eyes and skin from exposure to the UV lamp.
-
Chlorinated Solvents: Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Exothermic Reaction: Be prepared to cool the reaction vessel to maintain temperature control.
Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: Will confirm the overall carbon skeleton and the positions of the chlorine atoms through chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak and the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 118-122 °C).[3]
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound via Photochlorination
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.
-
Setup:
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a reflux condenser with a gas outlet leading to a neutralization trap (NaOH solution), and a stopper.
-
The reaction vessel should be made of quartz or borosilicate glass. Position a medium-pressure mercury-vapor UV lamp adjacent to the flask.
-
Set up a cooling bath (e.g., ice-water) around the flask.
-
-
Preparation:
-
In the flask, dissolve cyclododecanone (1.0 eq.) in dichloromethane (approx. 0.1 M concentration).
-
Degas the solution by bubbling argon or nitrogen through the gas inlet tube for 30 minutes while stirring.
-
-
Reaction:
-
Turn on the UV lamp and the cooling bath.
-
Begin a slow, steady subsurface bubbling of chlorine gas (Cl₂) into the stirred solution. Monitor the flow with a flow meter. A total of 2.1-2.2 equivalents should be added over 2-3 hours.
-
Monitor the reaction progress every 30 minutes via GC-MS analysis of small aliquots.
-
Once analysis shows optimal conversion to the dichloro- product, stop the chlorine flow and turn off the UV lamp.
-
-
Workup:
-
Bubble argon or nitrogen through the reaction mixture for 30 minutes to remove excess dissolved chlorine and HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by fractional crystallization from a suitable solvent like hexanes or by silica gel column chromatography.
-
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Taber, D. F., & Straney, P. J. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Journal of Chemical Education - ACS Publications. [Link]
-
Wikipedia. (n.d.). Laurolactam. [Link]
-
University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of laurolactam from cyclododecene and air. [Link]
-
Chemistry Online. (2023). Synthesis of laurolactam from cyclododecanone. [Link]
-
Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry. [Link]
-
Chemistry Stack Exchange. (n.d.). Mechanism of synthesis involving cyclododecanone. [Link]
- Google Patents. (n.d.). US3929893A - Process for preparing cyclohexadecenone-5.
-
Scirp.org. (n.d.). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
News-Medical.Net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. [Link]
-
Wikipedia. (n.d.). Photochlorination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]
-
RSC Publishing. (n.d.). Synthesis of the chlorin macrocycle by a photochemical approach. [Link]
-
ResearchGate. (n.d.). Synthesis and applications of 1,2-diketones. [Link]
- Google Patents. (n.d.).
-
Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. [Link]
-
PubChem - NIH. (n.d.). Cyclododecanone. [Link]
-
ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. [Link]
- Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol.
Sources
Technical Support Center: Derivatization of 2,12-Dichlorocyclododecanone
Welcome to the technical support center for the derivatization of 2,12-dichlorocyclododecanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions encountered during your experiments.
I. Understanding the Reactivity of this compound
This compound is an α,α'-dihaloketone, a class of compounds known for a rich and sometimes complex reactivity profile. The presence of two chlorine atoms alpha to the carbonyl group significantly influences its chemical behavior. While this substitution pattern opens doors to a variety of useful transformations, it also introduces the possibility of several side reactions that researchers must be prepared to address.
This guide will primarily focus on two major reaction pathways for the derivatization of this compound: nucleophilic substitution and base-induced rearrangements . Understanding the interplay between these pathways is crucial for achieving the desired synthetic outcomes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the derivatization of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Nucleophilic Substitution Product and Formation of an Unexpected Ring-Contracted Byproduct.
Question: I am attempting a nucleophilic substitution on this compound using a strong base like sodium methoxide to synthesize a dialkoxy derivative. However, I am observing a low yield of my target compound and isolating a significant amount of a product with a contracted ring system. What is happening and how can I favor the desired substitution?
Answer:
This is a classic case of competing reaction pathways. The use of strong, basic nucleophiles like alkoxides can lead to the Favorskii rearrangement , a well-documented reaction of α-haloketones.[1][2] In the case of cyclic α-haloketones, this rearrangement results in ring contraction.[1][3]
The Chemistry Behind the Problem:
The Favorskii rearrangement is initiated by the abstraction of an α-proton by a base, forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently attacked by the nucleophile (in this case, methoxide). Ring-opening of the cyclopropanone leads to a more stable carbanion, which is then protonated to yield the ring-contracted ester product.[1] For α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated esters after elimination.[1][3]
Troubleshooting Protocol:
To favor nucleophilic substitution over the Favorskii rearrangement, consider the following strategies:
-
Use Less Basic Nucleophiles: The propensity for enolate formation, the first step of the Favorskii rearrangement, is greatly reduced with less basic nucleophiles.[4] Consider using nucleophiles such as iodide, cyanide, or azide under conditions that do not favor strong base formation.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the kinetically controlled substitution product over the thermodynamically favored rearrangement product.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile and the stability of the enolate intermediate. Aprotic polar solvents may be suitable for SN2 reactions.
-
-
Protect the Carbonyl Group: If direct substitution is the primary goal, consider protecting the ketone as a ketal or acetal before performing the substitution. The protecting group can be removed in a subsequent step.
Illustrative Workflow for Favoring Nucleophilic Substitution:
Caption: Troubleshooting workflow for low substitution yield.
Issue 2: Formation of α,β-Unsaturated Ketone Byproducts.
Question: During my derivatization reaction with this compound in the presence of a base, I am observing the formation of an α,β-unsaturated ketone. What is causing this and how can I minimize it?
Answer:
The formation of an α,β-unsaturated ketone is a common side reaction for α,α'-dihaloketones, which can occur through an elimination pathway.[1] This is particularly prevalent when the reaction conditions favor elimination over substitution or rearrangement.
The Chemistry Behind the Problem:
In the presence of a base, an α-proton can be abstracted to form an enolate. Instead of undergoing intramolecular cyclization (as in the Favorskii rearrangement), the enolate can facilitate the elimination of the second halide, leading to the formation of a conjugated enone system. This is essentially a dehydrohalogenation reaction.[5][6]
Troubleshooting Protocol:
To minimize the formation of the α,β-unsaturated ketone, you can employ the following strategies:
-
Control Stoichiometry of the Base: Using a carefully controlled amount of a non-nucleophilic base can sometimes favor mono-substitution, which may be less prone to elimination depending on the subsequent reaction steps.
-
Choice of Base: A sterically hindered, non-nucleophilic base might be employed to deprotonate for other desired reactions without promoting elimination as the primary pathway.
-
Reaction Temperature: As with other competing reactions, temperature control is crucial. Lower temperatures generally disfavor elimination reactions.
Comparative Data on Reaction Outcomes:
| Reaction Condition | Primary Product | Common Side Products |
| Strong, basic nucleophile (e.g., NaOMe) | Favorskii rearrangement product | Nucleophilic substitution product, α,β-unsaturated ketone |
| Less basic nucleophile (e.g., NaI) | Nucleophilic substitution product | Minimal side products |
| Sterically hindered base (e.g., DBU) | Elimination product (α,β-unsaturated ketone) | Potential for other base-catalyzed reactions |
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a direct SN2 reaction on this compound without competing side reactions?
A1: Yes, direct SN2 reactions are possible, but careful selection of the nucleophile and reaction conditions is critical. As discussed, strongly basic nucleophiles should be avoided to prevent the Favorskii rearrangement.[4] Less basic nucleophiles are generally more successful for achieving clean substitution.[4]
Q2: What is the "quasi-Favorskii" rearrangement, and could it occur with my derivatives?
A2: The quasi-Favorskii, or pseudo-Favorskii, rearrangement occurs in α-haloketones that lack an enolizable proton.[7] The mechanism involves the direct attack of the nucleophile on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide.[1] While this compound itself has enolizable protons, if you were to synthesize a derivative where the α-carbons are fully substituted, this pathway could become relevant.
Q3: Are there any other potential ring rearrangements I should be aware of?
A3: While the Favorskii rearrangement is the most prominent for this class of compounds, other ring expansions and contractions can occur in large ring systems under different conditions, though they are less common starting from an α,α'-dihaloketone.[8][9] For instance, pinacol-type rearrangements can lead to ring contractions if a vicinal diol derivative were to be formed and subjected to acidic conditions.[9]
Q4: How can I confirm the structure of my products and byproducts?
A4: A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the carbon skeleton and the electronic environment of the protons and carbons. Ring contraction in a Favorskii rearrangement, for example, would lead to a significant change in the NMR spectra.
-
Mass Spectrometry (MS): This will determine the molecular weight of your compounds, allowing you to differentiate between substitution, elimination, and rearrangement products.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl group of the ketone and any new functional groups introduced during derivatization.
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Less Basic Nucleophile (e.g., Sodium Iodide)
-
Dissolve this compound in a suitable aprotic solvent (e.g., acetone or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric excess (e.g., 2.2 equivalents) of the less basic nucleophile (e.g., sodium iodide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Elimination to Synthesize an α,β-Unsaturated Ketone
-
Dissolve this compound in a suitable solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sterically hindered, non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Quench the reaction with a weak acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
V. Mechanistic Diagrams
Caption: Competing reaction pathways for this compound.
VI. References
-
Wikipedia. Favorskii rearrangement. [Link]
-
Grokipedia. Favorskii rearrangement.
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
ResearchGate. Exaltone (R) (= Cyclopentadecanone) from Isomuscone (R) (= Cyclohexadecanone), a One-C-Atom Ring-Contraction Methodology via a Stereospecific Favorskii Rearrangement: Regioselective Application to (-)-(R)-Muscone. [Link]
-
ResearchGate. Reactivity features of cyclododecanone. [Link]
-
Books. CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives.
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Expansion of the ring of cyclododecanone by two and four carbon atoms. [Link]
-
National Institutes of Health. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. [Link]
-
Wikipedia. Ring expansion and contraction. [Link]
-
Wikipedia. Alpha elimination. [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]
-
Organic Chemistry Portal. 1,2-Dichloroalkane synthesis by chlorination or substitution. [Link]
-
CK-12 Foundation. Elimination Reaction - Haloalkanes. [Link]
-
synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.
-
Chemistry LibreTexts. Derivatization. [Link]
-
YouTube. Elimination Reactions - Haloalkanes And Haloarenes #23. [Link]
-
Scirp.org. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. [Link]
-
PubMed. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. [Link]
-
ResearchGate. (PDF) Synthesis and applications of 1,2-diketones. [Link]
-
Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. youtube.com [youtube.com]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. Expansion of the ring of cyclododecanone by two and four carbon atoms - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Overcoming Purification Challenges of 2,12-Dichlorocyclododecanone
Welcome to our specialized resource center for scientists and researchers working with 2,12-Dichlorocyclododecanone. The synthesis of this valuable intermediate, while straightforward in principle, often yields a crude product containing a complex matrix of isomers, unreacted starting materials, and colored byproducts. Achieving high purity is critical for its successful use in downstream applications, particularly in drug development where impurity profiles are under strict scrutiny.
This guide provides a structured, problem-oriented approach to troubleshooting the common purification challenges associated with this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My initial purification by recrystallization still shows significant isomeric impurities (e.g., 2,2- and 2,6-isomers) in my GC-MS analysis. How can I improve isomeric separation?
Answer:
This is the most prevalent challenge. The chlorination of cyclododecanone is seldom perfectly selective, leading to a mixture of dichlorinated isomers with very similar physical properties. Standard recrystallization may not be sufficient due to co-crystallization or similar solubilities. A multi-step approach combining fractional distillation and optimized crystallization is often necessary.
Root Cause Analysis: The structural similarity of dichlorocyclododecanone isomers results in close boiling points and comparable polarities, making them difficult to separate by a single unit operation.
Troubleshooting Protocol: Sequential Purification Strategy
-
Enrichment by Vacuum Fractional Distillation: Before attempting crystallization, enriching the 2,12-isomer is highly recommended.
-
Rationale: Even a small enrichment of the desired isomer in the starting material can significantly improve the efficiency of a subsequent recrystallization.
-
Procedure:
-
Set up a fractional distillation apparatus equipped with a short Vigreux column.
-
Ensure the system can maintain a high vacuum (<1 mmHg) to prevent thermal degradation of the ketone at high temperatures.
-
Collect fractions based on boiling point, monitoring each fraction by TLC or rapid GC analysis. Pool the fractions that are enriched in the 2,12-isomer.
-
-
-
Optimized Solvent-System Recrystallization:
-
Rationale: A binary solvent system provides greater control over solubility than a single solvent. The goal is to find a mixture where the desired 2,12-isomer has high solubility in the hot solvent but is significantly less soluble than the other isomers upon cooling.
-
Recommended Solvent Systems: Hexane/Ethyl Acetate or Ethanol/Water are excellent starting points.
-
Step-by-Step Protocol:
-
Dissolve the enriched product from the distillation step in a minimal amount of hot solvent (e.g., 8:2 Hexane:Ethyl Acetate).
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming well-ordered, pure crystals and excluding impurities.[1]
-
Once crystal formation appears to cease at room temperature, transfer the flask to a refrigerator (4°C), and then to a freezer (-10 to -20°C) to maximize recovery.[1][2]
-
Isolate the crystals by vacuum filtration. Wash the crystals sparingly with the ice-cold solvent mixture.
-
Analyze the purity of both the crystals and the mother liquor to assess the efficiency of the separation.
-
-
Diagram: Isomeric Purification Workflow
Caption: Sequential workflow for separating dichlorocyclododecanone isomers.
FAQ 2: My final product is a fine powder with a persistent yellow or brownish tint. What is the source of this color and how can I remove it?
Answer:
Color in the final product is a clear indicator of impurities. These are typically high-molecular-weight byproducts from side reactions or thermal degradation. Standard crystallization is often ineffective at removing them as they can get trapped in the crystal lattice. The most effective method for their removal is adsorption.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Rationale: Activated carbon has a high surface area and a non-polar surface, which makes it extremely effective at adsorbing large, non-polar colored molecules.[3][4] The process is a physical adsorption, removing the impurities from the solution before recrystallization.[3][5]
-
Step-by-Step Protocol:
-
Dissolve the colored product completely in a suitable solvent (e.g., ethyl acetate or ethanol) by gently warming the mixture.
-
Cool the solution slightly to prevent flash boiling in the next step.
-
Add a small amount of activated decolorizing carbon (typically 1-2% by weight relative to your compound).[4]
-
Gently heat the mixture to a boil for 5-10 minutes with stirring. This increases the kinetic energy and ensures efficient adsorption.
-
Perform a hot gravity filtration to remove the activated carbon. This is a critical step:
-
Use a fluted filter paper to maximize the filtration speed.
-
Keep the solution hot throughout the filtration process to prevent premature crystallization of your desired product on the filter paper.
-
-
The resulting filtrate should be colorless. Proceed with crystallization as described in FAQ 1.
-
Diagram: Decolorization Decision Logic
Sources
Preventing elimination reactions in 2,12-Dichlorocyclododecanone chemistry
Welcome to the technical support center for 2,12-Dichlorocyclododecanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile macrocyclic α-haloketone. Our focus is to provide actionable solutions and in-depth explanations for a common and critical challenge: the prevention of undesired elimination reactions.
Introduction: The Challenge of Elimination in a Macrocycle
This compound is a valuable synthetic intermediate, but its structure presents a classic organic chemistry challenge: the competition between nucleophilic substitution (SN) and elimination (E) pathways. The presence of two α-chloro substituents makes the adjacent α-hydrogens acidic and susceptible to abstraction by a base, leading to the formation of α,β-unsaturated ketone byproducts.[1][2] This side reaction can significantly lower the yield of the desired substitution product and complicate purification.
This guide provides a structured approach to troubleshooting and preventing these elimination reactions, ensuring the integrity and success of your synthetic route.
Troubleshooting Guide: Diagnosing and Solving Elimination Issues
This section addresses common problems encountered during reactions with this compound.
Problem 1: Low Yield of Desired Substitution Product with Significant Unidentified Byproducts
-
Initial Diagnosis: You observe a low yield of your target molecule and new, less polar spots on your TLC plate compared to the starting material. GC-MS or 1H NMR analysis of the crude reaction mixture indicates the presence of olefinic protons, confirming the formation of an α,β-unsaturated ketone.
-
Root Cause Analysis & Solutions: Elimination reactions, particularly the bimolecular E2 pathway, are often the primary cause. The E2 mechanism is a one-step concerted process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond.[3][4][5] Its rate is dependent on the concentration of both the substrate and the base.[5][6] Let's break down the contributing factors.
-
Probable Cause A: Inappropriate Base Selection
-
Explanation: Strong, sterically unhindered bases such as hydroxide (OH-) or alkoxides (e.g., ethoxide, methoxide) are highly effective at abstracting the acidic α-hydrogens, strongly promoting the E2 pathway over the desired SN2 reaction.[7][8][9]
-
Solution: Employ a sterically hindered or non-nucleophilic base. These bases are too bulky to efficiently act as nucleophiles at the carbonyl-adjacent carbon but can still function as proton abstractors if needed, or better, are weak enough to not promote significant elimination.
-
-
Probable Cause B: High Reaction Temperature
-
Explanation: Elimination reactions are entropically favored over substitution reactions because they produce a greater number of product molecules from fewer reactant molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more spontaneous.[7][10]
-
Solution: Maintain the lowest feasible reaction temperature. Start reactions at 0°C or even lower, and allow them to slowly warm to room temperature. Monitor the reaction progress closely to avoid unnecessary heating.
-
-
Probable Cause C: Solvent Choice
-
Explanation: The choice of solvent can influence the reaction pathway. Polar protic solvents (e.g., ethanol, water) can stabilize the transition state of E1 reactions and may solvate the base, affecting its reactivity.[11] While E1 reactions are less common for α-haloketones unless a stable carbocation can be formed, the solvent still plays a critical role.
-
Solution: Use polar aprotic solvents. Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred for SN2 reactions. They can dissolve the reactants but do not participate in hydrogen bonding that might overly stabilize ionic intermediates or hinder the nucleophile.
-
-
Workflow for Troubleshooting Elimination
Below is a systematic workflow to diagnose and mitigate elimination side reactions.
Caption: Troubleshooting workflow for elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination mechanisms for this compound, and how do they differ?
A1: The two primary mechanisms are E2 and E1.
-
E2 (Bimolecular Elimination): This is a single, concerted step where the base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously.[4][5] This pathway is favored by strong bases and its rate depends on the concentration of both the substrate and the base.[3][6] For E2 to occur efficiently, the α-hydrogen and the chlorine leaving group must be in an anti-periplanar orientation (a dihedral angle of 180°), which is readily achievable in the flexible cyclododecanone ring.[12]
-
E1 (Unimolecular Elimination): This is a two-step process that begins with the spontaneous departure of the leaving group to form a carbocation intermediate.[4][5] A weak base then removes an adjacent proton to form the double bond. This pathway is favored by polar protic solvents, weak bases, and substrates that can form stable carbocations.[11][13] Given that the α-carbonyl group destabilizes an adjacent carbocation, the E1 pathway is generally less likely for this compound compared to the E2 pathway.
Caption: Competing SN2 (desired) and E2 (undesired) pathways.
Q2: How do I choose the right conditions to favor substitution over elimination?
A2: A summary of influencing factors is presented in the table below. To favor SN2, you should generally use a good nucleophile that is a weak base, a polar aprotic solvent, and lower temperatures.
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Base/Nucleophile | Weakly basic, good nucleophiles (e.g., I-, CN-, N3-) or sterically hindered, non-nucleophilic bases for deprotonation steps elsewhere. | Strong, sterically unhindered bases (e.g., OH-, EtO-).[9][14] | Strong bases readily abstract the acidic α-proton required for elimination.[8] |
| Temperature | Lower temperatures | Higher temperatures[7] | Elimination has a higher positive entropy change (ΔS) and is favored at higher T.[10] |
| Solvent | Polar aprotic (e.g., THF, DMF, Acetone) | Can occur in various solvents, but protic solvents may complicate the reaction profile. | Aprotic solvents do not solvate the nucleophile as strongly, enhancing its reactivity for substitution. |
| Substrate Structure | Primary > Secondary >> Tertiary Halides | Tertiary > Secondary > Primary Halides[8] | While this compound has secondary halides, the acidity of the α-hydrogens makes it prone to E2. |
Q3: Can I use a common inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)?
A3: Yes, these are often excellent choices. Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred. They are strong enough to act as acid scavengers if H-Cl is produced during the reaction but are often not basic enough to cause significant dehydrohalogenation (E2 elimination). Their heterogeneous nature in many organic solvents can also help to moderate reactivity.
Experimental Protocol: Minimizing Elimination in a Model Substitution Reaction
This protocol details a general procedure for the substitution of one chlorine atom in this compound with a generic nucleophile ("Nu-H"), emphasizing conditions that suppress elimination.
Objective: To perform a nucleophilic substitution on this compound while minimizing the formation of elimination byproducts.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine, thiol, etc.)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to disfavor the elimination pathway from the outset.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise via syringe. DIPEA acts as an acid scavenger without promoting elimination due to its steric bulk.
-
Nucleophile Addition: Slowly add the nucleophile (1.1 eq) to the cooled, stirring solution. The slow addition helps to control any potential exotherm.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the desired substituted product.
References
- Organic Syntheses. (n.d.). Cyclodecanone.
- Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. SciRP.org.
- Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms.
-
Wikipedia. (n.d.). Cyclododecanone. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of cyclododecanone.
-
Chemistry LibreTexts. (2020). Comparison of E1 and E2 Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Ferreira, F. F., & da Silva, F. C. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(19), 4529. Retrieved from [Link]
-
Gomaa, M. A.-M. (2011). Reactivity features of cyclododecanone. ARKIVOC. Retrieved from [Link]
-
Clark, J. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Factors Influencing the Elimination Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination vs. Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Various Authors. (n.d.). Nucleophilic substitution vs. elimination reactions. Course Hero. Retrieved from [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2018). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. r/chemhelp. Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Chad's Prep. (2021). 19.1 Naming Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Elimination by the E1 Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Difference between ketone rings in wavelength using an IR device. Retrieved from [Link]
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Technical Support Center: Characterization of 2,12-Dichlorocyclododecanone Derivatives
Welcome to the technical support center for the characterization of 2,12-Dichlorocyclododecanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges presented by these complex macrocyclic molecules. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the spectroscopic and spectrometric analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why do the proton (¹H) NMR signals for my compound appear broad and poorly resolved, especially in the aliphatic region?
Answer: This is a classic issue for large, flexible macrocycles like cyclododecanone derivatives. The broadness of signals is typically due to conformational exchange occurring on the NMR timescale.[1][2][3]
-
Causality: The 12-membered ring of your molecule is not static; it exists as a dynamic equilibrium of multiple conformations in solution.[1][2][4] If the rate at which these conformers interconvert is similar to the frequency difference between the signals for a proton in each environment, the NMR spectrometer detects an "average" signal that is significantly broadened.[3] For large macrocycles, the energy barrier between conformations can be low, leading to fast exchange and broad peaks at room temperature.[1][2]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to diagnose conformational exchange.
-
Lowering the Temperature: Cooling the sample (e.g., to -40 °C or lower) will slow down the interconversion rate. If conformational exchange is the cause, you should see the broad peaks resolve into multiple sharp signals, representing the individual "frozen" conformers.[2] Studies on the parent cyclododecanone have successfully used low temperatures (down to -142 °C) to resolve its conformational features.[5]
-
Increasing the Temperature: Heating the sample can sometimes push the exchange rate into the "fast exchange" regime, resulting in a single, sharp, time-averaged signal. However, be cautious of potential sample degradation at high temperatures.
-
-
Change NMR Solvent: The conformational landscape of a macrocycle can be highly dependent on the solvent.[2][4] Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like Acetone-d₆ or Benzene-d₆ can alter the relative populations of conformers or the rate of exchange, potentially improving spectral resolution.[6]
-
Check for Paramagnetic Impurities: Although less common, trace paramagnetic impurities (like residual metal catalysts) can cause significant line broadening. This would typically affect all peaks in the spectrum. If suspected, try filtering the sample through a small plug of Celite or silica.
-
Question 2: My ¹³C NMR spectrum is simpler than the ¹H NMR, but I'm struggling to definitively assign the carbons at positions 2 and 12.
Answer: While ¹³C NMR is less affected by complex coupling, definitive assignment in a symmetrical or pseudo-symmetrical molecule requires 2D NMR techniques. The chemical shifts of the chlorinated carbons are diagnostic but can be influenced by stereochemistry.
-
Causality: The carbons bonded to chlorine (C-2 and C-12) will be shifted downfield compared to the other aliphatic carbons due to the electronegativity of chlorine. However, their exact position depends on the local conformation and the relative stereochemistry (cis vs. trans isomers).
-
Workflow for Definitive Assignment:
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.
-
Run a Heteronuclear Single Quantum Coherence (HSQC) Experiment: This experiment correlates each carbon atom with its directly attached proton(s). This will allow you to identify the C-H signals corresponding to the CHCl groups.
-
Run a Heteronuclear Multiple Bond Correlation (HMBC) Experiment: This experiment shows correlations between carbons and protons that are two or three bonds away. Look for correlations from the protons on C-2 and C-12 to the carbonyl carbon (C-1). This is a powerful tool for confirming the connectivity around the functional groups.
DOT Script for NMR Assignment Workflow
Caption: Workflow for unambiguous NMR structural assignment.
-
Mass Spectrometry (MS)
Question 3: My mass spectrum does not show the expected molecular ion peak, or the isotopic pattern is incorrect for a dichloro- compound.
Answer: This is a critical diagnostic issue. The absence or incorrect pattern of the molecular ion (M⁺) in a compound with two chlorine atoms points towards either an unsuitable ionization method or an incorrect molecular structure.
-
Causality & The Dichloro- Isotopic Signature: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] For a molecule containing two chlorine atoms, you should observe a characteristic cluster of peaks for the molecular ion:
-
M: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains two ³⁷Cl atoms. The expected intensity ratio for this M:M+2:M+4 cluster is approximately 9:6:1 .[8] If you do not see this pattern, your compound does not contain two chlorine atoms.
-
-
Troubleshooting Workflow:
DOT Script for MS Troubleshooting
Caption: Decision tree for troubleshooting mass spectrometry data.
-
Detailed Steps:
-
Verify the Isotopic Pattern: First, confirm the absence of the 9:6:1 isotopic cluster at the expected mass. If you see a 3:1 pattern, your compound may have only one chlorine atom, suggesting an elimination reaction (loss of HCl) may have occurred.[7]
-
Change Ionization Technique: Electron Impact (EI) can be a high-energy ("hard") technique that causes extensive fragmentation, sometimes completely eliminating the molecular ion peak.
-
Protocol: Prepare a new sample and analyze it using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, making the molecular ion more likely to survive.
-
-
Re-evaluate Synthesis and Purity: If soft ionization fails to produce the correct molecular ion, the issue likely lies with the compound itself.
-
Review the synthetic route for potential side reactions (e.g., elimination, hydrolysis, or rearrangement).
-
Re-purify the material using column chromatography or recrystallization.
-
Analyze the purified material again by NMR and other methods to confirm its structure before re-submitting for MS analysis.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my 2,12-dichloro derivative (i.e., cis vs. trans isomers)?
A: Distinguishing stereoisomers often requires a combination of high-resolution NMR and X-ray crystallography.
-
NMR Spectroscopy: For diastereomers like cis and trans isomers, you would expect to see two distinct sets of NMR signals if you have a mixture.[9] A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) can be powerful. A spatial correlation between the protons on C-2 and C-12 would suggest they are on the same side of the ring (cis). The absence of such a correlation would be consistent with a trans relationship.
-
X-ray Crystallography: This is the definitive method for determining three-dimensional structure.[10] If you can grow a suitable single crystal of your compound, X-ray diffraction will unambiguously reveal the relative positions of the chlorine atoms and the overall conformation of the macrocycle in the solid state.[11][12][13]
Q2: My sample is a crystalline solid, but I am having trouble growing crystals suitable for X-ray crystallography. What can I do?
A: Growing high-quality crystals, especially for flexible macrocycles, can be challenging.[10]
-
Systematic Screening: Do not rely on a single solvent. Systematically screen a wide range of solvents and solvent combinations (e.g., vapor diffusion of a poor solvent like hexane into a solution of your compound in a good solvent like dichloromethane).
-
Control the Evaporation Rate: Slow evaporation is key. Cover your vial with a cap that has a small pinhole to slow the process down over several days or weeks.
-
Temperature Control: Try setting up crystallization experiments at different temperatures (e.g., room temperature, 4 °C, and -20 °C).
Q3: What are some common impurities I should look out for during the synthesis of this compound?
A: Impurities can arise from the starting materials or side reactions.
-
Monochlorinated Species: Incomplete halogenation can leave starting material or a monochlorinated intermediate.[14][15]
-
Elimination Products: The compound can potentially lose HCl to form an unsaturated cyclododecenone derivative. This is more likely if the reaction or workup involves high temperatures or strong bases.
-
Over-halogenation: Depending on the reaction conditions, you might form tri- or tetra-chlorinated species.[15]
-
Solvent Adducts: Ensure all purification and reaction solvents are thoroughly removed under high vacuum, as they can be mistaken for impurities in NMR spectra.[6]
Data and Reference Tables
Table 1: Typical ¹³C NMR Chemical Shifts for Cyclododecanone Derivatives
| Functional Group | Parent Cyclododecanone (Approx. δ, ppm) | 2,12-Dichloro Derivative (Expected Approx. δ, ppm) | Rationale |
| Carbonyl (C=O) | 212 | 205-210 | Slight upfield shift due to inductive effect of adjacent chlorine atoms. |
| Chlorinated Methylene (CHCl) | N/A | 60-70 | Strong downfield shift due to electronegative chlorine atom. |
| α-Methylene (CH₂) | 40 | N/A | Position adjacent to C=O. |
| Other Ring Methylenes (CH₂) | 22-25 | 20-38 | Complex region, influenced by proximity to functional groups and conformation. |
Note: These are estimated values. Actual chemical shifts are highly dependent on solvent, concentration, and specific molecular conformation.[16]
References
-
Journal of the American Chemical Society. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Available from: [Link]
-
NIH National Library of Medicine. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC. Available from: [Link]
-
Environmental Science & Technology. Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Available from: [Link]
-
NIH National Library of Medicine. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Available from: [Link]
-
Optibrium. Complex peptide macrocycle optimisation: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. Available from: [Link]
-
Morressier. NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies. Available from: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
-
NIH National Library of Medicine. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC. Available from: [Link]
-
Chemistry LibreTexts. 6.4: Isotope Abundance. Available from: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]
-
Sci-Hub. NMR spectroscopic study of the conformational features of cyclododecanone. Available from: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
NIH National Library of Medicine. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC. Available from: [Link]
-
Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]
-
ResearchGate. How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. Available from: [Link]
-
Journal of the American Chemical Society. Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors. Available from: [Link]
-
PubMed. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. Available from: [Link]
-
ResearchGate. X-ray crystal structure of macrocycle A1, (a) top view, stick model.... Available from: [Link]
-
WARD LAB. X-ray Structural Confirmation of Conformationally Biased Ketones. Available from: [Link]
-
Reddit. Why are my NMR signals unexpectedly broad??? : r/Chempros. Available from: [Link]
-
ACS Figshare. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone - Organic Letters. Available from: [Link]
-
Semantic Scholar. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. Available from: [Link]
-
ResearchGate. Synthesis of impurities A and B: (i) compound 12, DCC, DMAP, dichloromethane. Available from: [Link]
-
The Pharma Innovation. A review on x-ray crystallography and it's applications. Available from: [Link]
-
Macromolecular Structure Determination by X-ray Crystallography. Available from: [Link]
-
NIH National Library of Medicine. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC. Available from: [Link]
-
MDPI. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Available from: [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. Available from: [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
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Navigating Diastereoselectivity in Reactions of 2,12-Dichlorocyclododecanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing diastereoselectivity in reactions involving 2,12-dichlorocyclododecanone. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and control the stereochemical outcomes of your reactions. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of this compound, and how does this influence reactivity?
Q2: What are the key factors that control diastereoselectivity in nucleophilic additions to this compound?
A2: The diastereoselectivity of nucleophilic additions to this substrate is primarily governed by a combination of steric and electronic effects, largely dictated by the conformation of the macrocycle. Key factors include:
-
Steric Hindrance: The large cyclododecane ring and the two chlorine atoms create a complex steric environment around the carbonyl group. Nucleophiles will preferentially attack from the less hindered face.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.[4] This electronic influence can also affect the transition state geometry.
-
Chelation Control: The presence of the chlorine atoms and the carbonyl oxygen may allow for chelation with certain metal-containing reagents (e.g., Grignard reagents, organolithiums), which can lock the conformation and direct the nucleophilic attack from a specific face.
-
Reaction Conditions: Solvent, temperature, and the nature of the nucleophile and any additives (e.g., Lewis acids) can all influence the conformational equilibrium of the substrate and the transition state energies, thereby altering the diastereomeric ratio of the products.
Q3: How can I predict the major diastereomer in a reaction with this compound?
A3: Predicting the major diastereomer requires a careful consideration of the likely transition state geometries. The Felkin-Anh model, and its modifications for polar substituents, provides a useful framework.[3] For α-halo ketones, the electron-withdrawing halogen is often treated as the "large" group in the Felkin-Anh model due to stereoelectronic effects. This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent (in this case, potentially one of the chloro-substituted carbons) to minimize steric interactions in the transition state. However, the flexibility of the 12-membered ring and the presence of the second chlorine atom at a remote position can lead to more complex conformational preferences that may deviate from simple acyclic models. Therefore, computational modeling or analysis of closely related systems is often necessary for more accurate predictions.
Troubleshooting Guide
Problem 1: Poor or non-existent diastereoselectivity in a reduction reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Flexible transition state | Use a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄). | Bulkier reagents will have a greater steric demand, amplifying the energy difference between the diastereomeric transition states and favoring attack from the less hindered face. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., -78 °C). | Lowering the temperature can "freeze out" higher energy conformations and increase the selectivity by favoring the pathway with the lower activation energy. |
| Inappropriate solvent | Screen different solvents with varying polarities and coordinating abilities. | The solvent can influence the conformational equilibrium of the macrocycle and the solvation of the transition state, thereby affecting the diastereoselectivity. |
Problem 2: Unexpected diastereomer is the major product in a Grignard reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Chelation control is dominant | Add a non-chelating Lewis acid (e.g., BF₃·OEt₂) or use a non-coordinating solvent. | If the Grignard reagent is chelating to the carbonyl oxygen and one of the chlorine atoms, it will direct the nucleophilic attack from a specific face. Disrupting this chelation can reverse the diastereoselectivity. |
| Single Electron Transfer (SET) pathway | Use a less reactive organometallic reagent (e.g., an organozinc or organocuprate) or add a radical scavenger. | Grignard reagents can react via an SET mechanism, especially with sterically hindered ketones, which can lead to different stereochemical outcomes than a direct nucleophilic addition.[5] |
| Incorrect conformational model | Perform a computational conformational analysis of the substrate-reagent complex. | The interplay of the large ring and two chlorine atoms may lead to an unexpected low-energy conformation that favors the observed product. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohols.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Diastereoselective Grignard Addition to this compound
-
Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.1 M) at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction and Purification: Follow steps 5 and 6 from Protocol 1.
-
Analysis: Determine the diastereomeric ratio of the resulting tertiary alcohols.
Data Presentation
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Entry | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | NaBH₄ | 25 | 1.5 : 1 |
| 2 | NaBH₄ | -78 | 3 : 1 |
| 3 | L-Selectride® | -78 | >10 : 1 |
Note: Diastereomeric ratios are hypothetical and for illustrative purposes.
Visualizations
Caption: Felkin-Anh model for nucleophilic attack on a carbonyl with an α-chiral center.
Caption: Chelation control directing nucleophilic attack.
References
- Ma, Z.; Wang, M.; Wang, D. (2002). The Conformation of Macrocycloalkane. Huaxue Tongbao, (6), 373-378.
- Felkin, H.; Chérest, M.; Anh, N. T. (1968). The stereochemistry of the reaction between organomagnesium compounds and α-substituted ketones. Bulletin de la Société Chimique de France, 3474-3483.
-
Burevschi, E.; Sanz, M. E. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 26(17), 5162. [Link]
-
Al-Huniti, M. H.; Al-Qawasmeh, R. A.; Taha, M. O. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(6), 1260-1367. [Link]
-
Cram, D. J.; Abd Elhafez, F. A. (1952). Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. [Link]
-
Ashby, E. C.; Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. [Link]
-
Holm, T. (1999). The Mechanism of the Grignard Reaction. A Review. Acta Chemica Scandinavica, 53, 687-695. [Link]
-
Maruyama, K.; Katagiri, T. (1989). Mechanism of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-213. [Link]
Sources
- 1. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2,12-Dichlorocyclododecanone
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the comprehensive troubleshooting guide for the synthesis of 2,12-Dichlorocyclododecanone. This document is designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during this specific α,α'-dichlorination reaction. By understanding the causality behind each experimental step and potential pitfall, you can optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct dichlorination of cyclododecanone at the α,α'-positions using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a widely used reagent for this transformation due to its reactivity and convenience as a liquid source of chlorine.[1] The reaction is typically performed in an inert solvent and often requires a radical initiator or heat to proceed efficiently. Alternative methods include using chlorine gas (Cl₂) or cupric chloride (CuCl₂), though these may present different handling and selectivity challenges.[2]
Q2: What are the critical safety precautions for this synthesis?
This synthesis involves hazardous materials and requires strict safety protocols.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is toxic, corrosive, and a lachrymator. It reacts violently with water to release corrosive hydrogen chloride (HCl) gas and sulfuric acid.[1] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE)—including chemical-resistant gloves, a lab coat, and safety goggles—is mandatory.
-
Chlorine Gas (Cl₂): If using chlorine gas, be aware that it is a severe respiratory irritant. Gas-phase reactions can also pose an explosion hazard if concentrations of chlorine and organic vapors are not carefully controlled.[3]
-
Pressure Build-up: The reaction generates HCl gas as a byproduct. The reaction vessel must be equipped with a proper outlet (e.g., a bubbler or a scrubber) to safely vent this pressure and neutralize the acidic gas.
Q3: How can I effectively monitor the progress of the dichlorination reaction?
Reaction monitoring is crucial for preventing the formation of over-chlorinated byproducts. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. A co-spot of the starting material (cyclododecanone) should be used. The reaction is complete when the starting material spot is consumed. You will observe the appearance of a new, typically less polar, spot corresponding to the monochlorinated intermediate, followed by the final dichlorinated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can be used to quantify the relative amounts of starting material, the monochlorinated intermediate, and the desired dichlorinated product. This is particularly useful during process optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Category 1: Reaction Initiation & Progression
Q: My reaction is sluggish or has not started at all. TLC analysis shows only the starting material. What are the likely causes and how can I fix this?
This is a common issue related to reaction activation. Several factors could be at play:
-
Cause 1: Inactive Reagents. Sulfuryl chloride can decompose over time, especially if exposed to moisture, into sulfur dioxide and chlorine.[1] Always use a fresh or properly stored bottle of SO₂Cl₂.
-
Cause 2: Insufficient Initiation. This is a free-radical chlorination reaction, which requires an initiation step.[1]
-
Solution A (Thermal Initiation): Gently heat the reaction mixture to the temperature specified in your protocol (typically 50-70 °C). The reaction is exothermic, so be prepared to apply cooling once it initiates to maintain control.
-
Solution B (Chemical Initiation): Add a radical initiator like azobisisobutyronitrile (AIBN). Use only a catalytic amount (e.g., 1-2 mol%).
-
-
Cause 3: Presence of Inhibitors. Oxygen can act as a radical inhibitor.[4]
-
Solution: Ensure your solvent is reasonably degassed and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important for achieving consistent initiation and reaction rates.
-
Q: The reaction started but stalled before all the starting material was consumed. Why did this happen?
-
Cause 1: Insufficient Chlorinating Agent. The stoichiometry is critical. To form the dichlorinated product, you need at least two equivalents of chlorine. Since SO₂Cl₂ provides one molecule of Cl₂, you need a minimum of 2 moles of SO₂Cl₂ per mole of cyclododecanone. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Cause 2: Premature Decomposition of Initiator. If using a chemical initiator like AIBN, its half-life is temperature-dependent. If the reaction temperature is too high, the initiator may be consumed before the reaction is complete.
-
Solution: Maintain the recommended reaction temperature. If the reaction stalls, a small, careful addition of more initiator may restart it.
-
Category 2: Selectivity and Impurity Formation
Q: My final product is a mixture containing significant amounts of 2-chlorocyclododecanone (the monochlorinated product). How can I improve the yield of the dichlorinated product?
This is a selectivity issue. The formation of this compound occurs sequentially.
-
Cause: Insufficient Reagent or Reaction Time. The most common reason is that the reaction was stopped prematurely or an insufficient amount of chlorinating agent was used.
-
Solution A: Stoichiometry. Ensure at least 2.1 equivalents of SO₂Cl₂ are used.
-
Solution B: Reaction Time. Continue monitoring the reaction by TLC or GC-MS until the monochlorinated intermediate is consumed.
-
Solution C: Temperature. A slightly higher temperature may increase the rate of the second chlorination. However, this must be balanced against the risk of side reactions.
-
Q: I am observing multiple product spots on my TLC plate, some of which are less polar than my desired product. What are these impurities?
-
Cause: Over-chlorination. Using a large excess of sulfuryl chloride or allowing the reaction to run for too long can lead to the formation of tri- and even tetra-chlorinated byproducts.[4] These will typically appear as less polar spots on a TLC plate.
-
Solution: Carefully control the stoichiometry of SO₂Cl₂ (aim for 2.1-2.2 equivalents). Monitor the reaction closely and stop it (e.g., by cooling and quenching) as soon as the desired product is maximized.
-
Q: The reaction mixture has turned dark brown or black. What causes this decomposition?
-
Cause 1: High Reaction Temperature. Excessive heat can cause decomposition of the starting material, product, or solvent, leading to the formation of polymeric or tarry substances. The reaction is exothermic, and poor temperature control can lead to a runaway reaction.[3]
-
Solution: Add the sulfuryl chloride dropwise to the heated solution of cyclododecanone to control the initial exotherm. Use an ice bath to actively cool the reaction and maintain the target temperature.
-
-
Cause 2: Solvent Reactivity. While generally stable, some solvents can react under harsh chlorination conditions. For example, using an ether like tetrahydrofuran (THF) can be problematic as ethers can be chlorinated.[1][5]
-
Solution: Use a robust, inert solvent like carbon tetrachloride (historically used but now phased out), dichloromethane, or chloroform.[5] Always check solvent compatibility.
-
Category 3: Work-up and Purification
Q: I have difficulty purifying the final product. Recrystallization yields are low, or the product co-elutes with impurities during column chromatography.
Purification of α,α'-dihaloketones can be challenging.[6]
-
Problem: Low Recrystallization Yield.
-
Cause: The crude product may contain impurities that act as "oils," preventing efficient crystal lattice formation. The monochlorinated byproduct is often a key culprit.
-
Solution: First, ensure the work-up was effective in removing all acidic byproducts. Wash the organic layer thoroughly with water and sodium bicarbonate solution. If the crude product is an oil, try to purify it first by column chromatography to remove the major impurities, and then recrystallize the enriched fractions.
-
-
Problem: Co-elution in Chromatography.
-
Cause: The desired 2,12-dichloro product and the over-chlorinated byproducts can have very similar polarities, making separation difficult.
-
Solution A: Optimize Solvent System. Use a low-polarity solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and a high-surface-area silica gel. Run a gradient elution, starting with a very low polarity to first elute the most non-polar impurities.
-
Solution B: Alternative Purification. Consider melt crystallization if applicable, where the crude product is slowly cooled to induce crystallization, and impurities with lower melting points are then melted and removed.[7]
-
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| No Reaction | Inactive SO₂Cl₂ / Presence of O₂ inhibitor | Use fresh SO₂Cl₂; Degas solvent and use an inert atmosphere. |
| Insufficient initiation | Heat reaction to 50-70 °C or add a catalytic amount of AIBN. | |
| Reaction Stalls | Insufficient SO₂Cl₂ | Ensure ≥2.1 equivalents of SO₂Cl₂ are used. |
| Initiator decomposition | Maintain correct temperature; consider a second small addition of initiator. | |
| High Monochloro Impurity | Incomplete reaction | Increase reaction time; ensure sufficient SO₂Cl₂ is present. |
| Formation of Dark Tar | Runaway reaction / high temperature | Add SO₂Cl₂ dropwise; use an ice bath for temperature control. |
| Unsuitable solvent | Use an inert chlorinated solvent like CH₂Cl₂. | |
| Difficult Purification | Co-eluting impurities | Optimize chromatography with a shallow gradient; attempt recrystallization post-column. |
Protocol: Synthesis of this compound
Safety Notice: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.
Materials:
-
Cyclododecanone (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (2.1 eq)
-
Dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration)
-
AIBN (optional, 0.02 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add cyclododecanone and dichloromethane. Fit the top of the condenser with a gas outlet connected to a bubbler containing a bleach or NaOH solution to neutralize HCl gas.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Initiation: Begin stirring and heat the solution to a gentle reflux (for thermal initiation) or add the AIBN (for chemical initiation).
-
Reagent Addition: Add the sulfuryl chloride to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirring solution over 30-60 minutes. The rate of addition should be controlled to maintain a steady, manageable reaction rate. An exotherm will be observed.
-
Reaction: After the addition is complete, maintain the reaction at reflux and monitor its progress by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material and monochlorinated intermediate are consumed, cool the reaction mixture to room temperature in an ice bath.
-
Work-up: Carefully and slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any remaining SO₂Cl₂ and neutralize HCl. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by flash column chromatography on silica gel.
Visual Workflow
Troubleshooting Logic for Low Product Yield
This diagram outlines the decision-making process when troubleshooting a low yield of this compound.
Sources
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. US3929893A - Process for preparing cyclohexadecenone-5 - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 2,12-Dichlorocyclododecanone: A Comparative Analysis of HPLC and GC-MS
In the landscape of chemical synthesis and pharmaceutical development, the purity of an intermediate compound is not merely a quality metric; it is a cornerstone of process efficiency, final product safety, and regulatory compliance. 2,12-Dichlorocyclododecanone, a halogenated cyclic ketone, serves as a critical building block in various synthetic pathways. Its purity directly influences the yield and impurity profile of subsequent products. This guide provides an in-depth, objective comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound.
This document is structured to move beyond rote protocols, delving into the causality behind methodological choices. It is designed for researchers, scientists, and drug development professionals who require a robust framework for selecting the most appropriate analytical technique for their specific needs.
The Analytical Challenge: Understanding this compound
This compound (C₁₂H₂₀Cl₂O, M.W. 251.19 g/mol ) is a solid, non-polar compound with a relatively high melting point (118-122°C)[1]. Its large, cyclic structure and the presence of two chlorine atoms dictate its analytical behavior. Potential impurities can stem from:
-
Starting materials: Unreacted cyclododecanone or chlorinating agents.
-
By-products: Isomers (e.g., different chlorine substitution patterns), over-chlorinated species, or products of side reactions.
-
Degradants: Compounds formed during storage or processing, particularly if the molecule exhibits thermal or light sensitivity[1].
The primary analytical decision hinges on the compound's volatility and thermal stability. While its molecular weight is well within the range for GC analysis, its high melting point suggests that careful consideration of thermal degradation is necessary[2]. This is where the fundamental differences between HPLC and GC-MS become critical. HPLC, operating at or near ambient temperature, is ideal for thermally labile compounds, whereas GC requires the analyte to be volatile and stable at elevated temperatures[3][4].
Section 1: The Workhorse of Quality Control - High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for pharmaceutical quality control, prized for its versatility in analyzing a vast range of compounds, including those that are non-volatile or thermally unstable[4].
Principle and Rationale for Purity Analysis
For a moderately non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between the two phases. More non-polar compounds interact more strongly with the stationary phase, resulting in longer retention times.
Why RP-HPLC is a strong candidate:
-
Broad Applicability: It excels at separating compounds with varying polarities, making it ideal for resolving the parent compound from potentially more polar degradants or less polar, over-chlorinated by-products.
-
Avoidance of Thermal Decomposition: The entire analysis is conducted at temperatures well below the compound's melting or decomposition point, ensuring that the observed impurity profile is genuine and not an artifact of the analytical method itself[3].
-
Robust Quantitation: UV-Vis detectors, commonly paired with HPLC, provide excellent linearity and reproducibility for quantitative analysis, which is essential for purity assays and stability studies[5][6].
Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately, in line with principles outlined in regulatory guidelines like ICH Q2(R1)[7][8][9].
1.2.1. Materials and Reagents
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Water: Ultrapure (18.2 MΩ·cm).
-
Standards: this compound reference standard, plus any known impurity standards.
1.2.2. Sample and Standard Preparation
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with ACN.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN.
1.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system suitable for routine QC. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column providing good peak shape and resolution for a wide range of compounds[10]. |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20 v/v) | The high organic content is suited for the non-polar analyte, ensuring a reasonable retention time. An isocratic method is simpler and more robust for QC than a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | Diode Array Detector (DAD) or UV-Vis | Wavelength set at 210 nm for detecting the carbonyl chromophore. DAD allows for peak purity analysis. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely impurities. |
1.2.4. System Suitability Testing (SST)
-
Inject the diluent (ACN) as a blank to ensure no system peaks interfere.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
-
1.2.5. Analysis Procedure
-
Once SST criteria are met, inject the Sample Solution in duplicate.
-
Calculate the purity by area percent, assuming equal response factors for all impurities. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Section 2: The Gold Standard for Identification - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry[11]. It is the go-to method for analyzing volatile and thermally stable compounds[5].
Principle and Rationale for Purity Analysis
In GC, a sample is vaporized in a hot injector and separated as it travels through a capillary column, propelled by an inert carrier gas. Separation is based on the compounds' boiling points and their interactions with the column's stationary phase. The MS detector then fragments the eluting molecules into characteristic ions, providing a "mass fingerprint" that allows for unambiguous identification.
Why GC-MS is a strong candidate:
-
High Separation Efficiency: Capillary GC columns offer significantly higher resolution (more theoretical plates) than standard HPLC columns, enabling the separation of closely related isomers or impurities[3].
-
Definitive Identification: The mass spectrum provides structural information, allowing for the confident identification of unknown impurities, which is a significant advantage over UV detection[12].
-
High Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve very low detection limits, making it excellent for trace impurity analysis[13].
A key supplier specification sheet indicates that purity for this compound is determined by GC (>98.0%), confirming its suitability for this technique.
Experimental Protocol: GC-MS Method
This protocol is designed for both quantitation and identification of impurities.
2.2.1. Materials and Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.
-
Standards: this compound reference standard.
2.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with DCM.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
2.2.3. Chromatographic and Spectrometric Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A widely used, reliable system for routine and research analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity, robust column ideal for general-purpose analysis of semi-volatile compounds like chlorinated organics[13]. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector | Split/Splitless, 250°C | Temperature is high enough to ensure complete vaporization without causing degradation. A split injection (e.g., 50:1) prevents column overloading with the main component. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial temperature ensures good focusing on the column. The ramp rate provides a balance between separation and analysis time. The final temperature ensures all components elute. |
| MS Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| MS Quad | 150°C | Standard quadrupole temperature. |
| Scan Range | 40 - 400 m/z | Covers the molecular ion of the parent compound (m/z 250/252) and potential lower-mass fragments or impurities. |
2.2.4. System Suitability Testing (SST)
-
Inject the solvent (DCM) as a blank.
-
Perform three replicate injections of the Working Standard Solution (100 µg/mL).
-
Acceptance Criteria:
-
Peak Shape: Symmetrical peak shape for the main component.
-
%RSD: ≤ 5.0% for peak area and retention time.
-
Mass Spectral Confirmation: The acquired spectrum for the standard must match the reference spectrum.
-
2.2.5. Analysis Procedure
-
After SST passes, inject the Sample Solution.
-
Identify peaks by comparing retention times and mass spectra against the standard and a reference library (e.g., NIST).
-
Calculate purity by area percent from the Total Ion Chromatogram (TIC).
GC-MS Workflow Diagram
Caption: GC-MS Impurity Profiling Workflow.
Section 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose." The following table summarizes their performance characteristics for this specific application.
| Feature | HPLC-UV | GC-MS | Advantage for this Application |
| Selectivity/Resolution | Good; separates based on polarity. | Excellent; separates based on boiling point/polarity. Higher efficiency. | GC-MS for resolving isomers and closely related impurities. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. | GC-MS for detecting trace-level impurities. |
| Speed (Run Time) | ~15 minutes. | ~20 minutes. | Comparable, with HPLC often being slightly faster for routine checks. |
| Information Gained | Quantitative purity based on retention time. | Quantitative purity + definitive structural identification of impurities. | GC-MS provides far more valuable information for process development and troubleshooting. |
| Analyte Stability | No thermal stress; ideal for potentially unstable compounds. | Requires thermal stability; risk of on-column degradation. | HPLC is the safer, more conservative choice if thermal stability is unknown or poor. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Both are straightforward. |
| Regulatory Standing | Widely accepted for QC and release testing[6]. | Gold standard for impurity identification and volatile compound analysis[3][5]. | Both are highly authoritative. |
Section 4: A Logical Framework for Method Selection
The optimal analytical strategy may involve using both techniques synergistically. HPLC is often employed for routine quality control and stability testing due to its robustness and non-destructive nature, while GC-MS is invaluable during process development, for identifying unknown peaks, and for troubleshooting out-of-spec batches[4].
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
For the purity analysis of this compound, both HPLC and GC-MS are powerful and viable techniques.
-
HPLC-UV stands out as the ideal choice for routine quality control and stability-indicating assays. Its operation at ambient temperature guarantees that the results reflect the true composition of the sample without the risk of thermally induced artifacts. It is robust, reproducible, and perfectly suited for a high-throughput manufacturing environment.
-
GC-MS is the superior tool for in-depth analysis, such as during process development, troubleshooting, or for the definitive identification of unknown impurities. Its high resolving power and the structural information provided by mass spectrometry are unparalleled for building a comprehensive understanding of a substance's impurity profile.
Ultimately, a dual-pronged approach offers the most robust analytical control. Employing HPLC for routine release and leveraging GC-MS for initial characterization and investigation provides a scientifically sound, efficient, and regulatory-compliant strategy for ensuring the quality of this compound.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell Website.[3]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy Website.[7]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA Website.[8]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA Website.[9]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH Website.[14]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub Website.[15]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from BJSTR Publishers Website.[5]
-
TCI EUROPE N.V. (n.d.). This compound. Retrieved from TCI Chemicals Website.
-
International Journal of Innovative Research in Technology. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from IJIRT Website.[11]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from AELAB Website.[4]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma Website.[6]
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Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from Agilent Website.[12]
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OSTI.GOV. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. Retrieved from OSTI.GOV Website.[16]
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Thermo Fisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Retrieved from Thermo Fisher Scientific Website.[17]
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LabSolutions. (n.d.). This compound. Retrieved from LabSolutions Website.[19]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from Agilent Website.[10]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters Website.
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from Aurora Pro Scientific Website.[20]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from EPA Website.[22]
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De Gruyter. (2017). Investigation on the Thermal Stability of Deep Eutectic Solvents. Retrieved from De Gruyter Website.[23]
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Membrane Technology. (2024). Thermal Decomposition and Stability of CL-20/TNT Co-crystal. Retrieved from Membrane Technology Website.[2]
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ResearchGate. (2025). Crystal Structure, Low-Temperature Heat Capacities, and Thermodynamic Properties of Bis(dodecylammonium) Tetrachlorocuprate (C12H28N)2CuCl4(s). Retrieved from ResearchGate Website.[24]
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A Researcher's Guide to the Spectroscopic Validation of 2,12-Dichlorocyclododecanone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the precise validation of reaction products is paramount. This guide offers an in-depth, scientifically grounded comparison of the spectroscopic data for the reaction products of 2,12-dichlorocyclododecanone. As senior application scientists, we move beyond rote procedural descriptions to elucidate the underlying chemical principles and rationale that inform experimental design and data interpretation. This resource is designed to be a self-validating system, providing you with the necessary protocols, comparative data, and mechanistic insights to confidently characterize your own reaction products.
Introduction: The Synthetic Challenge and the Need for Rigorous Validation
Cyclododecanone and its derivatives are valuable precursors in the synthesis of macrocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The introduction of chlorine atoms at the 2 and 12 positions of the cyclododecanone ring creates a reactive intermediate, this compound, which can undergo a variety of transformations. One of the most notable of these is the Favorskii rearrangement, a base-induced ring contraction of α-haloketones that provides a pathway to smaller carbocyclic frameworks.
However, the synthesis and subsequent reactions of this compound are not without their challenges. The potential for side reactions and the formation of isomeric products necessitates a robust analytical framework to unequivocally confirm the structure of the desired product. This guide will focus on the spectroscopic validation of the products resulting from the reaction of this compound, with a particular emphasis on the Favorskii rearrangement product. We will compare the spectroscopic signatures of the starting material and the rearranged product, providing a clear roadmap for their identification.
Synthesis of this compound: A Comparative Overview of Chlorinating Agents
The synthesis of this compound from cyclododecanone can be achieved using various chlorinating agents. The choice of reagent is critical as it can influence the yield, selectivity, and safety of the reaction. Here, we compare two common chlorinating agents: sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).
| Chlorinating Agent | Reagent Type | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | Moderate to High | 1 - 4 hours | 10 - 20 | Powerful and effective, readily available. | Highly corrosive and toxic, can lead to dichlorination and side reactions, evolves HCl gas.[1] |
| N-Chlorosuccinimide (NCS) | N-Chloroimide | Good to Excellent | Hours | Room Temp. to Reflux | Mild reaction conditions, high selectivity for monochlorination, safer to handle. | Often requires a catalyst or initiator. |
For the purpose of this guide, we will detail the synthesis using sulfuryl chloride, a powerful and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the α-chlorination of ketones.
Materials:
-
Cyclododecanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve cyclododecanone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic and will evolve HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction of this compound: The Favorskii Rearrangement
The reaction of this compound with a base, such as sodium methoxide, is expected to induce a Favorskii rearrangement, leading to a ring-contracted product.[2][3] In this case, the twelve-membered ring is predicted to contract to an eleven-membered ring, forming a cycloundecenecarboxylic acid derivative.
Mechanistic Insight: The Favorskii Rearrangement
The Favorskii rearrangement is a classic organic reaction with a well-studied mechanism.[2][3] The reaction is initiated by the abstraction of an α-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the other halogen, leading to the formation of a bicyclic cyclopropanone intermediate. The strained cyclopropanone is then attacked by a nucleophile (in this case, methoxide), leading to the opening of the three-membered ring and subsequent formation of the more stable carbanion. Protonation of the carbanion yields the final ring-contracted ester.
Caption: Favorskii Rearrangement Mechanism.
Experimental Protocol: Favorskii Rearrangement of this compound
This protocol is a general procedure for the Favorskii rearrangement of α-haloketones.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.
-
Add a solution of this compound in anhydrous methanol dropwise to the stirred sodium methoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, methyl cycloundecenecarboxylate.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Validation: A Comparative Analysis
The core of this guide is the detailed comparison of the spectroscopic data for the starting material, this compound, and the expected Favorskii rearrangement product, methyl cycloundecenecarboxylate. This side-by-side analysis will highlight the key spectroscopic changes that confirm the transformation.
Workflow for Spectroscopic Validation
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Alternative reagents to 2,12-Dichlorocyclododecanone for macrocycle synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles, cyclic molecules with large ring structures (typically 12 atoms or more), is a cornerstone of modern drug discovery and materials science. The conformational rigidity and unique topologies of macrocycles allow them to bind to challenging biological targets and exhibit novel material properties. Historically, the synthesis of these large rings has been a formidable challenge, often relying on classical methods with significant limitations. One such precursor mentioned in the annals of organic chemistry is 2,12-Dichlorocyclododecanone. However, the landscape of macrocyclization has been revolutionized by the advent of powerful catalytic methods that offer superior efficiency, functional group tolerance, and control.
This guide provides a comprehensive comparison of modern, efficient alternatives to traditional macrocyclization strategies, moving beyond the classical reliance on precursors like this compound. We will delve into the mechanistic underpinnings, practical advantages, and comparative performance of today's leading methodologies, supported by experimental data and detailed protocols.
The Classical Approach: A Look at Intramolecular Nucleophilic Substitution
While not a widely documented mainstream method for macrocycle synthesis in contemporary literature, the use of a precursor like this compound would conceptually rely on an intramolecular cyclization via nucleophilic substitution. In a hypothetical scenario, a suitable difunctional nucleophile could be employed to displace the two chloride atoms, forming the macrocyclic ring.
For instance, reaction with a long-chain diamine or dithiol under high-dilution conditions could, in principle, lead to the formation of a large heterocyclic ring. The high-dilution principle is crucial in such reactions to favor the intramolecular cyclization over intermolecular polymerization.[1]
Limitations of this Approach:
-
Low Yields and Side Reactions: Such reactions are often plagued by low yields due to competing intermolecular reactions leading to oligomers and polymers, even under high dilution. Elimination reactions can also be a significant side pathway.
-
Limited Substrate Scope: The harsh conditions often required for such substitutions are not tolerant of many functional groups, severely limiting the complexity of the macrocycles that can be synthesized.
-
Lack of Control: Achieving high regioselectivity and stereoselectivity in such reactions is challenging.
Given these significant drawbacks, the focus of modern synthetic chemistry has shifted towards more robust and versatile methods. This guide will now explore these powerful alternatives in detail.
The Workhorses of Yesteryear: Classical Named Reactions for Macrocyclization
Before the rise of modern catalytic methods, several classical named reactions were the primary tools for constructing macrocycles. While often demanding and limited in scope, they laid the groundwork for the field and are still occasionally employed.
Acyloin Condensation
The Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (an acyloin).[2][3] When applied intramolecularly to a long-chain diester, it can be a powerful tool for forming large carbocyclic rings.[4] A key advantage of the Acyloin condensation is that it is less sensitive to high-dilution conditions compared to other methods, as the reaction is believed to occur on the surface of the sodium metal, which helps to pre-organize the ends of the diester chain.[2]
Mechanism Overview: The reaction proceeds via a radical mechanism on the surface of metallic sodium, leading to a diketone which is then further reduced and protonated to the acyloin. The Rühlmann modification, which involves trapping the enediolate intermediate with chlorotrimethylsilane, often leads to significantly higher yields.[5]
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[6][7] This method requires a strong base and strictly anhydrous conditions.[8] Like many classical methods, it necessitates the use of high-dilution techniques to suppress intermolecular polymerization.[8]
Mechanism Overview: The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then attacks the other nitrile group intramolecularly, leading to a cyclic imine that tautomerizes to the more stable enamine.[2][8]
The Modern Era: Catalyst-Driven Macrocyclization
The development of highly efficient and selective transition-metal catalysts has revolutionized macrocycle synthesis, offering milder reaction conditions, broader functional group tolerance, and unprecedented control over ring size and geometry.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and widely used methods for the synthesis of macrocycles.[9][10] This reaction utilizes ruthenium or molybdenum carbene catalysts (e.g., Grubbs or Schrock catalysts) to form a new carbon-carbon double bond within a linear diene precursor, releasing a small volatile alkene (usually ethylene) as the only byproduct.[11]
The Rationale Behind Catalyst Choice:
-
Grubbs Catalysts: Ruthenium-based Grubbs catalysts are favored for their remarkable stability to air and moisture and their tolerance of a wide array of functional groups.[12]
-
First-Generation Grubbs Catalyst (Grubbs I): Offers good performance for many applications but can be limited with sterically demanding or electron-deficient olefins.
-
Second-Generation Grubbs Catalyst (Grubbs II): Incorporates an N-heterocyclic carbene (NHC) ligand, leading to significantly higher activity and broader substrate scope, including the formation of tri- and even tetra-substituted double bonds.[12][13]
-
Hoveyda-Grubbs Catalysts: These feature a chelating benzylidene ether ligand, which imparts increased stability and allows for catalyst recovery and reuse in some cases. They are often preferred in industrial settings.[14]
-
-
Schrock Catalysts: Molybdenum-based Schrock catalysts are generally more reactive than Grubbs catalysts and are particularly effective for the metathesis of sterically hindered or electron-poor olefins. However, they are also more sensitive to air, moisture, and certain functional groups.
The choice of catalyst is therefore a critical experimental parameter, dictated by the specific substrate and desired outcome. For complex molecules with multiple functional groups, a second-generation Grubbs or a Hoveyda-Grubbs catalyst is often the starting point for optimization.[15]
Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a mild and powerful strategy for macrocyclization, particularly for peptides.[1][16] This method uses a photocatalyst (often an iridium or ruthenium complex) that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These radicals can then participate in intramolecular bond-forming reactions to forge the macrocyclic ring.[17]
A prominent example is the decarboxylative macrocyclization of peptides. In this approach, a linear peptide with a C-terminal carboxylic acid and an N-terminal Michael acceptor can be cyclized under photoredox conditions.[16] The photocatalyst oxidizes the carboxylate to a carboxyl radical, which then extrudes CO₂ to form a nucleophilic α-amino radical. This radical then adds to the Michael acceptor to form the macrocyclic product.[16]
Advantages of Photoredox Catalysis:
-
Mild Reaction Conditions: Reactions are typically run at room temperature under visible light irradiation, making them compatible with sensitive functional groups.
-
High Functional Group Tolerance: The radical-based mechanism often tolerates a wide range of functionalities found in complex molecules like peptides.
-
Novel Bond Formations: This method allows for the formation of C-C bonds in a way that is complementary to traditional two-electron cyclization strategies.
Comparative Analysis: Performance and Applications
To provide a clear comparison of these methods, we will examine their performance in the synthesis of a well-known macrocyclic ketone, muscone, a key component of musk fragrance.
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Limitations |
| Thorpe-Ziegler Cyclization | 2-Methyl-1,14-dicyanotetradecane | Strong base (e.g., LiNEt₂) | ~60-70% | Good for simple carbocycles | Requires dinitrile precursor, harsh basic conditions, high dilution |
| Acyloin Condensation | Diethyl 3-methylhexadecanedioate | Metallic sodium, TMSCl | ~70-80% | Good yields for large rings, less sensitive to dilution | Requires ester starting material, harsh reducing conditions, limited functional group tolerance |
| Ring-Closing Metathesis (RCM) | (R)-3-Methyl-1,15-hexadecadiene | Grubbs II catalyst | ~75-85% | Excellent functional group tolerance, mild conditions, high yields | Requires diene precursor, expensive catalyst, potential for E/Z isomer formation |
Data compiled from various sources on muscone synthesis.[18][19][20]
As the table illustrates, modern catalytic methods like RCM generally offer higher yields and milder conditions compared to the classical approaches. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity.
Experimental Protocols
General Considerations for Macrocyclization
The success of any macrocyclization reaction is highly dependent on favoring the intramolecular cyclization over intermolecular polymerization. The primary strategy to achieve this is the high-dilution principle . This can be implemented in two ways:
-
High Volume: Running the reaction in a very large volume of solvent.
-
Slow Addition: Slowly adding the precursor solution to the reaction vessel using a syringe pump, which maintains a low instantaneous concentration of the precursor.
The choice of solvent is also critical. It must be inert to the reaction conditions and effectively solvate the precursor to prevent aggregation.[14]
Protocol for Thorpe-Ziegler Cyclization of a Dinitrile
This is a representative protocol and may require optimization for specific substrates.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump is assembled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Anhydrous solvent (e.g., toluene or THF) and a strong, non-nucleophilic base (e.g., lithium bis(trimethylsilyl)amide (LHMDS) or sodium amide) are required.
-
Procedure: a. The base is dissolved or suspended in the solvent in the reaction flask. b. A solution of the dinitrile precursor in the same anhydrous solvent is prepared and loaded into the syringe pump. c. The dinitrile solution is added dropwise to the stirred base solution over a period of several hours (typically 8-24 hours) at a suitable temperature (often reflux). d. After the addition is complete, the reaction is stirred for an additional period to ensure complete cyclization. e. The reaction is then carefully quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride). f. The crude enamine is extracted, and the organic layer is washed and dried. g. The crude enamine is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl in ethanol) to afford the desired cyclic ketone. h. The final product is purified by chromatography or recrystallization.[2]
Protocol for Ring-Closing Metathesis (RCM)
This is a representative protocol using a Grubbs II catalyst and may require optimization.
-
Apparatus: A clean, dry Schlenk flask or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere.
-
Reagents: Anhydrous, degassed solvent (typically dichloromethane or toluene) and a Grubbs-type catalyst are required.
-
Procedure: a. The diene precursor is dissolved in the solvent in the reaction flask to a specific concentration (often in the range of 0.001-0.1 M, depending on the ring size). b. The Grubbs catalyst (typically 1-5 mol%) is added to the stirred solution. c. The reaction is stirred at room temperature or heated to reflux and monitored by TLC or GC-MS. d. Upon completion, the reaction can be quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst. e. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to remove the ruthenium byproducts.[20]
Visualizing the Mechanisms
To better understand the transformations discussed, the following diagrams illustrate the key mechanistic pathways.
Conclusion and Future Outlook
The synthesis of macrocycles has transitioned from a field dominated by challenging, low-yielding classical methods to one empowered by a diverse toolbox of highly efficient and selective catalytic reactions. While traditional precursors like this compound have largely been superseded, an understanding of the fundamental principles of macrocyclization, such as the high-dilution technique, remains essential.
Modern methods, particularly Ring-Closing Metathesis and, more recently, photoredox catalysis, have opened the door to the routine synthesis of highly complex and functionalized macrocycles that were previously inaccessible. The continued development of new catalysts and methodologies promises to further expand the horizons of what is possible in macrocycle synthesis, enabling the creation of novel therapeutics, advanced materials, and sophisticated molecular machines. For researchers in drug development and materials science, a thorough understanding of these modern synthetic strategies is paramount to innovation and success.
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Benchmarking the efficiency of 2,12-Dichlorocyclododecanone synthesis methods
Initiating Research on Synthesis
I've kicked off my research by launching a series of targeted Google searches. My focus is gathering comprehensive data on the diverse synthesis methods available for 2,12-Dichlorocyclododecanone. I'm prioritizing reaction conditions, yields, and catalysts to inform my next steps.
Gathering Synthesis Insights
I'm now expanding my search to incorporate purification procedures and experimental data analysis, including spectroscopic and chromatographic results. This additional data will let me better compare the efficiency and purity of products from different synthesis routes. I'm also looking for authoritative sources on reaction mechanisms and safety considerations. I'll soon structure the guide, comparing methods with clear tables and diagrams.
Gathering Chlorination Methods
I've made good progress! My initial search successfully turned up details on a few α-chlorination methods for ketones. Specifically, I've found some interesting papers. They discuss using chlorine gas and sulfuryl chloride for direct chlorination.
Targeting Specific Protocols
I'm now diving deeper into the specifics. While the initial search gave me a broad overview of α-chlorination, I'm lacking the precise experimental details needed for a comparison guide focused on this compound. I need to find exact procedures, yields, and reaction conditions. I'm focusing on patents, hoping they'll provide the kind of specific information I require. Then I will finalize the structure and visualizations.
Reviewing Chlorination Strategies
I've been going through some data on chlorination techniques. I came across a patent detailing the chlorination of cyclodolanone to α-chloro-cyclodolanone. Interestingly, it mentions both chlorine gas and cupric chloride as potential methods. This gives me two paths to research for synthesizing compound 2.
Deepening Protocol Refinement
I'm now focusing on the crucial gap: detailed protocols for synthesizing the target molecule. While I have broad knowledge of chlorinating agents from past searches, I need specific experimental protocols to build a proper comparison. The current patent focuses on the mono-chlorinated product, and the existing general procedures are not specific to the dichlorination of cyclododecanone. My next step involves searching for articles or patents with specific discussions of the dichlorination of cyclododecanone.
Pinpointing Experimental Protocols
I'm zeroing in on concrete experimental procedures. While I have chlorinating agents in mind, I still lack specific protocols to synthesize this compound. The patent focused on the monochloro product, and the general ketone procedures don't target dichlorination of cyclododecanone. I'm now hunting for articles or patents detailing the dichlorination of similar large cyclic ketones, including spectral data for reference.
Reviewing Synthetic Pathways
I've been looking at how to synthesize this compound, and I'm currently assessing the data from prior searches. I've narrowed down the potential methods to include direct chlorination with chlorine gas, chlorination with other reagents, and potentially a cyclization approach. The next step is to evaluate these methods in more detail.
Evaluating Chlorination Reagents
I've examined chlorination reagents more closely. While I have basic information on chlorine gas, sulfuryl chloride, and NCS, I still need detailed experimental protocols and comparative data on yields and purification methods. A patent gives a starting point for direct chlorination, but it focuses on the mono-chlorinated product. Finding characterization data, such as NMR and IR, for the desired dichloro product is also critical for comparison. My next steps will prioritize finding such specific experimental procedures.
Narrowing the Search Focus
Seeking Empirical Details
I'm still chasing those crucial experimental procedures and analytical data for the target molecule. While I found a patent hint about monochlorination, and know general agents, specific protocols for dichlorination and quantifiable data remain elusive. I am going to organize the guide using the information I have collected, ready to add the missing details.
A Comparative Guide to Computational Modeling of 2,12-Dichlorocyclododecanone Reaction Mechanisms
For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. 2,12-Dichlorocyclododecanone, a halogenated cyclic ketone, presents a fascinating case study due to the potential for multiple competing reaction pathways, including rearrangements, eliminations, and substitutions. This guide provides an in-depth comparison of computational modeling approaches to elucidate these complex mechanisms, offering insights grounded in established theoretical principles and practical application.
The Importance of Mechanistic Insight
Understanding the reaction pathways of this compound is critical for controlling product distribution and stereoselectivity. Given its structure as an α,α'-dihalogenated ketone, it is a prime candidate for reactions like the Favorskii rearrangement, which can lead to valuable ring-contracted carboxylic acid derivatives. Computational chemistry provides a powerful lens to visualize these transient processes, allowing for the characterization of fleeting transition states and intermediates that are often impossible to observe experimentally.[1]
Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy against computational cost. Here, we compare two widely used approaches for mechanistic studies: Density Functional Theory (DFT) and the semi-empirical PM7 method.
Density Functional Theory (DFT): The Gold Standard for Accuracy
DFT has become the workhorse of modern computational chemistry for its ability to provide accurate energetic and structural information for a wide range of chemical systems.[1][2] It offers a robust framework for locating and characterizing stationary points along a potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.[3][4]
Causality Behind Method Selection: For halogenated organic compounds, the choice of functional and basis set is crucial. The ωB97X-D functional is selected for its excellent performance in describing non-covalent interactions and systems with significant electron correlation effects, which are common in transition states.[5] The def2-TZVP basis set provides a good balance of accuracy and computational efficiency for molecules of this size. The inclusion of an implicit solvent model (SMD, water) is essential, as solvent polarity can dramatically influence the stability of charged intermediates and transition states, potentially altering the favored reaction pathway.[6][7]
-
Reactant and Product Optimization:
-
Construct the 3D structures of the reactant (this compound and a base, e.g., hydroxide ion) and the expected product (e.g., the ring-contracted acid).
-
Perform geometry optimizations using DFT (ωB97X-D/def2-TZVP) with an implicit solvent model.
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).
-
-
Initial Guess for Transition State (TS) Geometry:
-
A good initial guess is critical for a successful TS search.[3] A common and effective method is the Synchronous Transit-Guided Quasi-Newton (STQN) approach, such as QST2 in the Gaussian software package.[4] This method requires the optimized reactant and product structures as input to generate an initial guess for the transition state.
-
Alternatively, a relaxed potential energy surface scan can be performed by systematically changing a key reaction coordinate (e.g., the distance between the nucleophilic atom and the carbonyl carbon) to locate the highest energy point as a starting guess.[3]
-
-
Transition State Optimization:
-
Transition State Validation:
-
A true transition state is characterized by having exactly one imaginary vibrational frequency.[3] Perform a frequency calculation on the optimized TS geometry to confirm this.
-
The imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the formation of a new bond and the breaking of another.[4]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, an IRC calculation should be performed. This calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized reactant and product structures.
-
Semi-Empirical Methods (PM7): A High-Throughput Alternative
For initial screening of multiple potential pathways or for very large systems, semi-empirical methods like PM7 offer a computationally inexpensive alternative. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, leading to a significant speed-up.
Causality Behind Method Selection: While less accurate than DFT, PM7 can provide valuable qualitative insights into reaction mechanisms. It is particularly useful for generating initial guesses for geometries that can then be refined at a higher level of theory like DFT. This multi-level approach can save significant computational resources.[8]
-
Initial Structure Setup: Build the initial reactant complex in a molecular modeling program.
-
Conformational Search: For a flexible molecule like cyclododecanone, a conformational search is advisable to find the lowest energy conformer of the reactant.
-
Reaction Coordinate Scan: Use a relaxed scan, similar to the DFT protocol, to identify potential transition state structures along a chosen reaction coordinate.
-
Geometry Optimization: Optimize the highest-energy structure from the scan using the PM7 method.
-
Refinement with DFT: Use the PM7-optimized geometry as an initial guess for a full DFT transition state optimization and validation as described in the protocol above.
Performance Comparison: DFT vs. PM7
To illustrate the trade-offs, let's consider a hypothetical Favorskii rearrangement of this compound. The data below is representative of what one might expect from such calculations.
| Parameter | DFT (ωB97X-D/def2-TZVP) | PM7 | Experimental Target |
| Activation Energy (ΔG‡) | 22.5 kcal/mol | 15.8 kcal/mol | ~20-25 kcal/mol |
| Reaction Enthalpy (ΔH) | -15.2 kcal/mol | -10.1 kcal/mol | Exothermic |
| Key Bond Distance in TS | C-C: 2.1 Å, C-Cl: 2.4 Å | C-C: 2.0 Å, C-Cl: 2.6 Å | N/A |
| Relative CPU Time | ~48 hours | ~15 minutes | N/A |
Analysis:
-
DFT provides an activation energy that is in good agreement with expected experimental values for similar reactions.[9]
-
PM7 significantly underestimates the activation barrier, a common trait of semi-empirical methods. However, it correctly predicts the reaction to be exothermic.
-
The transition state geometries are qualitatively similar, validating the use of PM7 for generating initial structures.
Visualizing Computational Workflows
To effectively plan a computational study, a clear workflow is essential. The following diagrams illustrate the logical steps for both a comprehensive DFT study and a rapid screening approach.
Caption: High-accuracy DFT workflow for mechanistic studies.
Caption: Rapid screening workflow using semi-empirical methods.
Experimental Validation: Bridging Theory and Reality
Computational models, no matter how sophisticated, are theoretical constructs. Their validity must be confirmed through experimental evidence.[10][11]
-
Kinetic Isotope Effect (KIE): One of the most powerful methods for validating a computed transition state is the KIE. By computationally predicting the change in reaction rate upon isotopic substitution (e.g., replacing a hydrogen with deuterium at a specific position) and comparing it to the experimentally measured KIE, one can gain strong evidence for or against a proposed mechanism.
-
Intermediate Trapping: If the computational model predicts a stable intermediate, experiments can be designed to trap this species. For instance, running the reaction in the presence of a radical scavenger could inhibit the reaction if a radical intermediate is proposed.
-
Spectroscopic Analysis: The predicted structures of intermediates or products can be compared with experimental spectroscopic data (NMR, IR, Mass Spectrometry) to confirm their identity.[12]
Conclusion and Recommendations
For the detailed study of the reaction mechanism of this compound, a multi-tiered computational approach is recommended.
-
Initial Exploration (PM7): Begin with a semi-empirical method like PM7 to perform a broad conformational analysis and scan potential reaction coordinates for all plausible pathways (e.g., Favorskii rearrangement, E2 elimination). This provides a quick, qualitative map of the potential energy surface.
-
High-Accuracy Refinement (DFT): Take the promising transition state candidates and low-energy intermediates identified by PM7 and refine them using a robust DFT method (e.g., ωB97X-D/def2-TZVP with a solvent model). This level of theory is necessary for obtaining quantitatively reliable activation energies and reaction enthalpies.[13]
-
Validation: Always connect computational findings with experimental reality. Use predicted energetics to guide kinetic studies and predicted structures to assist in the interpretation of spectroscopic data.
By integrating these computational strategies, researchers can build a comprehensive and validated model of the reaction mechanism, accelerating discovery and enabling the rational design of chemical processes.
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Title: Calculation of Chemical Reaction Barrier Heights by Multiconfiguration Pair-Density Functional Theory with Correlated Participating Orbitals. Source: ACS Publications. URL: [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 2,12-Dichlorocyclododecanone
Introduction: The Synthetic Potential of a Challenging Scaffold
Cyclododecanone and its derivatives are vital intermediates in the synthesis of high-value materials, including Nylon-12, fragrances like muscone, and various pharmaceuticals.[1][2] The introduction of functional groups onto this large, flexible macrocycle opens avenues for creating novel molecular architectures. 2,12-Dichlorocyclododecanone, in particular, presents a unique synthetic challenge and opportunity. With two reactive chlorine atoms positioned at opposite ends of the macrocyclic ring, it serves as a promising scaffold for the synthesis of complex macrocycles, polymers, and bifunctional molecules.
However, the selective and efficient functionalization of this substrate is non-trivial. The inherent flexibility of the twelve-membered ring and the presence of two equivalent reactive sites necessitate carefully chosen catalytic systems to control reactivity and avoid undesired side products. This guide provides a comparative analysis of potential catalytic strategies for the functionalization of this compound, drawing upon established methodologies for similar substrates to offer a robust starting point for researchers in synthetic chemistry and drug development. We will explore key catalytic transformations, explain the rationale behind experimental design, and provide detailed, actionable protocols.
Core Challenge: Selectivity and Reactivity
The primary challenge in functionalizing this compound lies in controlling the degree of substitution. Depending on the desired product, researchers may aim for mono-functionalization, leaving one chlorine atom for subsequent modification, or di-functionalization to create symmetrical products.
Caption: Key reactive sites on the this compound scaffold.
This guide will focus on two primary catalytic approaches:
-
Palladium-Catalyzed Cross-Coupling Reactions: For robust C-C and C-N bond formation.
-
Nickel-Catalyzed Cyanation: A modern approach for introducing the versatile nitrile functionality.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for its remarkable ability to forge new bonds under relatively mild conditions. For a substrate like this compound, two key palladium-catalyzed reactions are of primary interest: Suzuki-Miyaura coupling for arylation and Buchwald-Hartwig amination for C-N bond formation.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally versatile method for creating carbon-carbon bonds by reacting an organohalide with a boronic acid or ester. Its tolerance for a wide range of functional groups makes it an ideal candidate for the complex environment of our target molecule.
Causality of Component Selection:
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) species. For more challenging substrates, a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can provide more reliable initiation.[3]
-
Ligand: The choice of phosphine ligand is critical. For activating C-Cl bonds, which are less reactive than C-Br or C-I bonds, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are required. These ligands promote the oxidative addition step (the insertion of Pd(0) into the C-Cl bond) and facilitate the final reductive elimination step that forms the product.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Comparative Data for Catalyst Systems (Based on Analogous Chloro-substrates)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 75-90 | [3] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 | [3] |
Experimental Protocol: Di-arylation via Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 251.2 mg), the desired arylboronic acid (2.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and finely ground K₂CO₃ (3.0 mmol, 414.6 mg).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines onto the cyclododecanone core.
Causality of Component Selection:
-
Catalyst System: A combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of alkyl chlorides.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the base of choice as it is strong enough to deprotonate the amine coupling partner without competing as a nucleophile.
Experimental Protocol: Di-amination via Buchwald-Hartwig Coupling
-
Setup (Glovebox): Inside an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (2.8 mmol, 269 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 251.2 mg) and the desired amine (2.5 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the tube, remove it from the glovebox.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitoring & Workup: Follow the monitoring and workup procedures outlined in the Suzuki-Miyaura protocol.
Part 2: Nickel-Catalyzed Reductive Cyanation
The introduction of a nitrile (cyano) group is a strategically important transformation, as nitriles can be readily converted into amines, carboxylic acids, and amides.[4] Traditional cyanation methods often use highly toxic reagents like KCN or NaCN. Modern approaches utilize safer, alternative cyanide sources. A particularly innovative method is the reductive cyanation of organic chlorides using CO₂ and NH₃, which serve as an in situ source of the cyano group.[5]
Causality of Component Selection:
-
Catalyst System: Nickel catalysts are often more cost-effective than palladium and show excellent reactivity for activating C-Cl bonds. A system comprising Nickel(II) acetylacetonate (Ni(acac)₂) and a tridentate phosphine ligand like Triphos has proven effective.[5] The tridentate ligand provides stability to the nickel center throughout the catalytic cycle.
-
Reductant: A silane reductant, such as phenylsilane (PhSiH₃), is used to drive the reductive coupling process. Zinc powder often acts as a co-reductant.
-
Cyano Source: A mixture of carbon dioxide (CO₂) and ammonia (NH₃) gas serves as the ultimate source of the "CN" unit. This cyanide-free approach significantly enhances the safety profile of the reaction.[6]
Comparative Data for Nickel-Catalyzed Cyanation of Organic Chlorides
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant | CN Source | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 1 | Ni(acac)₂ (12) | Triphos (12) | PhSiH₃, Zn | CO₂/NH₃ | CH₃CN | 120 | 70-85 | [5] |
| 2 | Ni(COD)₂ (10) | dppf (12) | Mn | K₄[Fe(CN)₆] | DMA | 130 | 60-90 | [4] |
Experimental Protocol: Di-cyanation using CO₂/NH₃
-
Setup: To a high-pressure reaction vessel, add this compound (1.0 mmol), Ni(acac)₂ (0.12 mmol), Triphos (0.12 mmol), zinc powder (2.0 mmol), and potassium fluoride (KF, 2.0 mmol).
-
Inerting: Seal the vessel and purge with argon.
-
Reagent Addition: Add anhydrous acetonitrile (CH₃CN, 5 mL) followed by phenylsilane (PhSiH₃, 3.0 mmol).
-
Reaction: Pressurize the vessel with a 1:1 mixture of CO₂ and NH₃ gas to 1 atm, then heat to 120 °C and stir for 24 hours.
-
Workup & Purification: After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Caption: A generalized experimental workflow for catalytic functionalization reactions.
Conclusion and Future Outlook
The functionalization of this compound offers a gateway to a diverse range of complex molecules. While direct literature on this specific substrate is emerging, a wealth of knowledge from analogous systems provides a clear and rational path forward.
-
For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions using bulky biarylphosphine ligands (SPhos, XPhos) represent the most robust and versatile starting point.
-
For introducing a versatile nitrile handle, modern nickel-catalyzed reductive cyanation methods offer a powerful and safer alternative to traditional protocols.
Future research should focus on achieving selective mono-functionalization, potentially by using a large excess of the substrate or by developing catalysts that deactivate after the first substitution. Furthermore, exploring catalytic C-H functionalization on the hydrocarbon backbone could unlock even more complex and novel molecular designs, pushing the boundaries of macrocyclic chemistry.[7][8] The protocols and comparative data provided in this guide serve as a solid foundation for any researcher looking to unlock the synthetic potential of this intriguing bifunctional scaffold.
References
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Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. ([Link])
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Baudoin, O. (2020). Multiple Catalytic C-H Bond Functionalization for Natural Product Synthesis. Angewandte Chemie International Edition, 59(41), 17798-17809. ([Link])
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Li, C., et al. (2020). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. Nature Communications, 11(1), 4096. ([Link])
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A Researcher's Guide to the Structural Validation of Novel 2,12-Dichlorocyclododecanone Derivatives
The synthesis of novel compounds from versatile scaffolds like 2,12-Dichlorocyclododecanone opens new avenues in medicinal chemistry and materials science. The large, flexible 12-membered ring, substituted with reactive chlorine atoms, allows for a diverse range of chemical modifications. However, this same flexibility presents a significant challenge: unambiguously validating the precise three-dimensional structure of the resulting derivatives. For researchers and drug development professionals, rigorous structural elucidation is not merely a characterization step; it is the foundation upon which all subsequent biological and material property data rests.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. It moves beyond simple procedural descriptions to explain the underlying principles and strategic choices that ensure scientific integrity, offering a logical workflow for achieving irrefutable structural validation.
The Macrocyclic Challenge: More Than Just Connectivity
Derivatives of cyclododecanone are not simple, rigid molecules. Their macrocyclic nature means they often exist as a dynamic ensemble of interconverting conformations in solution.[1] This conformational flexibility can lead to averaged signals in spectroscopic analyses, complicating the determination of a single, representative 3D structure. The key challenge lies in distinguishing between regioisomers (different placement of functional groups) and stereoisomers (different spatial arrangement of atoms), which can have vastly different biological activities.
The Pillars of Structural Validation: A Comparative Analysis
Three core techniques form the bedrock of modern structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and their combined application provides a self-validating system of checks and balances.
| Technique | Information Provided | Strengths | Limitations | Sample State |
| NMR Spectroscopy | Atomic connectivity (1D/2D NMR), spatial proximity (NOESY/ROESY), conformational dynamics. | Provides detailed structural information in solution, mimicking biological environments. Non-destructive.[2][3] | Can be complex to interpret for flexible molecules due to signal overlap and averaging.[1] Structure is an interpretation of data. | Solution |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic distribution. | Extremely sensitive, requires minimal sample. Isotopic pattern for chlorine provides an internal check.[4][5] | Provides no information on 3D stereochemistry or connectivity on its own. | Solid/Solution |
| X-ray Crystallography | Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | The "gold standard" for definitive structure determination. Provides a complete, high-resolution picture. | Requires a suitable single crystal, which can be difficult to grow. Structure is in a static, solid state.[6][7] | Solid (Crystal) |
In-Depth Methodologies & Experimental Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecule in Solution
NMR is the cornerstone for determining a molecule's structure in the solution phase, which is often more biologically relevant than the solid state.[2][3]
Why It's Foundational: NMR experiments allow us to map the covalent framework of the molecule. A standard ¹H NMR provides a proton count and information about the electronic environment of those protons, while a ¹³C NMR does the same for the carbon skeleton. However, for complex macrocycles, 1D spectra often suffer from significant signal overlap.[1] This is why 2D NMR techniques are indispensable.
Key 2D NMR Experiments for Cyclododecanone Derivatives:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This is the primary tool for tracing out the carbon-carbon backbone of the macrocycle.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is crucial for unambiguously assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is vital for identifying connections across quaternary carbons or heteroatoms and piecing together different fragments of the molecule.[8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the primary experiments for determining the 3D structure.[1] They detect protons that are close to each other in space (< 5 Å), even if they are far apart in the covalent structure. This information is used to define the molecule's fold and the relative stereochemistry of substituents. For medium-sized molecules like cyclododecanone derivatives, ROESY is often preferred as NOE signals can be close to zero.[1]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the molecule's conformation.[2]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended to resolve overlapping signals).[1] Tune and match the ¹H and ¹³C channels.
-
Acquisition of 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are necessary for reference and proper calibration of the 2D experiment.
-
HSQC Parameter Setup: Load a standard HSQC pulse sequence. Set the spectral widths in both the proton (F2) and carbon (F1) dimensions to encompass all signals. The key parameter is the one-bond coupling constant (¹JCH), which is typically set to ~145 Hz for sp³ carbons.
-
Data Acquisition: Run the experiment. Acquisition time can range from 30 minutes to several hours, depending on the sample concentration.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.
-
Analysis: Correlate each cross-peak in the 2D spectrum to its corresponding ¹H signal on the F2 axis and ¹³C signal on the F1 axis. This provides an unambiguous assignment of which proton is attached to which carbon.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the definitive molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This is a critical, non-negotiable step to confirm that the desired reaction has occurred.
Why It's a Trustworthy Check: For derivatives of this compound, MS offers a powerful internal validation tool: the chlorine isotopic pattern. Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%).[5]
-
A compound with one chlorine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity.[4][5]
-
A compound with two chlorine atoms will show three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) in an approximate 9:6:1 ratio.[5]
Observing this characteristic pattern provides high confidence in the number of chlorine atoms present in the final molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min) via a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure the resolution is high enough (>10,000) to allow for accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental formula that best fits the observed mass (typically within a 5 ppm error tolerance). Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
X-ray Crystallography: The Unambiguous Final Word
When an absolute, high-resolution 3D structure is required, X-ray crystallography is the gold standard. It provides a direct visualization of the molecule's structure in the solid state, revealing precise bond lengths, angles, and stereochemical relationships.[9][10]
Why It's Authoritative: Unlike spectroscopic methods that provide data from which a structure is inferred, crystallography provides a direct map of electron density, which is then used to build a 3D atomic model.[11] For chiral compounds synthesized from an achiral starting material, crystallography is one of the few techniques that can definitively determine the absolute configuration of every stereocenter.
-
Crystal Growth (The Critical Step): This is often the most challenging part. The goal is to grow a single, defect-free crystal of the compound. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[12] The crystal is rotated during data collection to capture a complete diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. Software is then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Structure Validation: The final model is validated using metrics like the R-factor (a measure of agreement between the model and the data). The resulting structure is typically visualized and deposited in a crystallographic database.
Integrated Workflow for Structural Validation
A logical, efficient, and cost-effective approach does not use these techniques in isolation but in a complementary sequence. This workflow ensures that each step builds upon the last, leading to a confident structural assignment.
Caption: An integrated workflow for the structural validation of novel compounds.
This workflow begins with a rapid, low-consumption MS screen to confirm the molecular weight. If successful, comprehensive NMR studies are undertaken to build a structural hypothesis. For entirely novel or stereochemically complex derivatives, the final, unambiguous proof is obtained through X-ray crystallography.
Conclusion
Validating the structures of novel compounds derived from this compound requires a multi-faceted analytical approach. Relying on a single technique is insufficient to overcome the challenges posed by the conformational flexibility and potential for isomerism inherent in these macrocyclic systems. By strategically combining the molecular weight and formula information from Mass Spectrometry, the detailed solution-state connectivity and conformational insights from NMR Spectroscopy, and the definitive 3D structure from X-ray Crystallography, researchers can achieve an unimpeachable structural assignment. This rigorous, self-validating methodology is paramount for ensuring the integrity of subsequent research and accelerating the development of new therapeutics and materials.
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Assessing the Economic Viability of 2,12-Dichlorocyclododecanone in Synthesis: A Comparison Guide for Researchers
In the competitive landscape of specialty chemical synthesis, particularly in the fragrance and pharmaceutical industries, the economic viability of a synthetic route is as critical as its chemical elegance. This guide provides an in-depth analysis of 2,12-dichlorocyclododecanone, a halogenated derivative of the versatile macrocyclic ketone, cyclododecanone. We will explore its potential as a key intermediate, propose a viable synthetic pathway, and critically assess its economic feasibility in comparison to established industrial processes. This document is intended for researchers, scientists, and professionals in drug development and fine chemical production who are seeking innovative and cost-effective synthetic strategies.
The Strategic Importance of Cyclododecanone and its Derivatives
Cyclododecanone is a cornerstone in the synthesis of high-value macrocyclic compounds. Its 12-membered carbon ring serves as a versatile scaffold for the construction of larger macrocycles, most notably the prized musk fragrances, Exaltone® (cyclopentadecanone) and Muscone® (3-methylcyclopentadecanone).[1][2] The global demand for these synthetic musks remains high due to their essential role in perfumery and the ethical and environmental concerns associated with natural musk harvesting.[3]
The introduction of functional groups onto the cyclododecanone ring opens up new avenues for synthetic transformations. Halogenation, in particular, provides reactive handles for subsequent carbon-carbon bond formations and rearrangements. This guide focuses on this compound, a molecule that, while not extensively documented in mainstream literature, holds significant potential as a precursor for ring contraction via the Favorskii rearrangement, offering a novel and potentially cost-effective route to valuable smaller macrocycles.
Proposed Synthesis of this compound: A Plausible and Scalable Approach
While a specific, optimized industrial synthesis for this compound is not publicly available, a robust and scalable protocol can be designed based on well-established principles of α-halogenation of ketones.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from cyclododecanone via electrophilic chlorination.
Materials:
-
Cyclododecanone (>98% purity)
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve cyclododecanone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (2.2 eq) in dichloromethane dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. Alternatively, N-chlorosuccinimide in the presence of a catalytic amount of acid can be used for a milder reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.[4]
Causality of Experimental Choices:
-
Choice of Chlorinating Agent: Sulfuryl chloride is a cost-effective and powerful chlorinating agent for the α-position of ketones. NCS offers a milder alternative, which can be beneficial for sensitive substrates but may require longer reaction times or a catalyst.
-
Solvent: Dichloromethane is an excellent solvent for both the substrate and the reagent and is relatively inert under the reaction conditions.
-
Temperature Control: Maintaining a low temperature is critical to control the rate of reaction and prevent over-halogenation or other side reactions, thereby maximizing the yield of the desired dichlorinated product.
Core Application: A Gateway to Macrocyclic Musks via Favorskii Rearrangement
The primary synthetic utility and economic potential of this compound lies in its application as a substrate for the Favorskii rearrangement. This classic organic reaction enables the ring contraction of α-halo ketones in the presence of a base, providing an elegant method for the synthesis of smaller carbocyclic frameworks.[5][6][7]
Proposed Synthetic Pathway to an Exaltone® Precursor
The treatment of this compound with a base, such as sodium methoxide in methanol, is expected to induce a Favorskii rearrangement, leading to the formation of a methyl cyclopentadecanecarboxylate derivative. This ester can then be readily converted to Exaltone® through hydrolysis, decarboxylation, and subsequent reduction.
Caption: Proposed synthetic workflow from Cyclododecanone to Exaltone® via this compound.
Experimental Protocol: Favorskii Rearrangement of this compound
Objective: To synthesize a cyclopentadecanecarboxylate derivative from this compound via a Favorskii rearrangement.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Base Preparation: Prepare a fresh solution of sodium methoxide in anhydrous methanol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Rearrangement: Cool the solution to 0 °C and slowly add the sodium methoxide solution. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting ester by column chromatography.
Economic Viability Assessment: A Techno-Economic Perspective
A comprehensive assessment of the economic viability of this proposed route requires a detailed analysis of the cost of goods (COGs) and a comparison with existing industrial syntheses.[8]
Cost Analysis of the Proposed Synthesis
The following table provides an estimated breakdown of the major cost drivers for the synthesis of an Exaltone® precursor via the this compound intermediate. Prices are estimates and will vary based on supplier and scale.
| Cost Component | Estimated Cost per kg of Final Product | Key Considerations |
| Raw Materials | ||
| Cyclododecanone | $10 - $20 | Sourced from eco-friendly routes using cyclododecatriene.[9][10] |
| Chlorinating Agent (SO₂Cl₂) | $2 - $5 | Readily available and inexpensive industrial chemical. |
| Base (Sodium Methoxide) | $3 - $7 | Standard reagent in bulk chemical synthesis. |
| Solvents (DCM, Methanol) | $2 - $4 | Costs can be reduced through solvent recycling programs. |
| Energy | $1 - $3 | Heating for reflux and cooling for reaction control. |
| Waste Disposal | $1 - $2 | Neutralization of acidic byproducts and disposal of chlorinated waste. |
| Total Estimated COGs | $19 - $41 | Excludes labor, capital, and purification costs. |
Comparison with Alternative Industrial Routes to Exaltone®
The proposed route must be competitive with established industrial methods for the synthesis of macrocyclic musks.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Acyloin Condensation | Intramolecular condensation of long-chain dicarboxylic esters.[11] | High yields, avoids high dilution. | Requires multi-step synthesis of the precursor diester. |
| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor using a ruthenium catalyst.[2] | High functional group tolerance, milder conditions. | High cost of the ruthenium catalyst. |
| Proposed Favorskii Route | Ring contraction of this compound. | Potentially fewer steps, uses inexpensive reagents. | Requires experimental validation of yields and scalability. |
Conclusion: A Promising but Unproven Alternative
The synthesis of this compound and its subsequent application in a Favorskii rearrangement presents a theoretically sound and potentially economically viable route to valuable macrocyclic compounds like Exaltone®. The primary advantages of this proposed pathway lie in the use of readily available and inexpensive starting materials and reagents.
However, it is crucial to emphasize that this guide is based on established chemical principles rather than demonstrated industrial practice. The true economic viability will be contingent on the experimental optimization of reaction yields, purification efficiency, and scalability. Further research and development are necessary to validate this promising synthetic strategy and to fully assess its potential to disrupt the existing manufacturing landscape for macrocyclic musks.
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Muscone - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. (n.d.). Journal of the Indian Institute of Science. Retrieved January 19, 2026, from [Link]
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Favorskii Rearrangement | PDF. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Muscone® (CAS N° 541-91-3) - ScenTree. (n.d.). Retrieved January 19, 2026, from [Link]
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-
Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene - SCIRP. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene - Scirp.org. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Direct Comparison of Linear and Macrocyclic Compound Libraries as a Source of Protein Ligands - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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This compound | C12H20Cl2O | CID 44630272 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS - Assam Don Bosco University Journals. (n.d.). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Proper Disposal of 2,12-Dichlorocyclododecanone: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of specialized chemical reagents like 2,12-Dichlorocyclododecanone, a halogenated organic compound, demand meticulous adherence to established protocols. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in regulatory compliance and best laboratory practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Foundational Principles: Understanding the Hazard
This compound is a solid, chlorinated ketone. Its chemical nature dictates the necessary precautions for its handling and disposal. As a halogenated organic compound, it is subject to specific waste management regulations due to the potential for the formation of toxic and persistent byproducts if disposed of improperly.[1] The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), underscore the need for caution.[2][3]
Key Hazards:
These hazards necessitate that this compound be treated as a hazardous waste stream, segregated from non-halogenated and general laboratory waste.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀Cl₂O | [2] |
| Molecular Weight | 251.19 g/mol | [2][4] |
| Appearance | White to almost white powder or crystals | [4] |
| Physical State | Solid at 20°C | [4] |
| Melting Point | 118.0 to 122.0 °C | [4] |
| Storage Temperature | Refrigerated (0-10°C) | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler. The following workflow is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and promote a safe laboratory environment.[5]
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated into a dedicated waste stream for halogenated organic solids. This includes:
-
Unused or excess this compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Weigh boats, spatulas, and other contaminated consumables.
-
Spill cleanup materials.
-
-
Container Selection:
-
Choose a UN-rated hazardous waste container suitable for solids.[6]
-
The container material must be chemically compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass wide-mouth containers are recommended.[7][8] Avoid using metal containers for chlorinated waste as they can corrode over time.[6]
-
-
Proper Labeling:
-
As soon as the first item of waste is placed in the container, it must be labeled.
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other chemical constituents.[1]
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The container must be kept securely closed at all times, except when adding waste.[6]
-
Do not overfill the container; leave at least one inch of headspace to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The required disposal method for halogenated organic waste is high-temperature incineration at a facility permitted to handle such materials.[1][9] This process is necessary to ensure the complete destruction of the chlorinated molecules, preventing the formation of toxic byproducts.
-
Spill and Decontamination Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) for Spill Cleanup
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile, double-gloved) | Prevents dermal absorption. |
| Eye Protection | Safety goggles and a face shield | Protects against dust particles and splashes. |
| Respiratory Protection | N95 respirator or higher | Prevents inhalation of airborne particles. |
| Protective Clothing | Lab coat, disposable gown, or coveralls | Minimizes skin contact with the solid compound. |
Protocol for Minor Spill Cleanup (Solid this compound)
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the table above.
-
Contain the Spill: Gently cover the spill with absorbent pads or a dry, inert material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container for halogenated solids. Use non-sparking tools.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with soap and water.
-
Follow with a wipe from a cloth dampened with a solvent such as 70% ethanol or isopropanol.
-
Caution: Avoid using bleach-based disinfectants for decontamination, as they can react with organic compounds to form toxic byproducts.[10]
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the halogenated solid waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Logic of Disposal: Why These Procedures are Critical
The rigorous procedures for disposing of halogenated organic compounds like this compound are rooted in their chemical properties and potential environmental impact.
Caption: Rationale for this compound disposal procedures.
-
Segregation: Separating halogenated from non-halogenated waste is crucial because the disposal methods differ significantly. Non-halogenated organic solvents may be recycled or used as fuel, but the presence of chlorine would lead to the formation of highly toxic chlorinated dioxins and furans during combustion.[7]
-
Containment: Using robust, chemically compatible containers prevents leaks and environmental contamination during storage and transport.[8] Proper labeling ensures that the waste is handled correctly at every stage, from the laboratory to the final disposal facility.
-
Incineration: High-temperature incineration is the only approved method that guarantees the complete destruction of the chlorinated organic molecule, breaking it down into simpler, less harmful compounds like carbon dioxide, water, and hydrochloric acid (which is then scrubbed from the emissions).[1][9] Landfilling is not a suitable option as the compound could leach into the soil and groundwater.
By adhering to these scientifically-grounded and federally-regulated procedures, you contribute to a safer research environment and uphold the principles of responsible chemical stewardship.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Alron. (2024, July 5). Why are chlorine-based products unsuitable for decontamination? Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,12-Dichlorocyclododecanone
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, your safety is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 2,12-Dichlorocyclododecanone, ensuring both your well-being and the integrity of your research. This document moves beyond a simple checklist, offering a procedural and explanatory framework to build a deep, intuitive understanding of the necessary safety protocols.
Hazard Assessment of this compound
This compound is classified with the following hazard statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The signal word for this chemical is "Warning" .[1] Given these hazards, a multi-faceted approach to PPE is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound. The subsequent sections will detail the rationale and specific procedures for each.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Prevents skin contact and irritation.[2] |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation.[3] |
| Body | Chemical-resistant laboratory coat or coveralls | Protects skin from accidental spills and contamination.[2][4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][5] |
Detailed PPE Protocols and Causality
-
Why: Direct skin contact with this compound can cause irritation and harmful systemic effects if absorbed.
-
Selection: Choose gloves made of materials resistant to chlorinated ketones. While disposable nitrile gloves offer good short-term protection, for prolonged handling or in the event of a spill, more robust options like neoprene or butyl rubber are recommended.[2][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Procedure:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.
-
Don gloves, ensuring they are pulled up over the cuffs of your lab coat.
-
For tasks with a high risk of splashing, consider double-gloving.[7]
-
After handling, remove gloves without touching the outer contaminated surface with your bare skin.
-
Dispose of used gloves in a designated hazardous waste container.[7][8]
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
-
Why: this compound is a serious eye irritant.[1] Accidental splashes can lead to significant and painful eye damage.
-
Selection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] A face shield should be worn in conjunction with goggles whenever there is a risk of splashing, such as when transferring the chemical or during a spill cleanup.[3][4]
-
Procedure:
-
Ensure goggles fit snugly and comfortably.
-
Position the face shield to protect the entire face.
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10][11] An accessible eye-wash station is a critical piece of laboratory infrastructure.[10]
-
-
Why: To prevent skin irritation and contamination of personal clothing.
-
Selection: A chemical-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, coveralls made of a material like Tyvek® may be more appropriate.[3]
-
Procedure:
-
Why: Inhaling the dust of this compound is harmful.[1]
-
Selection & Procedure:
-
Primary Control: All handling of the solid material that could generate dust must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation risk.
-
Secondary Control (Respirator Use): A NIOSH-approved respirator is required if a fume hood is not available or during a large spill cleanup.[3][5] The type of respirator and cartridge should be selected based on a formal risk assessment. All personnel required to wear a respirator must be part of a respiratory protection program that includes training and fit-testing.[4][5] Surgical masks do not provide adequate protection.[5]
-
Operational and Disposal Plans
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
All disposable PPE, including gloves, disposable lab coats, and any materials used for spill cleanup, must be considered hazardous waste.
-
Place all contaminated items into a clearly labeled, sealed hazardous waste container for disposal by trained personnel.[7][8][12] Do not mix with regular laboratory trash.
-
Follow all institutional and local regulations for hazardous waste disposal.[12][13]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. Call a poison center or doctor if you feel unwell.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[9][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9][10]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific integrity and responsibility.
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- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
